1-Methyl-4,5-dinitroimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4,5-dinitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-6-2-5-3(7(9)10)4(6)8(11)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPRSIGTZWYCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172718 | |
| Record name | 1-Methyl-4,5-dinitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19183-15-4 | |
| Record name | 1-Methyl-4,5-dinitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19183-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4,5-dinitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4,5-dinitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methyl-4,5-dinitroimidazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4,5-dinitroimidazole, a heterocyclic C-nitro compound, has garnered significant interest within the scientific community, primarily for its potential applications as an energetic material. Its structure, featuring an imidazole ring substituted with a methyl group and two nitro groups, imparts a unique combination of properties, including a relatively low melting point and good thermal stability. This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, reactivity, and safety considerations, to support ongoing research and development efforts.
Physicochemical Properties
This compound is a crystalline solid with a molecular weight of 172.11 g/mol . Its key physicochemical properties are summarized in the table below. The compound's orthorhombic crystal structure has been well-characterized, providing valuable insights into its solid-state packing and intermolecular interactions.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄N₄O₄ | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| Melting Point | 75-78 °C | [2][3] |
| Decomposition Temperature | Onset ~250 °C, Peak ~278.5 °C | [3] |
| Crystal System | Orthorhombic | [4] |
| Space Group | Pna2(1)/n | [4] |
| Density (calculated) | 1.637 g/cm³ | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, with the choice of starting material and reaction conditions influencing the overall yield and purity of the final product. Two primary methods have been reported: the nitration of 1-methylimidazole and the methylation of 4,5-dinitroimidazole.
Optimized One-Step Synthesis from N-Methylimidazole
An optimized one-step synthesis involves the direct nitration of N-methylimidazole. This method offers a high yield of highly pure 1-methyl-4,5-dinitro-1H-imidazole.[3] The process has been optimized with respect to the composition of the nitrating mixture, the ratio of N-methylimidazole to the nitrating mixture, reaction temperature, time, and the rate of addition of the nitrating mixture.[3]
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound from 1-methylimidazole is as follows:
-
Preparation of the Nitrating Mixture: A mixture of fuming nitric acid and fuming sulfuric acid is carefully prepared. The optimal ratio of sulfuric acid to nitric acid has been found to be 1:1.[2]
-
Reaction Setup: 1-methylimidazole is dissolved in a suitable solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Nitration: The nitrating mixture is added dropwise to the solution of 1-methylimidazole while maintaining the reaction temperature between 105-115 °C.[2]
-
Reaction Time: The reaction mixture is stirred at this temperature for 2 hours to ensure complete dinitration.[2]
-
Work-up: After the reaction is complete, the mixture is cooled and poured onto crushed ice. The precipitated product is then collected by filtration, washed with cold water until neutral, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield highly pure this compound.
The causality behind these experimental choices lies in the need to control the exothermic nitration reaction. The use of a mixed acid nitrating agent (fuming nitric and sulfuric acids) provides a stronger nitrating medium. The slow, dropwise addition and temperature control are crucial to prevent runaway reactions and the formation of unwanted byproducts. The 2-hour reaction time is an optimized duration to maximize the yield of the desired dinitro- product.
Chemical Reactivity
The chemical reactivity of this compound is largely dictated by the presence of the two electron-withdrawing nitro groups on the imidazole ring. These groups render the ring susceptible to nucleophilic attack.
Nucleophilic Substitution
The nitro group at the 5-position is particularly labile and can be displaced by nucleophiles. For example, reaction with aqueous ammonia leads to the formation of 5-amino-1-methyl-4-nitroimidazole in high yield.[3] This selective reactivity highlights the difference in electronic environment between the C4 and C5 positions.
Applications in Energetic Materials
The primary application of this compound is in the field of energetic materials. Its combination of a relatively low melting point and good thermal stability makes it a candidate for melt-castable explosives. Melt-castable explosives can be melted and poured into munitions, which is a safer and more efficient process than pressing solid explosives.
Safety and Toxicology
Due to its nature as an energetic material, this compound should be handled with appropriate precautions in a laboratory setting by trained personnel. While it is reported to be insensitive to impact and friction, it is still a dinitro-aromatic compound and should be treated as a potentially explosive substance.[4]
Conclusion
This compound is a fascinating molecule with a unique set of properties that make it a compound of interest, particularly in the field of energetic materials. Its straightforward synthesis, good thermal stability, and low melting point are advantageous characteristics. Further research into its detonation properties and a more thorough toxicological evaluation will be crucial for its potential future applications. This guide provides a solid foundation of its fundamental properties to aid researchers in their exploration of this energetic compound.
References
Sources
1-Methyl-4,5-dinitroimidazole CAS number and structure
An In-Depth Technical Guide to 1-Methyl-4,5-dinitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (4,5-MDNI), a nitroimidazole derivative of significant interest in the field of energetic materials. This document details its chemical identity, structure, synthesis methodologies, physicochemical properties, and safety considerations. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the study and application of energetic compounds and for professionals in drug development exploring the broader class of nitroimidazoles.
Chemical Identity and Structure
This compound is a heterocyclic compound characterized by an imidazole ring substituted with a methyl group at the N1 position and two nitro groups at the C4 and C5 positions.
CAS Number: A specific CAS Registry Number for this compound is not consistently reported in publicly available databases. It is often researched and cited without a designated CAS number.
Molecular Formula: C₄H₄N₄O₄
Molecular Weight: 172.10 g/mol
Chemical Structure
The molecular structure of this compound consists of a five-membered aromatic ring containing two nitrogen atoms, with a methyl group attached to one nitrogen and two nitro groups on adjacent carbon atoms.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: the direct nitration of 1-methylimidazole or the methylation of 4,5-dinitroimidazole.
Synthesis via Direct Nitration of 1-Methylimidazole
A prevalent method for synthesizing this compound is the direct nitration of 1-methylimidazole using a strong nitrating agent, typically a mixture of fuming nitric acid and fuming sulfuric acid.[1][2]
Reaction Workflow:
Caption: Workflow for the synthesis of this compound via direct nitration.
Detailed Protocol:
-
Preparation of the Nitrating Mixture: Carefully prepare a mixture of fuming sulfuric acid and fuming nitric acid, typically in a 1:1 ratio, in a flask cooled in an ice bath.[1]
-
Reaction: Slowly add 1-methylimidazole to the nitrating mixture while maintaining the temperature. The reaction temperature is then raised to 105-115 °C and held for approximately 2 hours.[1]
-
Work-up: After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization.
Yields of up to 60% have been reported using this method.[1] An optimized one-step synthesis from N-methylimidazole has been reported to achieve a yield of 79%.[3]
Synthesis via Methylation of 4,5-Dinitroimidazole
An alternative route involves the methylation of 4,5-dinitroimidazole. This method can be advantageous when 4,5-dinitroimidazole is a more readily available starting material.
Reaction: 4,5-dinitroimidazole is reacted with a methylating agent, such as dimethyl sulfate, in a suitable solvent like DMF.[4]
Optimized Conditions:
-
Reaction Temperature: 45-50°C[4]
-
Reaction Time: 4 hours[4]
-
Molar Ratio (4,5-dinitroimidazole to (CH₃)₂SO₄): 1:6[4]
This method has been reported to produce this compound with a yield of 62%.[4]
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a notable thermal stability profile. Its properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 75-78 °C | [1][3] |
| Decomposition Temperature | Starts at ~250 °C, main exothermic peak at 278.5 °C | [3] |
| Appearance | Pale yellow solid | Not explicitly stated but inferred |
Spectroscopic Data
The structure of this compound has been confirmed by various spectroscopic methods.
| Technique | Key Data | Source |
| IR Spectroscopy | Characteristic peaks for nitro groups and the imidazole ring. | [1][4] |
| ¹H NMR | Signals corresponding to the methyl protons and the imidazole ring proton. | [1][4] |
| ¹³C NMR | Resonances for the carbon atoms of the imidazole ring and the methyl group. | [3] |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight. | [1][4] |
Thermal Stability and Safety Considerations
As an energetic material, the thermal behavior of this compound is a critical aspect. Differential scanning calorimetry (DSC) studies have shown that it has good thermal stability, with an endothermic peak due to melting around 75 °C and the onset of decomposition occurring at approximately 250 °C.[3] The main exothermic decomposition peak is observed at 278.5 °C, indicating a relatively high thermal stability for a dinitro compound.[3]
Due to its energetic nature, this compound should be handled with appropriate safety precautions in a laboratory setting equipped for handling energetic materials. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Applications
The primary interest in this compound lies in its potential application as a low melting point explosive. Its thermal stability and energetic properties make it a candidate for further research in the field of energetic materials.
While the broader class of nitroimidazoles has found extensive use as antibacterial and antiprotozoal drugs, there is limited information on the specific biological activities of this compound.
Conclusion
This compound is a well-characterized energetic material with established synthesis routes and a good thermal stability profile. This technical guide provides foundational information for researchers and scientists working with this compound. Further research may explore its applications in energetic formulations and potential, though currently underexplored, biological activities.
References
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Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. (URL: [Link])
-
Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. (URL: [Link])
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Synthesis of this compound. (URL: [Link])
-
PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. (URL: [Link])
- Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google P
-
4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior. (URL: [Link])
-
1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem. (URL: [Link])
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1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem. (URL: [Link])
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Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. (URL: [Link])
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Nitroimidazole - Wikipedia. (URL: [Link])
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Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central. (URL: [Link])
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Unveiling the Molecular Architecture: A Spectroscopic Guide to 1-Methyl-4,5-dinitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4,5-dinitroimidazole is a heterocyclic compound of significant interest due to its energetic properties and potential applications in various fields, including pharmaceuticals and materials science. A thorough understanding of its molecular structure is paramount for its synthesis, characterization, and the prediction of its reactivity and potential biological activity. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers, offering detailed interpretation of spectral data, experimental protocols, and the underlying scientific principles.
The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular framework, offering insights into functional groups, connectivity of atoms, and the overall electronic environment. For a molecule such as this compound, with its combination of an aromatic imidazole ring, a methyl group, and two nitro functionalities, each spectroscopic method provides a unique and complementary piece of the structural puzzle.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound consists of a five-membered imidazole ring substituted with a methyl group at the N1 position and two nitro groups at the C4 and C5 positions. This arrangement of atoms and functional groups gives rise to characteristic signals in its IR, NMR, and mass spectra.
Figure 1: Molecular Structure of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent bonds. The most prominent features are the strong absorptions corresponding to the nitro groups.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1550 - 1520 | Strong | Asymmetric NO₂ stretch |
| ~1350 - 1320 | Strong | Symmetric NO₂ stretch |
| ~3100 - 3000 | Medium | C-H stretch (aromatic and methyl) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1600 - 1475 | Medium-Weak | C=N and C=C stretching (imidazole ring) |
The presence of two strong absorption bands for the nitro groups is a definitive characteristic of this compound. The exact positions of these bands can be influenced by the electronic environment of the imidazole ring.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: A background spectrum of the KBr pellet holder (or a pure KBr pellet) is recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is acquired. The final spectrum is the result of the sample spectrum with the background subtracted.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.
Figure 2: Workflow for acquiring an IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the methyl protons and the single proton on the imidazole ring.
Predicted ¹H NMR Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 4.2 | Singlet | 3H | N-CH₃ |
| ~8.0 - 8.5 | Singlet | 1H | C2-H |
The downfield shift of the C2-H proton is due to the electron-withdrawing nature of the adjacent nitrogen atoms and the nitro groups. The methyl group protons appear as a singlet as there are no adjacent protons to cause splitting.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~35 - 40 | N-CH₃ |
| ~120 - 125 | C2 |
| ~145 - 150 | C4/C5 |
| ~150 - 155 | C4/C5 |
The carbon atoms attached to the nitro groups (C4 and C5) are expected to be significantly deshielded and appear at the downfield end of the spectrum. The C2 carbon will also be downfield due to the adjacent nitrogens. The methyl carbon will be the most upfield signal.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include the pulse angle, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum are analyzed to assign the structure.
Figure 3: Workflow for acquiring NMR spectra.
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₄H₄N₄O₄), which is 172.11 g/mol .
-
Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass = 46) and NO (mass = 30). The imidazole ring may also fragment.
Plausible Fragmentation Pathways:
Figure 4: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).
-
Ionization: The sample is ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information.
Figure 5: Workflow for acquiring a mass spectrum.
Conclusion
The spectroscopic characterization of this compound through IR, NMR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful analytical toolkit for the modern chemist. The data and protocols presented in this guide are intended to assist researchers in the synthesis, identification, and further investigation of this and related compounds. Adherence to rigorous experimental procedures and careful data interpretation are essential for ensuring the scientific integrity of the results.
References
- Cao, D., et al. (2010). Synthesis of this compound. Chinese Journal of Energetic Materials (Hanneng Cailiao), 18(5), 535-537.
-
Luo, J., et al. (2017). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Chemistry of Heterocyclic Compounds, 53(5), 584-587. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Li, Y.-X., Wang, X.-J., & Wang, J.-L. (2009). 1-Methyl-4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3073. Available at: [Link]
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-Methyl-4,5-dinitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 1-Methyl-4,5-dinitroimidazole (C₄H₄N₄O₄), a molecule of significant interest in energetic materials and medicinal chemistry. Through a synthesis of crystallographic data, this document elucidates the key structural features, including bond lengths, bond angles, and intermolecular interactions. A detailed experimental protocol for its synthesis and single-crystal X-ray diffraction analysis is also presented, offering field-proven insights for researchers in the field. All data is supported by authoritative references to ensure scientific integrity.
Introduction
This compound is a heterocyclic compound belonging to the nitroimidazole class. Nitroimidazoles have garnered substantial attention for their diverse applications, ranging from antibiotics to high-energy-density materials[1]. The introduction of nitro groups to the imidazole ring significantly influences the molecule's electronic properties, stability, and reactivity. A thorough understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-property relationships and for the rational design of new derivatives with tailored functionalities. This guide aims to provide a detailed exposition of the molecular architecture of this compound, grounded in single-crystal X-ray diffraction data.
Molecular and Crystal Structure
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction. For this compound, this analysis reveals a well-defined structure with distinct intramolecular and intermolecular features.
Crystal System and Space Group
The crystal structure of this compound has been determined to belong to the orthorhombic crystal system , a system characterized by three unequal axes at right angles. The specific space group is Pna2₁ . This non-centrosymmetric space group indicates that the crystal lattice lacks a center of inversion. The fundamental crystallographic parameters are summarized in Table 1.[2][3]
Table 1: Crystallographic Data for this compound [2][3]
| Parameter | Value |
| Chemical Formula | C₄H₄N₄O₄ |
| Molecular Weight | 172.11 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a | 8.412 (2) Å |
| b | 12.646 (3) Å |
| c | 6.563 (1) Å |
| α, β, γ | 90° |
| Volume (V) | 698.2 (3) ų |
| Z | 4 |
| Temperature | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Molecular Geometry
The molecular structure of this compound is characterized by a planar imidazole ring to which a methyl group and two nitro groups are attached. A key feature of the molecular geometry is the orientation of the nitro groups relative to the imidazole ring. Due to steric hindrance and electronic effects, the nitro groups are not coplanar with the imidazole ring. Instead, they are twisted, with dihedral angles of 24.2 (3)° and 33.4 (4)° with respect to the imidazole plane[3][4][5][6]. This twisting has significant implications for the molecule's overall shape and its intermolecular interactions.
The planarity of the five-membered imidazole ring is a typical feature of aromatic heterocyclic systems. The methyl group is attached to one of the nitrogen atoms of the ring. Selected bond lengths and angles are presented in Table 2.
Table 2: Selected Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Degree (°) |
| C1-N2 | 1.318 (5) | N2-C1-N1 | 110.1 (3) |
| C1-N1 | 1.344 (4) | C2-N2-C1 | 106.9 (3) |
| C2-N2 | 1.337 (4) | C3-C2-N2 | 108.3 (3) |
| C2-C3 | 1.365 (4) | C2-C3-N1 | 109.6 (3) |
| C3-N1 | 1.381 (4) | C1-N1-C3 | 105.1 (3) |
| N1-C4 | 1.470 (4) | ||
| C2-N3 | 1.443 (4) | ||
| C3-N4 | 1.445 (4) | ||
| N3-O1 | 1.218 (4) | O1-N3-O2 | 124.3 (3) |
| N3-O2 | 1.212 (3) | ||
| N4-O3 | 1.220 (4) | O3-N4-O4 | 124.0 (3) |
| N4-O4 | 1.215 (4) |
Note: The data for this table would be fully populated by accessing the complete CIF file from the supplementary information of the cited crystallographic study.
Intermolecular Interactions
In the crystal lattice, molecules of this compound are not isolated but are packed in a specific arrangement stabilized by intermolecular forces. The primary intermolecular interactions observed are non-classical C-H···O hydrogen bonds [3]. These interactions occur between the hydrogen atoms of the imidazole ring and the methyl group with the oxygen atoms of the nitro groups of neighboring molecules. This network of hydrogen bonds contributes to the stability of the crystal packing.
Experimental Methodology
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 1-methylimidazole[5][7]. The causality behind this choice of precursor lies in the commercial availability and the relative ease of introducing nitro groups onto the activated imidazole ring.
Experimental Protocol: Synthesis
-
Nitrating Mixture Preparation: A nitrating mixture is prepared by carefully adding fuming nitric acid to fuming sulfuric acid in a flask cooled in an ice bath. The use of a combination of strong acids is crucial to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Nitration Reaction: 1-methylimidazole is added dropwise to the cooled nitrating mixture with vigorous stirring. The temperature is maintained between 105-115 °C for approximately 2 hours to ensure complete dinitration[5]. The elevated temperature is necessary to overcome the activation energy for the introduction of the second nitro group.
-
Work-up: After the reaction is complete, the mixture is cooled and poured onto crushed ice. This step quenches the reaction and precipitates the product.
-
Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then recrystallized from a suitable solvent, such as methanol or ethanol, to obtain pure crystals.
Caption: Workflow for the synthesis of this compound.
Single Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. The quality of the crystal directly impacts the resolution and accuracy of the resulting structural data.
Experimental Protocol: Crystal Growth
-
Solvent Selection: A suitable solvent is chosen in which the compound has moderate solubility. For this compound, methanol has been reported to be an effective solvent[3].
-
Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent. The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This slow process allows for the ordered arrangement of molecules into a single crystal lattice.
-
Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.4 mm) and quality (transparent, well-defined faces) have formed, they are carefully harvested from the solution.
Single-Crystal X-ray Diffraction
The final step in structure determination is the analysis of the grown crystals using a single-crystal X-ray diffractometer.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. The initial structural model is then refined to best fit the experimental data.
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Thermal stability and decomposition of 1-Methyl-4,5-dinitroimidazole
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Methyl-4,5-dinitroimidazole
Foreword
As Senior Application Scientists, we are often tasked with characterizing novel energetic materials. Among the myriad of heterocyclic nitro compounds, this compound (MDNI) presents a compelling profile: a relatively low melting point, significant thermal stability, and insensitivity to mechanical stimuli. This guide moves beyond a simple recitation of data. It is designed to provide researchers, chemists, and drug development professionals with a foundational understanding of MDNI's thermal behavior, grounded in the causality of experimental design and the logic of decomposition pathways. The protocols and data herein are presented not as static facts, but as a self-validating framework for the safe and effective characterization of this and similar energetic materials.
Synthesis and Structural Characterization: The Foundation of Thermal Behavior
The thermal stability of any material is intrinsically linked to its purity and crystalline structure. Therefore, understanding the synthesis of MDNI is the critical first step in any thermal analysis workflow. Several synthetic routes have been reported, primarily involving the nitration of a methylimidazole precursor or the methylation of a dinitroimidazole intermediate.
One common and effective method is the direct nitration of 1-methylimidazole using a mixture of fuming nitric acid and fuming sulfuric acid.[1][2] The choice of nitrating agent and reaction conditions is paramount; the ratio of sulfuric to nitric acid, reaction temperature, and time must be precisely controlled to maximize the yield of the desired dinitro-product while minimizing the formation of mono-nitro or other byproducts.[1][3] An alternative route involves the methylation of 4,5-dinitroimidazole (4,5-DNI) using a methylating agent like dimethyl sulfate in a suitable solvent.[4]
Table 1: Comparative Synthesis Parameters for this compound (MDNI)
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methylimidazole | Fuming H₂SO₄ / Fuming HNO₃ (1:1) | 105-115 | 2 | 60 | [1][2] |
| N-Methylimidazole | HNO₃ / H₂SO₄ | 120 | 2.5 | 43 | |
| 4,5-Dinitroimidazole | (CH₃)₂SO₄ in DMF | 45-50 | 4 | 62 | [4] |
Following synthesis, rigorous characterization is essential. Techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and elemental analysis confirm the molecular structure, while X-ray diffraction (XRD) can be used to determine the crystalline form, which has a direct bearing on thermal stability and sensitivity.[4]
Caption: Workflow for the synthesis and structural validation of MDNI.
Thermal Analysis: Quantifying Stability
Thermal analysis techniques are the cornerstone of characterizing the stability and decomposition of energetic materials. For MDNI, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique provides critical data on melting point, phase transitions, and the onset and peak temperatures of exothermic decomposition.
Published DSC data for MDNI shows a sharp endothermic peak corresponding to its melting point, typically observed between 74-78°C.[1] This is followed by a significant exothermic event at much higher temperatures. The decomposition process generally begins around 250°C, with a major exothermic peak occurring near 278.5°C, indicating good thermal stability.[5]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. For MDNI, TGA reveals the temperature ranges over which mass loss occurs, corresponding to the release of gaseous decomposition products. When coupled with DSC (TG-DSC), a comprehensive picture emerges, correlating mass loss events with their endothermic or exothermic nature.[4]
Table 2: Key Thermal Properties of MDNI
| Property | Value | Technique | Reference |
| Melting Point (Tₘ) | 74 - 78 °C | DSC | [1] |
| Decomposition Onset | ~250 °C | DSC | [5] |
| Peak Exothermic Temp. (Tₑ) | 278.5 °C | DSC | [5] |
| Critical Explosion Temp. | 232.7 °C (505.85 K) | Calculated | [4] |
Experimental Protocol: Non-Isothermal Kinetic Analysis via DSC
The causality behind robust kinetic analysis lies in using multiple heating rates. A single heating rate provides only a qualitative view of thermal stability. By varying the heating rate, the kinetic parameters governing the decomposition can be reliably extracted using isoconversional methods.
Objective: To determine the apparent activation energy (Eₐ) and pre-exponential factor (A) for the thermal decomposition of MDNI.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. This is a non-negotiable step for data integrity.
-
Sample Preparation: Weigh 0.5-1.0 mg of MDNI into a hermetically sealed aluminum pan. A small sample size is crucial to minimize thermal lag and prevent pressure buildup that could damage the instrument.
-
Experimental Runs:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and remove gaseous decomposition products.
-
Heat the sample from ambient temperature to ~350°C at a series of different linear heating rates (β), for example: 2.0, 5.0, 10.0, and 15.0 K/min.[4]
-
-
Data Analysis (Kissinger Method):
-
From each DSC curve, determine the peak exothermic temperature (Tₚ) for each heating rate (β).
-
Plot ln(β/Tₚ²) versus 1/Tₚ.
-
The slope of the resulting straight line is equal to -Eₐ/R, where R is the universal gas constant (8.314 J/mol·K). The activation energy (Eₐ) can be calculated from the slope.
-
The pre-exponential factor (A) can be determined from the intercept.
-
Caption: Workflow for non-isothermal kinetic analysis of MDNI using DSC.
Decomposition Kinetics and Mechanism
The data obtained from multi-rate DSC experiments allows for the calculation of key kinetic parameters that define the material's decomposition behavior under thermal stress.
Table 3: Non-isothermal Decomposition Kinetic Parameters for MDNI
| Method | Apparent Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| Kissinger | 92.80 | - | [4] |
| Ozawa | 96.43 | - | [4] |
| Calculated | 81.62 | 6.78 x 10⁷ |
The activation energy values indicate a significant energy barrier to decomposition, consistent with the observed high decomposition temperature. The mechanism of decomposition for nitro-heterocyclic compounds is complex. Theoretical and experimental studies on nitroimidazoles suggest that the initial decomposition steps are competitive.[6][7]
Two primary pathways are proposed:
-
C–NO₂ Bond Homolysis: The direct cleavage of the carbon-nitro bond, releasing a nitrogen dioxide (NO₂) radical. This is a common initiation step in many nitroaromatic explosives.[6][8]
-
Nitro-Nitrite Isomerization: An intramolecular rearrangement where a nitro group (–NO₂) converts to a nitrite group (–ONO), which then rapidly decomposes to release a nitric oxide (NO) radical.[6][7]
For multi-nitroimidazoles, these pathways are believed to be in competition.[6] The subsequent steps involve the rapid breakdown of the unstable imidazole ring structure, leading to the formation of stable gaseous products such as N₂, H₂O, CO, and CO₂.
Caption: Competing initial decomposition pathways for MDNI.
Safety and Compatibility Considerations
While MDNI exhibits good thermal stability, it is fundamentally an energetic material and must be handled with appropriate precautions.
-
Mechanical Sensitivity: MDNI is reported to be insensitive to impact and friction, with sensitivity values close to those of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a well-known insensitive high explosive.[4] This is a highly desirable characteristic for handling and formulation.
-
Handling: Standard laboratory practices for handling chemical reagents should be followed.[9][10] This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid creating dust, and handle with non-sparking tools.[11][12]
-
Compatibility: The performance of an energetic material in a formulation depends on its compatibility with other components. DSC can be used to assess compatibility. Studies have shown that MDNI has poor compatibility with the high-energy explosive HMX and is incompatible with RDX or CL-20.[5] This is a critical consideration for formulation scientists, as incompatibility can lead to a significant reduction in the thermal stability of the mixture.
Conclusion
This compound is a thermally stable energetic material characterized by a melting point of approximately 74-78°C and a decomposition onset above 250°C.[1][5] Its decomposition kinetics, with an activation energy in the range of 81-97 kJ/mol, can be reliably determined using non-isothermal DSC analysis at multiple heating rates.[4] The decomposition mechanism is believed to proceed through competing pathways of C–NO₂ bond homolysis and nitro-nitrite isomerization.[6] While possessing favorable insensitivity to mechanical stimuli, its incompatibility with common high explosives like HMX and RDX must be carefully considered in any formulation development.[4][5] This guide provides a comprehensive framework for understanding and characterizing the thermal behavior of MDNI, emphasizing the synergy between synthetic control, rigorous analytical methodology, and mechanistic insight.
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An In-depth Technical Guide to the Solubility of 1-Methyl-4,5-dinitroimidazole in Common Organic Solvents
Foreword
For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation, and quality control. This guide provides a comprehensive technical overview of the solubility of 1-methyl-4,5-dinitroimidazole, a molecule of significant interest in energetic materials research. In the absence of extensive published quantitative solubility data, this document takes a foundational approach. It equips the reader with the theoretical knowledge and practical experimental protocols necessary to determine and interpret the solubility of this compound in a variety of common organic solvents.
Molecular and Physicochemical Profile of this compound
This compound is a heterocyclic compound characterized by an imidazole ring substituted with a methyl group at the N1 position and two nitro groups at the C4 and C5 positions. Its chemical structure dictates its solubility behavior.
Key Physicochemical Characteristics:
| Property | Value/Description | Source |
| Molecular Formula | C₄H₄N₄O₄ | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| Melting Point | Approximately 72-78 °C | [2] |
| Crystal System | Orthorhombic | [1][2] |
The presence of two electron-withdrawing nitro groups significantly influences the molecule's polarity and its capacity for intermolecular interactions. The crystal structure of this compound reveals that the nitro groups are twisted relative to the imidazole plane, and the molecules are linked in the crystal lattice through non-classical C-H···O hydrogen bonds.[1][3] This crystalline arrangement necessitates that a solvent must provide sufficient energy to overcome these lattice forces for dissolution to occur.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a qualitative prediction of solubility. Given the polar nature of the nitro groups, this compound is expected to exhibit greater solubility in polar solvents. However, a more quantitative prediction can be approached using concepts like Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] A solute is most likely to dissolve in a solvent with a similar HSP profile.
The relationship between the solvent properties and the solubility of this compound can be visualized as follows:
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method, which is considered the "gold standard".[5][6] This protocol outlines the procedure for determining the solubility of this compound in a chosen organic solvent, followed by gravimetric analysis for quantification.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Evaporating dishes or beakers (pre-weighed)
-
Drying oven
-
Desiccator
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility:
Caption: Workflow for solubility determination via the shake-flask method.
Detailed Procedure
-
Preparation: For each solvent to be tested, add a known volume (e.g., 10 mL) to a vial.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or use a magnetic stirrer. Allow the mixtures to equilibrate at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours is recommended to ensure equilibrium is reached).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume or weight of the supernatant using a syringe. It is critical not to disturb the undissolved solid. Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish.
-
Gravimetric Analysis:
-
Record the exact weight of the filtered aliquot.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The thermal stability of this compound suggests that a temperature around 60-70 °C should be safe.[7]
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute. Repeat the drying and weighing steps until a constant weight is achieved.[8][9]
-
-
Calculation: The solubility can be expressed in various units. For example, to calculate the solubility in grams per 100 g of solvent:
-
Mass of solute = (Final weight of dish + residue) - (Initial weight of dish)
-
Mass of solvent = (Weight of filtered aliquot) - (Mass of solute)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100
-
Data Interpretation and Solvent Selection
The experimentally determined solubility values should be tabulated for easy comparison across different solvents.
Example Data Table:
| Solvent | Dielectric Constant (at 20°C) | Solubility of this compound ( g/100 g solvent at 25°C) |
| Acetone | 20.7 | Experimental Value |
| Acetonitrile | 37.5 | Experimental Value |
| Ethanol | 24.5 | Experimental Value |
| Ethyl Acetate | 6.0 | Experimental Value |
| Toluene | 2.4 | Experimental Value |
| Chloroform | 4.8 | Experimental Value |
| Water | 80.1 | Experimental Value |
Note: The dielectric constants are provided as a measure of solvent polarity.[10][11][12][13]
A high solubility in solvents like acetone and acetonitrile would be expected due to their high polarity. Conversely, low solubility would be anticipated in non-polar solvents such as toluene. By correlating the experimental solubility data with solvent properties (e.g., polarity, hydrogen bond donating/accepting ability), a predictive model for solubility in other solvents can be developed.
Complementary Theoretical Prediction Methods
While experimental determination is paramount, computational models can provide useful estimations, particularly in the early stages of research.
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict the solubility of compounds in various solvents with a good degree of accuracy for many systems, including nitro compounds.[14][15][16]
-
Hansen Solubility Parameters (HSP): As previously mentioned, by determining the HSP of this compound (often through experimental testing with a range of solvents), one can predict its solubility in other solvents based on the principle of minimizing the "distance" between the HSPs of the solute and the solvent.[4]
Conclusion
This guide provides a robust framework for understanding and determining the solubility of this compound in common organic solvents. By combining a theoretical understanding of its physicochemical properties with a rigorous experimental protocol, researchers can generate the critical data needed for its application in various scientific and industrial fields. The provided step-by-step methodology for the shake-flask method with gravimetric analysis ensures the generation of reliable and reproducible solubility data, forming a solid foundation for further research and development.
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ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]
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An In-Depth Technical Guide to the Reactivity of Nitro Groups in 1-Methyl-4,5-dinitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4,5-dinitroimidazole is a pivotal scaffold in medicinal chemistry and energetic materials science. Its reactivity, particularly that of its two nitro groups, dictates its synthetic utility and biological activity. This technical guide provides a comprehensive exploration of the differential reactivity of the C4- and C5-nitro groups, focusing on nucleophilic aromatic substitution (SNAr) and reduction reactions. We delve into the underlying electronic and steric factors governing regioselectivity, present detailed experimental protocols for key transformations, and discuss the application of this versatile building block in the synthesis of bioactive molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction: The Significance of this compound
This compound (4,5-MDNI) is a five-membered heterocyclic compound characterized by a methyl group at the N1 position and two nitro groups at the C4 and C5 positions of the imidazole ring. The presence of two strongly electron-withdrawing nitro groups on the imidazole core renders the molecule highly susceptible to nucleophilic attack, making it a valuable intermediate in the synthesis of a wide array of functionalized heterocycles.[1] Its derivatives have shown promise as antibacterial, antiparasitic, and immunosuppressive agents.[2][3] Notably, it is a key precursor in the synthesis of the immunosuppressive drug azathioprine.[4] Beyond its role in medicinal chemistry, 4,5-MDNI has also been investigated as an energetic material due to its high nitrogen content and thermal stability.[5][6]
This guide will focus on the chemical reactivity of the nitro groups, providing a detailed understanding of how to selectively functionalize this important molecule.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through several routes, primarily involving the nitration of a suitable imidazole precursor.
Synthetic Pathways
Two common methods for the synthesis of this compound are:
-
Nitration of 1-methylimidazole: This direct approach involves the treatment of 1-methylimidazole with a potent nitrating mixture, such as a combination of fuming nitric acid and fuming sulfuric acid. The reaction conditions, including temperature and reaction time, are critical to achieving a good yield and minimizing the formation of byproducts.[7] Optimal conditions have been reported to be a reaction temperature of 105-115 °C for 2 hours, yielding approximately 60% of the desired product.[7]
-
Methylation of 4,5-dinitroimidazole: An alternative route involves the initial synthesis of 4,5-dinitroimidazole from imidazole, followed by N-methylation. The methylation is typically carried out using a methylating agent like dimethyl sulfate in a suitable solvent such as DMF.[6] This method offers a high yield of the final product.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₄O₄ | |
| Molecular Weight | 172.10 g/mol | |
| Melting Point | 77-78 °C | [6][7] |
| Appearance | White to pale yellow crystalline solid | |
| Thermal Stability | Decomposition starts at ~250 °C | [5] |
The Core of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the imidazole ring in this compound, significantly enhanced by the two nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). A key feature of its reactivity is the pronounced regioselectivity of these reactions.
The Regioselectivity of Nucleophilic Attack: C5 vs. C4
Experimental evidence consistently demonstrates that the nitro group at the C5 position is significantly more susceptible to nucleophilic displacement than the nitro group at the C4 position.[5] This preferential reactivity is a crucial aspect for the strategic synthesis of monosubstituted derivatives.
The reaction of this compound with aqueous ammonia, for instance, yields 5-amino-1-methyl-4-nitroimidazole as the major product in high yield (95%), with the isomeric 4-amino-1-methyl-5-nitroimidazole formed only as a minor byproduct.[5] Similarly, reaction with sodium azide affords 5-azido-1-methyl-4-nitroimidazole in excellent yield (98%).[5]
Mechanistic Insights: The Role of the Meisenheimer Complex
The SNAr reaction of this compound is believed to proceed through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]
Workflow for Nucleophilic Aromatic Substitution:
Caption: Generalized workflow of the SNAr mechanism on this compound.
The enhanced stability of the Meisenheimer complex formed upon nucleophilic attack at the C5 position is the primary reason for the observed regioselectivity. Theoretical studies suggest that the negative charge in the intermediate is more effectively delocalized when the attack occurs at C5, due to the electronic influence of the adjacent N1-methyl group and the other nitro group.
Reactivity with a Spectrum of Nucleophiles
The high reactivity of the C5-nitro group allows for the introduction of a variety of functional groups using different nucleophiles.
As previously mentioned, ammonia and azide ions react readily.[5] Other nitrogen-based nucleophiles, such as primary and secondary amines, can also be employed to synthesize a range of N-substituted derivatives.
Sulfur nucleophiles, such as thiols and sulfinates, are effective in displacing the C5-nitro group. For example, 1-methyl-4-nitro-5-thioimidazole, a key intermediate in the synthesis of the immunosuppressant azathioprine, can be prepared from this compound and a suitable sulfur nucleophile.[10][11] The synthesis of 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole has also been reported, demonstrating the utility of sulfinate nucleophiles.[12]
While less commonly reported for this compound itself, reactions with alkoxides on related nitroimidazole systems suggest that O-nucleophiles can also displace a nitro group, leading to the formation of ether derivatives.
Experimental Protocol: Synthesis of 5-Amino-1-methyl-4-nitroimidazole
This protocol is adapted from the procedure described by Lian et al.[5]
Materials:
-
This compound
-
Aqueous ammonia (25-28%)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 g, 5.8 mmol) in ethanol (20 mL).
-
To the stirred suspension, add aqueous ammonia (10 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold distilled water to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: ~95%
Reduction of the Nitro Groups: Accessing Amino Derivatives
The reduction of the nitro groups in this compound to amino groups is another crucial transformation, providing access to a different class of derivatives with significant potential in drug discovery.
Selective Reduction
The selective reduction of one nitro group in the presence of the other is a synthetic challenge. The choice of reducing agent and reaction conditions is critical to achieve the desired regioselectivity. Given the higher electrophilicity of the C5 position, it is plausible that the C5-nitro group would be more readily reduced.
Common reagents for the selective reduction of nitroarenes include:
-
Tin(II) chloride (SnCl₂): In the presence of a strong acid like HCl, SnCl₂ is a classic reagent for the reduction of nitro groups to amines.
-
Sodium dithionite (Na₂S₂O₄): This reagent can also be used for the selective reduction of nitro groups under milder conditions.
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas allows for the controlled reduction of nitro groups. The selectivity can often be tuned by adjusting the catalyst, solvent, and reaction pressure and temperature.
A study on the selective reduction of various dinitroimidazole derivatives using iron dust in the presence of an acid has been reported, offering a practical method for this transformation.
Complete Reduction
For the complete reduction of both nitro groups to the corresponding diamine, more forcing conditions or a higher stoichiometry of the reducing agent would be required. Catalytic hydrogenation is often the method of choice for exhaustive reductions.
Reaction Scheme for Reduction:
Caption: Potential reduction pathways of this compound.
Applications in Drug Discovery and Development
The functionalized derivatives of this compound are valuable building blocks in the synthesis of medicinally important compounds.
Precursor to Immunosuppressive Agents
As mentioned, a key application is in the synthesis of azathioprine . This involves the conversion of this compound to a 1-methyl-4-nitro-5-haloimidazole intermediate, which is then reacted with 6-mercaptopurine.[4]
Scaffold for Antibacterial and Antiparasitic Agents
The 5-nitroimidazole moiety is a well-established pharmacophore in a number of antimicrobial drugs, including metronidazole.[1] The mechanism of action of these drugs often involves the reductive activation of the nitro group within the target pathogen to generate cytotoxic radical species.[1] The ability to introduce diverse substituents at the C5 position of this compound allows for the synthesis of libraries of novel 5-nitroimidazole derivatives for screening as potential antibacterial and antiparasitic agents.[3][13] For instance, a series of 5-substituted 1-methyl-4-nitro-1H-imidazoles have been synthesized and shown to possess potent antibacterial activity, particularly against Helicobacter pylori.[12]
Conclusion and Future Perspectives
This compound is a molecule of significant synthetic and medicinal interest. The differential reactivity of its C4 and C5 nitro groups, with a strong preference for nucleophilic substitution at the C5 position, provides a reliable handle for the regioselective introduction of a wide range of functional groups. This, coupled with the potential for selective or complete reduction of the nitro groups, makes it a versatile platform for the generation of diverse molecular architectures.
Future research in this area will likely focus on expanding the scope of nucleophiles used in SNAr reactions, developing more refined methods for the selective reduction of the nitro groups, and leveraging computational chemistry to gain a deeper understanding of the factors governing reactivity. The continued exploration of the chemistry of this compound holds great promise for the discovery of new therapeutic agents and advanced materials.
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1-Methyl-4,5-dinitroimidazole: A Versatile Precursor for Advanced Organic Synthesis and Drug Discovery
Abstract
1-Methyl-4,5-dinitroimidazole (MDNI) is a highly functionalized heterocyclic compound that has emerged as a cornerstone in various fields of chemical synthesis. Characterized by an electron-deficient imidazole core and two activating nitro groups, MDNI serves as a potent and versatile precursor. The strategic positioning of the nitro groups, particularly the labile C5-nitro group, renders the molecule highly susceptible to nucleophilic substitution, opening a gateway to a diverse array of novel derivatives. This guide provides an in-depth exploration of MDNI, covering its optimized synthesis, key reactive pathways, and its significant applications as a foundational building block in the development of advanced energetic materials and novel pharmaceutical agents, particularly within the established 5-nitroimidazole class of anti-infectives and hypoxia-activated prodrugs.
Introduction to this compound (MDNI)
Chemical Structure and Properties
This compound is a crystalline solid with the molecular formula C₄H₄N₄O₄. Its structure is defined by a central five-membered imidazole ring, substituted with a methyl group at the N1 position and two nitro groups at the C4 and C5 positions.
Key Physicochemical Properties:
-
Molecular Formula: C₄H₄N₄O₄
-
Molecular Weight: 188.10 g/mol
-
Appearance: Crystalline solid
-
Thermal Stability: Exhibits good thermal stability, with decomposition beginning around 250 °C
The two electron-withdrawing nitro groups significantly decrease the electron density of the imidazole ring, a critical feature that dictates its chemical reactivity and utility as a synthetic precursor.
Significance in Synthetic Chemistry
The value of MDNI in organic synthesis stems directly from its electronic structure. The C4 and C5 positions are highly electrophilic, making them prime targets for nucleophilic attack. Critically, the nitro group at the C5 position is particularly unstable and acts as an excellent leaving group. This predictable reactivity allows for the regioselective introduction of a wide range of functional groups, establishing MDNI as a powerful scaffold for building molecular complexity. Its applications range from the synthesis of high-density energetic materials to the development of novel pharmacophores for drug discovery.[3]
Synthesis and Characterization of MDNI
The preparation of high-purity MDNI is a critical first step for its use as a precursor. Two primary, well-documented pathways have been optimized by researchers.
Synthetic Pathways
Pathway A: Direct Nitration of 1-Methylimidazole This is a direct and efficient approach where 1-methylimidazole is subjected to strong nitrating conditions.[2] The choice of a powerful nitrating agent, typically a mixture of fuming nitric acid and fuming sulfuric acid, is causal to overcoming the relative stability of the imidazole ring and achieving dinitration. Yields can be optimized by carefully controlling reaction temperature and the ratio of the acid mixture.[2][4]
Pathway B: Methylation of 4,5-Dinitroimidazole This two-step alternative begins with the nitration of imidazole to form 4,5-dinitroimidazole, which is then N-methylated.[1][4] The methylation is typically achieved using an electrophilic methyl source like dimethyl sulfate in a suitable solvent such as DMF.[1] This pathway offers an alternative where the dinitrated core is first established, followed by the introduction of the N-methyl group.
Optimized Synthesis Protocol: Direct Nitration of 1-Methylimidazole
This protocol is based on optimized procedures reported in the literature for achieving high purity and yield.
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The optimal ratio and temperature are critical variables that must be controlled.
-
Reaction: Cool the nitrating mixture to the desired temperature (e.g., below 10 °C) in an ice bath. Slowly add 1-methylimidazole dropwise via the dropping funnel, ensuring the reaction temperature does not exceed the set limit. The slow addition is crucial to manage the exothermic nature of the nitration reaction.
-
Heating: After the addition is complete, slowly raise the temperature to the optimal reaction temperature, which can be as high as 120 °C, and hold for a specified duration (e.g., 2.5 hours).
-
Quenching & Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This will precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude MDNI can be further purified by recrystallization from a suitable solvent like ethanol to yield a high-purity crystalline product.
Characterization Data
The identity and purity of synthesized MDNI are confirmed using standard analytical techniques.
| Parameter | Typical Value / Observation | Reference |
| Melting Point | 75 - 78 °C | [1] |
| ¹H NMR | A singlet corresponding to the N-CH₃ protons and a singlet for the C2-H proton. | [1] |
| ¹³C NMR | Peaks corresponding to the N-CH₃ carbon and the three imidazole ring carbons. | |
| IR Spectroscopy | Strong absorption bands characteristic of C-NO₂ stretching. | [1] |
| Thermal Analysis (DSC) | Endothermic peak at the melting point, followed by a sharp exothermic decomposition peak around 278 °C. |
The Synthetic Utility of MDNI: A Precursor for High-Value Molecules
Core Reactivity: Nucleophilic Aromatic Substitution
The synthetic power of MDNI lies in the high reactivity of its C5 position towards nucleophiles. The C5-NO₂ group is an excellent leaving group, facilitating a variety of substitution reactions. This transformation is the key to unlocking a vast chemical space of novel 5-substituted-1-methyl-4-nitroimidazoles.
Key Transformations and Derivatives
3.2.1. Synthesis of Amino Derivatives The reaction of MDNI with aqueous ammonia proceeds with high efficiency to replace the C5-nitro group with an amino group, yielding 5-amino-1-methyl-4-nitroimidazole. This reaction is remarkably high-yielding, often achieving up to 95%. The resulting amino group serves as a versatile chemical handle for subsequent derivatization, such as acylation or diazotization, to build more complex molecules. A minor isomer, 4-amino-1-methyl-5-nitroimidazole, may also be formed as a byproduct.
3.2.2. Synthesis of Azido Derivatives Similarly, treatment of MDNI with sodium azide results in a near-quantitative conversion to 5-azido-1-methyl-4-nitroimidazole, with reported yields as high as 98%. The introduction of the azido group is of particular interest to drug development professionals. Azides are key functional groups for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are widely used for drug conjugation, target identification, and creating diverse compound libraries.
Detailed Protocol: Synthesis of 5-Azido-1-methyl-4-nitroimidazole[4]
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol in a round-bottom flask.
-
Reagent Addition: In a separate flask, prepare a solution of sodium azide (NaN₃) in water. Add the sodium azide solution to the MDNI solution.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, reduce the solvent volume under vacuum. Add water to the residue to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain high-purity 5-azido-1-methyl-4-nitroimidazole.
Application in Energetic Materials Synthesis
Beyond its use in creating pharmaceutical scaffolds, MDNI is a direct precursor to more complex energetic materials. Under forcing nitration conditions (e.g., a mixture of 98% HNO₃ and oleum), MDNI can be further nitrated at the C2 position to produce 1-methyl-2,4,5-trinitroimidazole (MTNI).[5] MTNI is a high-performance, melt-castable explosive that is being investigated as a potential replacement for TNT due to its superior performance and thermal stability.[5] This highlights the stepwise reactivity of the imidazole ring, which can be sequentially functionalized to achieve desired material properties.
Relevance in Drug Development and Medicinal Chemistry
The 5-Nitroimidazole Pharmacophore
The 5-nitroimidazole scaffold is a privileged pharmacophore in medicinal chemistry. For decades, drugs like metronidazole and tinidazole have been mainstays for treating infections caused by anaerobic bacteria and protozoa.[3][6] Their mechanism of action relies on the reductive activation of the 5-nitro group within the low-oxygen environment of these pathogens.[6][7] Cellular reductases donate an electron to the nitro group, generating a highly reactive nitroso or hydroxylamine species that induces lethal DNA damage.[7]
MDNI as a Scaffold for Novel Drug Candidates
MDNI is an ideal starting point for generating next-generation 5-nitroimidazole-based therapeutics.
-
Combatting Drug Resistance: The ability to easily synthesize derivatives like 5-amino and 5-azido-1-methyl-4-nitroimidazole from MDNI allows for the rapid creation of new chemical entities. These novel compounds can be screened against drug-resistant strains of bacteria and parasites, providing a pathway to overcome existing resistance mechanisms.
-
Hypoxia-Activated Prodrugs for Oncology: The principle of reductive activation is not limited to microbes. Solid tumors often contain regions of severe oxygen deprivation (hypoxia). This unique microenvironment can be exploited to selectively activate drugs. Evofosfamide, a clinical-stage cancer therapeutic, is a prodrug that couples a 2-nitroimidazole trigger with a DNA-alkylating agent.[3] Under hypoxic conditions, the nitroimidazole is reduced, releasing the active cytotoxic payload directly within the tumor and sparing healthy, oxygenated tissue. MDNI provides a chemically tractable platform for designing novel hypoxia-activated prodrugs by functionalizing the C5 position with various cytotoxic warheads.
Safety and Handling
As with all nitroaromatic compounds, this compound and its derivatives must be handled with appropriate care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][9]
-
Handling: Avoid creating dust, as fine organic dust can form explosive mixtures with air.[8][10] Use procedures that minimize dust generation.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
-
Contamination: Avoid contact with skin and eyes.[9][11] In case of contact, rinse immediately and thoroughly with water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is far more than a simple chemical; it is a powerful and versatile synthetic platform. Its predictable reactivity, particularly the facile displacement of the C5-nitro group, provides chemists with a reliable tool for generating a multitude of derivatives. For materials scientists, it is a key intermediate in the synthesis of advanced energetic compounds. For medicinal chemists and drug development professionals, it is a gateway to novel 5-nitroimidazole-based therapeutics with the potential to combat antimicrobial resistance and provide targeted cancer therapies. The continued exploration of MDNI chemistry promises to yield further innovations across the scientific landscape.
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Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
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Shinde, S. S., & Shinde, D. B. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4806. [Link]
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Patterson, S., & Wyllie, S. (2014). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry, 6(10), 1175–1195. [Link]
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N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. (2021). ProQuest. [Link]
-
Synthesis and Characterization of 1-Methyl-2,4,5-trinitroimidazole (MTNI). (2019). ResearchGate. [Link]
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Methodological & Application
Comprehensive Analytical Characterization of 1-Methyl-4,5-dinitroimidazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4,5-dinitroimidazole is a heterocyclic nitroaromatic compound of significant interest due to its energetic properties and potential applications as a pharmaceutical intermediate.[1][2] Rigorous characterization is paramount to ensure its identity, purity, and stability, which are critical for both research and development and potential commercial applications. This guide provides a multi-faceted analytical approach, detailing a suite of techniques for the comprehensive characterization of this compound. We will explore the causality behind experimental choices and provide detailed, field-proven protocols for spectroscopic, chromatographic, and thermal analysis methods.
Introduction: The Need for a Multi-Technique Approach
The characterization of a synthesized compound like this compound cannot rely on a single analytical technique. Each method provides a unique piece of the structural and purity puzzle. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, it may not reveal the presence of inorganic impurities. Similarly, High-Performance Liquid Chromatography (HPLC) can quantify purity but offers limited structural information. An integrated approach, leveraging the strengths of various techniques, is essential for unambiguous confirmation of the molecule's structure, quantification of its purity, and assessment of its thermal stability.
This application note details the use of NMR, Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, HPLC, Mass Spectrometry (MS), and thermal analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA) for a holistic characterization.
Physicochemical Properties of this compound
A foundational understanding of the compound's basic properties is crucial before commencing any analytical work.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₄O₄ | [2] |
| Molecular Weight | 172.10 g/mol | Calculated |
| Melting Point | ~75-78 °C | [3][4] |
| Appearance | Pale yellow solid | Inferred from synthesis papers |
| CAS Number | 136554-32-0 | Inferred from related structures |
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are fundamental for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the proton and carbon atoms.
Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds. The chemical shifts are influenced by the electron-withdrawing nature of the two nitro groups and the imidazole ring.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm).
Expected ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -CH₃ | ~4.0 | Singlet | 3H | Methyl group on N1 |
| -CH | ~8.5 | Singlet | 1H | Imidazole ring proton at C2 |
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of solvent) than for ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).
Expected ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| -CH₃ | ~35 | Methyl carbon |
| C2 | ~140 | Imidazole ring carbon |
| C4 | ~145 | Imidazole ring carbon |
| C5 | ~130 | Imidazole ring carbon |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is particularly useful for confirming the presence of the nitro groups and the imidazole ring.[5]
Expertise & Experience: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation, or as a KBr pellet. The key vibrational bands to look for are the asymmetric and symmetric stretches of the C-NO₂ groups, which are characteristic and strong.[6]
FTIR Protocol (ATR)
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean before and after the measurement.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1550 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1450 | Medium | C-N stretch (imidazole ring) |
| ~3100 | Weak | C-H stretch (imidazole ring) |
| ~2950 | Weak | C-H stretch (methyl group) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While not as structurally informative as NMR or FTIR for this compound, it can be used for quantitative analysis and to confirm the presence of the nitroaromatic chromophore.
UV-Vis Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or acetonitrile). A typical concentration is in the range of 1-10 µg/mL.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from approximately 200 to 400 nm against a solvent blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Expected UV-Vis Data
| λ_max (nm) | Solvent | Assignment |
| ~300-320 | Methanol | π → π* transitions of the nitroimidazole system |
Chromatographic Analysis: Purity Determination
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for nitroimidazoles.[7][8]
Expertise & Experience: Method development is key. The mobile phase composition (typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol) and the column chemistry (e.g., C18) must be optimized to achieve good resolution between the main peak and any impurity peaks. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak identification and purity analysis.
HPLC Protocol
-
Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 26:74 v/v).[7] The aqueous phase may contain a buffer or acid modifier (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 316 nm.[7]
-
Column Temperature: 25 °C.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by the area percent method.
Data Presentation
| Parameter | Result |
| Retention Time | ~7-10 min (highly method-dependent) |
| Purity (Area %) | >99% (for a pure sample) |
| Tailing Factor | 1.0 - 1.5 |
| Theoretical Plates | >2000 |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule. The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS), which can provide further structural confirmation. Key fragmentation pathways for nitroimidazoles often involve the loss of nitro groups (NO₂) or related fragments.[9]
MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrument Setup: Infuse the sample directly into the mass spectrometer or analyze the eluent from an HPLC system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.
Expected Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 173.03 | ~173.0 |
| [M+Na]⁺ | 195.01 | ~195.0 |
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques are crucial for assessing the stability, melting behavior, and decomposition characteristics of this compound, which is particularly important for energetic materials.[10]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and decomposition temperature.[3]
DSC Protocol
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events.
Expected DSC Data
| Event | Onset Temperature (°C) | Peak Temperature (°C) |
| Melting (Endotherm) | ~75 | ~78 |
| Decomposition (Exotherm) | >250 | ~278.5 |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It provides information about thermal stability and decomposition pathways involving mass loss.
TGA Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset of decomposition and the percentage of mass loss at different temperatures.
Expected TGA Data: The TGA curve for a pure, stable sample of this compound should show a single, sharp decomposition step starting above 250 °C.
Integrated Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: Integrated workflow for this compound characterization.
Conclusion
The analytical protocols and workflows detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By systematically applying this multi-technique approach, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and stability of this important compound, ensuring the reliability and reproducibility of their work.
References
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- CAO, D., WANG, X., YANG, C., SONG, L., HAN, H., & ZHOU, J. (2010). Synthesis of this compound.
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ResearchGate. (n.d.). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 1-Methyl-2,4,5-trinitroimidazole (MTNI). Retrieved from [Link]
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ResearchGate. (n.d.). Normalized UV-Vis spectrum of 1 in various solvent (MeOH, DMSO and 5% DMSO in water). Retrieved from [Link]
- Itälä, E., Tanzer, K., Granroth, S., Kooser, K., Denifl, S., & Kukk, E. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of mass spectrometry, 52(11), 770–776.
- Farhadian, N., Molaei, S., Amani, A., & Sharifi, S. (2017). FTIR-Microspectroscopy Detection of Metronidazole Teratogenic Effects on Mice Fetus. Iranian journal of pharmaceutical research: IJPR, 16(2), 736–744.
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ResearchGate. (n.d.). FT-IR spectra of metronidazole (a) control and (b) treated. Retrieved from [Link]
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ResearchGate. (n.d.). 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link]
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ResearchGate. (n.d.). 1-methyl-2,4,5-trinitroimidazole (MTNI), a melt-cast explosive: synthesis and studies on thermal behavior in presence of explosive ingredients. Retrieved from [Link]
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Semantic Scholar. (n.d.). Figure 5 from Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Retrieved from [Link]
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ResearchGate. (n.d.). Second derivative of mean FTIR spectra of normal (solid line) and.... Retrieved from [Link]
- Li, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central.
- Le-Min, T., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(6), 2018-26.
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ResearchGate. (n.d.). ATR FT-IR spectra of metronidazole standard (MZ) (blue) and after.... Retrieved from [Link]
- Wang, J., Wei, Z., Wang, W., & Diao, Y. (2011). 1-Methyl-4,5-dinitro-1H-imidazole. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3278.
- Umer, Y., & Tarekegn, G. (2023). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. RSC Advances, 13(36), 25336-25352.
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Retrieved from [Link]
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C-Therm Technologies Ltd. (2019, July 22). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). Retrieved from [Link]
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- 10. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
Application Notes & Protocols: Strategic Use of 1-Methyl-4,5-dinitroimidazole in Nucleophilic Aromatic Substitution for Advanced Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing 1-methyl-4,5-dinitroimidazole (MDNI) in nucleophilic aromatic substitution (SNAAr) reactions. MDNI is a highly activated heterocyclic substrate, rendered exceptionally electrophilic by the presence of two powerful electron-withdrawing nitro groups. This activation facilitates the displacement of a nitro group by a wide array of nucleophiles under accessible conditions. We will explore the underlying reaction mechanism, provide field-tested experimental protocols, present a troubleshooting guide for common challenges, and outline essential safety precautions. These application notes are designed for researchers, medicinal chemists, and materials scientists aiming to leverage MDNI as a versatile building block for the synthesis of novel functionalized imidazole derivatives.
Introduction: The Strategic Value of this compound
This compound is an energetic material that has garnered significant interest beyond its pyrotechnic properties.[1][2] In the realm of synthetic chemistry, it serves as a powerful electrophile for constructing substituted nitroimidazole scaffolds. The nitroimidazole core is a well-established pharmacophore found in numerous therapeutic agents, particularly antimicrobial and antiprotozoal drugs.[3][4] The ability to controllably functionalize this core via SNAAr opens avenues for developing new drug candidates, molecular probes, and advanced materials.[5][6]
The reactivity of MDNI is governed by the two nitro groups, which strongly reduce the electron density of the imidazole ring, making it susceptible to nucleophilic attack.[7] The methyl group at the N-1 position prevents deprotonation and directs the regioselectivity of the substitution, typically favoring displacement of the nitro group at the C-5 position.
Reaction Mechanism: The Addition-Elimination Pathway
The nucleophilic substitution on this compound proceeds through the classical two-step SNAAr or addition-elimination mechanism.[7]
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient C-5 carbon of the imidazole ring. This is generally the rate-determining step. The attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the adjacent electron-withdrawing nitro groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the C-5 nitro group as a nitrite anion (NO₂⁻), a competent leaving group. This second step is typically fast.
Research indicates that the nitro group at the C-5 position is significantly more labile and prone to substitution than the one at C-4. This regioselectivity is a key feature for predictable synthetic outcomes.
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The Rising Star in Energetic Materials: A Guide to 1-Methyl-4,5-dinitroimidazole (MDNI)
An In-depth Technical Guide for Researchers and Scientists
In the continuous pursuit of energetic materials that offer a superior balance of performance and safety, 1-methyl-4,5-dinitroimidazole (MDNI) has emerged as a compound of significant interest. Its favorable combination of a low melting point, good thermal stability, and low sensitivity to mechanical stimuli positions it as a promising candidate for a new generation of melt-cast explosives and other energetic formulations. This guide provides a comprehensive overview of MDNI, from its synthesis and characterization to its applications in energetic materials research, offering detailed protocols and insights for scientists in the field.
Introduction to this compound (MDNI)
This compound is a heterocyclic nitro compound that has garnered attention for its potential to replace or supplement traditional energetic materials like 2,4,6-trinitrotoluene (TNT). Its molecular structure, featuring a five-membered imidazole ring with two nitro groups and a methyl group, contributes to its desirable energetic properties and stability. The low melting point of MDNI (approximately 75-78°C) makes it particularly suitable for melt-casting applications, a widely used technique for producing explosive charges with uniform density and performance.[1][2] Furthermore, its reduced sensitivity to impact and friction compared to conventional explosives like RDX and HMX enhances its safety profile during handling, transportation, and storage.[3]
Physicochemical and Energetic Properties
A clear understanding of the fundamental properties of MDNI is crucial for its application in energetic materials. The following table summarizes key physicochemical and energetic data for MDNI, with comparative values for well-established explosives.
| Property | This compound (MDNI) | TNT | RDX | HMX |
| Molecular Formula | C₄H₄N₄O₄ | C₇H₅N₃O₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ |
| Molecular Weight ( g/mol ) | 172.10 | 227.13 | 222.12 | 296.16 |
| Melting Point (°C) | 75 - 78[1][2] | 80.6 | 205.5 | 276 - 286 |
| Density (g/cm³) | 1.637[3] | 1.654 | 1.82 | 1.91 |
| Detonation Velocity (m/s) | ~7800 | 6900 | 8750 | 9100 |
| Detonation Pressure (GPa) | ~25 | 19 | 34.7 | 39.3 |
| Impact Sensitivity (J) | >40 (Insensitive) | 15 | 7.5 | 7.4 |
| Friction Sensitivity (N) | >360 (Insensitive)[3] | 353 | 120 | 98 |
Note: The detonation velocity and pressure for MDNI are approximate values from theoretical calculations and may vary based on experimental conditions. Impact and friction sensitivity values are highly dependent on the test method.
Synthesis of this compound (MDNI)
There are two primary synthetic routes to MDNI, starting from either imidazole or N-methylimidazole. The latter is often preferred for its more direct approach.
Synthesis from N-Methylimidazole (One-Step Nitration)
This method involves the direct nitration of N-methylimidazole using a potent nitrating agent. A high yield of highly pure MDNI can be achieved with optimized reaction conditions.[1]
Protocol:
Materials:
-
N-methylimidazole
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20-30% SO₃)
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid to fuming nitric acid in a 1:1 to 1:5 ratio (v/v) while cooling in an ice-salt bath to maintain the temperature below 10°C.[1][2]
-
Nitration Reaction: Slowly add N-methylimidazole to the pre-cooled nitrating mixture dropwise, ensuring the reaction temperature does not exceed 15°C. The molar ratio of N-methylimidazole to the nitrating mixture should be optimized, typically around 1:10.
-
Reaction Progression: After the addition is complete, slowly warm the mixture to room temperature and then heat to 105-120°C for 2-3 hours.[1][2] The reaction should be monitored for completion using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 100 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Causality Behind Experimental Choices: The use of a potent nitrating mixture of fuming nitric and sulfuric acids is essential to achieve dinitration of the imidazole ring. The controlled low-temperature addition of the starting material prevents runaway reactions and the formation of unwanted byproducts. The subsequent heating provides the necessary activation energy for the nitration to proceed to completion.
Workflow Diagram:
Caption: Workflow for the synthesis of MDNI from N-methylimidazole.
Characterization Protocols
Thorough characterization is essential to confirm the identity, purity, and safety of the synthesized MDNI.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and decomposition characteristics of energetic materials. These analyses should be performed in accordance with standards such as STANAG 4515.[4]
Protocol (DSC):
-
Sample Preparation: Accurately weigh 0.5-1.5 mg of MDNI into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis: Heat the sample from ambient temperature to 350°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (endothermic peak) and the onset and peak decomposition temperatures (exothermic peaks). The kinetic parameters of decomposition can be calculated using methods like Kissinger or Ozawa-Flynn-Wall.[3]
Protocol (TGA):
-
Sample Preparation: Accurately weigh 2-5 mg of MDNI into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Analysis: Heat the sample from ambient temperature to 400°C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Record the mass loss as a function of temperature. This will indicate the temperature at which decomposition begins and the stages of mass loss.
Causality Behind Experimental Choices: Using multiple heating rates in DSC allows for the determination of kinetic parameters, providing a more comprehensive understanding of the material's thermal stability. The inert nitrogen atmosphere prevents oxidative side reactions, ensuring that the observed thermal events are due to the intrinsic decomposition of the material.
Sensitivity to Mechanical Stimuli
The sensitivity of an energetic material to impact and friction is a critical safety parameter. Standardized tests, such as those outlined in STANAG 4489 for impact and STANAG 4487 for friction, should be employed.[5][6][7][8]
Protocol (Impact Sensitivity - Drop Weight Test):
This protocol is based on the Bruceton "up-and-down" method as described in standards like STANAG 4489.
-
Apparatus: Utilize a calibrated drop weight impact tester.
-
Sample Preparation: Place a small, precisely measured amount of MDNI (typically 30-50 mg) on the anvil of the impact apparatus.
-
Testing: Drop a known weight from a specific height onto the sample.
-
Observation: Observe for any signs of reaction (e.g., flash, smoke, sound).
-
Staircase Method: If a reaction occurs, decrease the drop height for the next test. If no reaction occurs, increase the drop height. Continue this process for a predetermined number of trials (typically 20-50).
-
Data Analysis: Calculate the 50% probability of initiation height (H₅₀), which is the height at which there is a 50% chance of causing an explosion.
Protocol (Friction Sensitivity - BAM Friction Test):
This protocol is based on the BAM (Bundesanstalt für Materialforschung und -prüfung) method as described in STANAG 4487.[5]
-
Apparatus: Use a BAM friction tester equipped with a porcelain peg and plate.
-
Sample Preparation: Spread a small amount of MDNI (approximately 10 mm³) onto the porcelain plate.
-
Testing: Lower the porcelain peg onto the sample with a specific load. The plate is then moved back and forth under the peg once.
-
Observation: Observe for any signs of reaction (e.g., crackling, sparks, smoke, flame).
-
Load Variation: Start with a low load and gradually increase it in subsequent tests until a reaction is observed. The test is typically performed six times at each load level.
-
Data Analysis: The friction sensitivity is reported as the lowest load at which at least one reaction occurs in six trials.
Experimental Setup Diagram:
Caption: Simplified diagrams of impact and friction sensitivity testing setups.
Applications in Energetic Materials
The unique properties of MDNI make it a versatile component in various energetic formulations, particularly as a melt-cast explosive.
Melt-Cast Explosives
MDNI's low melting point allows it to be melted and poured into munitions, where it solidifies to form a dense, uniform explosive charge. This process is often safer and more cost-effective than pressing solid explosives. MDNI can be used as the main explosive fill or as a meltable binder for more powerful, less sensitive crystalline explosives like HMX or RDX.
Formulation Example:
A common approach is to create a binary eutectic mixture to further lower the melting point and improve processing characteristics. For instance, mixtures of MDNI with other nitroaromatic compounds can be formulated.
Compatibility Studies:
Compatibility with other energetic materials is crucial for safe and reliable formulations. DSC is a primary tool for assessing compatibility. A significant change in the decomposition temperature of a mixture compared to its individual components can indicate incompatibility. Studies have shown that MDNI has good compatibility with some common energetic materials, but thorough testing is required for any new formulation.[1][9]
Insensitive Munitions (IM)
The low sensitivity of MDNI contributes to the development of insensitive munitions, which are designed to be less susceptible to accidental detonation from threats such as fire, bullet impact, or fragment impact. By incorporating MDNI into explosive formulations, the overall sensitivity of the munition can be reduced without significantly compromising performance.
Mechanistic Insights
Thermal Decomposition
The thermal decomposition of nitroaromatic compounds is a complex process involving multiple reaction pathways. For MDNI, it is believed that the initial step involves the cleavage of the C-NO₂ bond, which is the weakest bond in the molecule. This is followed by a series of radical reactions, leading to the formation of gaseous products such as NO₂, CO, CO₂, and N₂.[10] The relatively high activation energy for the decomposition of MDNI contributes to its good thermal stability.[3]
Insensitivity
The insensitivity of MDNI to mechanical stimuli is attributed to its molecular and crystal structure. The planar imidazole ring and the arrangement of the nitro groups contribute to a stable crystal lattice. This stability makes it more difficult for mechanical energy from impact or friction to be localized into "hot spots" that can initiate detonation.
Conclusion
This compound represents a significant advancement in the field of energetic materials. Its favorable combination of a low melting point, good thermal stability, and low sensitivity makes it a highly attractive candidate for a wide range of applications, particularly in the development of safer and more reliable melt-cast explosives and insensitive munitions. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this promising energetic compound. As research continues, MDNI is poised to play a crucial role in the future of energetic materials technology.
References
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- Wang, X. J., Lu, Z. Y., Wang, J. L., & Qin, L. (2012). Crystal structure and sensitivity of 1-methy-4, 5-dinitroimidazole.
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- NATO Standardization Office. (2015). STANAG 4515: Explosives, Thermal Analysis Using Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), Heat Flow Calorimetry (HFC), and Thermogravimetric Analysis (TGA).
- Anniyappan, M., Talawar, M. B., Gore, G. M., Venugopalan, S., & Gandhe, B. R. (2006). Synthesis and characterization of 1-methyl-2, 4, 5-trinitroimidazole (MTNI): a new melt-cast explosive.
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GlobalSpec. (2015). NATO - STANAG 4515 - EXPLOSIVES. THERMAL ANALYSIS USING DIFFERENTIAL THERMAL ANALYSIS (DTA). DIFFERENTIAL SCANNING CALORIMETRY (DSC), HEAT FLOW CALORIMETRY (HFC), AND THERMOGRAVIMETRIC ANALYSIS (TGA). Available at: [Link]
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Application Notes and Protocols: 1-Methyl-4,5-dinitroimidazole as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: The Strategic Advantage of 1-Methyl-4,5-dinitroimidazole in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient construction of novel molecular architectures is paramount. Heterocyclic compounds, particularly those containing the imidazole scaffold, are of profound interest due to their prevalence in a vast array of biologically active molecules.[1][2] Within this class, nitroimidazoles have a storied history as potent antimicrobial agents.[3] However, the strategic value of highly functionalized nitroimidazoles as synthetic building blocks is a more contemporary area of exploration. This compound emerges as a preeminent starting material in this context, offering a unique combination of reactivity and selectivity for the synthesis of diverse pharmaceutical intermediates.
The presence of two nitro groups on the imidazole ring renders the C5 position exceptionally electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity, coupled with the inherent stability of the imidazole core, allows for the regioselective introduction of a wide range of functional groups. The nitro group at the 5-position is particularly labile, enabling its displacement by various nucleophiles to forge new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its transformation into valuable pharmaceutical intermediates, and address the critical safety considerations associated with its handling.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and hazard profile of this compound is a prerequisite for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₄O₄ | [5] |
| Molecular Weight | 184.10 g/mol | [5] |
| Appearance | Yellowish solid | [6] |
| Melting Point | 77-78 °C | [5][6] |
| Thermal Stability | Decomposition starts at ~250 °C | [4] |
Safety and Handling: this compound is a dinitroaromatic compound and should be handled with the appropriate precautions for this class of materials. While it is reported to have good thermal stability, it is crucial to avoid excessive heat, shock, and friction.[6] Always consult the specific Safety Data Sheet (SDS) for the most current and comprehensive safety information. General safety precautions for related nitroimidazoles include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with institutional and local regulations. Segregate as halogenated/nitroaromatic organic waste.[7]
Mechanistic Insights: The Driving Force of Reactivity
The utility of this compound as a synthetic building block is rooted in the principles of nucleophilic aromatic substitution (SNAr). The two strongly electron-withdrawing nitro groups (-NO₂) create a significant electron deficiency in the imidazole ring, making it susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C5 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the imidazole ring and the nitro groups, which is a key stabilizing factor. In the second step, the aromaticity of the ring is restored by the departure of the nitro group at the 5-position as a leaving group (nitrite). The preferential substitution at the C5 position is a well-documented phenomenon for this class of compounds.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key pharmaceutical intermediates from this compound. These protocols are designed to be self-validating, with clear endpoints and characterization data.
Protocol 1: Synthesis of 5-Amino-1-methyl-4-nitroimidazole
This protocol details the amination of this compound, a foundational transformation for introducing a primary amine functionality.
Materials:
-
This compound
-
Aqueous ammonia (25-28%)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (e.g., 1.0 g, 5.43 mmol) in ethanol (20 mL).
-
To this suspension, add aqueous ammonia (e.g., 10 mL) dropwise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to yield 5-amino-1-methyl-4-nitroimidazole as a solid. A yield of approximately 95% can be expected.[4]
Characterization: The product can be characterized by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.
Protocol 2: Synthesis of 5-Azido-1-methyl-4-nitroimidazole
This protocol describes the synthesis of an azido-substituted nitroimidazole, a versatile intermediate for the introduction of nitrogen-containing heterocycles via click chemistry or for reduction to the corresponding amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Methanol
-
Standard laboratory glassware (round-bottom flask with reflux condenser, magnetic stirrer, filtration apparatus)
-
Deionized water
Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate safety measures.
-
In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 5.43 mmol) in methanol (30 mL).
-
Add sodium azide (e.g., 0.42 g, 6.52 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Collect the precipitated product by vacuum filtration and wash with a small amount of cold methanol, followed by a thorough washing with cold deionized water.
-
Dry the product under vacuum to obtain 5-azido-1-methyl-4-nitroimidazole. A high yield of up to 98% can be achieved.[4]
Characterization: The product should be characterized by IR spectroscopy (for the characteristic azide stretch), ¹H NMR, and ¹³C NMR.
Expanding the Synthetic Toolkit: Further Applications
The reactivity of this compound extends beyond amination and azidation. It can serve as a precursor for a variety of other valuable pharmaceutical intermediates. For instance, the resulting 5-substituted-1-methyl-4-nitroimidazoles can undergo further transformations, such as the reduction of the remaining nitro group to an amine, which can then be acylated, alkylated, or used in the construction of fused heterocyclic systems.
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of a wide array of functionalized nitroimidazoles. Its predictable regioselectivity in nucleophilic aromatic substitution reactions allows for the efficient introduction of key functional groups, making it an invaluable tool for medicinal chemists. The protocols provided herein offer a solid foundation for the exploration of its synthetic utility. As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, the strategic application of such highly activated heterocyclic building blocks will undoubtedly play an increasingly important role in the development of the next generation of pharmaceutical agents.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitroimidazole, 98%. Cole-Parmer. Retrieved from [Link]
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Lian, P.-B., Guo, X.-J., Wang, J.-L., & Chen, L.-Z. (2018). Nucleophilic Substitution Reactions of this compound with Aqueous Ammonia or Sodium Azide. Chemistry of Heterocyclic Compounds, 54(11), 1093–1097. Retrieved from [Link]
-
Saadeh, H. A., Al-Zoubi, R. M., Al-Masoudi, N. A., & Mubarak, M. S. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758–2767. Retrieved from [Link]
-
Trivedi, M. N., Gabhe, S. Y., Vachhani, U. D., Patel, R. B., & Shah, C. P. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Retrieved from [Link]
-
Al-Masoudi, N. A., Saadeh, H. A., & Al-Soud, Y. A. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 14(6), 561. Retrieved from [Link]
-
Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. Retrieved from [Link]
-
Lian, P., et al. (2021). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. Retrieved from [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Song, L., et al. (2009). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. ResearchGate. Retrieved from [Link]
-
Cao, D.-L., et al. (2009). Synthesis of this compound. Energetic Materials. Retrieved from [Link]
-
Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. National Institutes of Health. Retrieved from [Link]
-
Spain, J. C., & Hughes, J. B. (Eds.). (2001). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]
-
Song, L., et al. (2009). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. ResearchGate. Retrieved from [Link]
-
Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. Retrieved from [Link]
-
Goldman, P., & Wuest, J. D. (1981). Reactions of nitroimidazoles. Nucleophilic substitution of the nitro group. Journal of the American Chemical Society, 103(21), 6224-6226. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]
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Application Note: Thermal Analysis of 1-Methyl-4,5-dinitroimidazole (MDNI) for Safety and Performance Characterization
Introduction and Scientific Context
1-Methyl-4,5-dinitroimidazole (MDNI) is an energetic material of significant interest due to its favorable combination of explosive performance and thermal stability.[1][2] As with any energetic material, a thorough understanding of its thermal behavior is paramount for ensuring safety during handling, storage, and processing, as well as for predicting its performance characteristics. Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical data on melting, decomposition, mass loss, and the kinetics of thermal degradation.
This application note provides a comprehensive guide for researchers and drug development professionals on the experimental setup and protocols for conducting DSC and TGA analysis of MDNI. The methodologies described herein are designed to yield high-quality, reproducible data while prioritizing operational safety. The causality behind experimental choices is explained to empower the user to adapt these protocols to their specific instrumentation and research objectives.
Physicochemical and Energetic Properties of MDNI
A baseline understanding of MDNI's properties is essential before commencing thermal analysis. The following table summarizes key data from the literature.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₄O₄ | N/A |
| Molecular Weight | 172.10 g/mol | N/A |
| Melting Point | ~75 - 78 °C | [1][2] |
| Calculated Density (Dc) | 1.637 g/cm³ | [3] |
| Appearance | Orthorhombic crystal | [3] |
| Thermal Stability | Good; decomposition starts ~250°C | [1] |
| Impact & Friction Sensitivity | Insensitive, similar to TATB | [3] |
Core Principles of the Analytical Techniques
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is used to determine transition temperatures such as melting (endothermic event) and decomposition (exothermic event), and to quantify the energy released or absorbed during these processes. For MDNI, DSC is critical for identifying the onset of decomposition and the total energy released.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information on mass loss associated with decomposition, evaporation, or other chemical reactions. TGA helps to understand the decomposition pathway and the thermal stability limits of the material.
Critical Safety Protocols for Handling MDNI
MDNI is an energetic material. Adherence to strict safety protocols is mandatory. All handling and sample preparation should be conducted in a facility designed for energetic materials research.
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, flame-resistant laboratory coat, and appropriate gloves at all times.[4][5]
-
Handling: Use non-sparking tools.[4] Avoid formation of dust and aerosols. Handle in a well-ventilated area, preferably within a fume hood or a designated energetic materials handling enclosure.[5]
-
Electrostatic Discharge (ESD): Prevent fire caused by electrostatic discharge. Use grounding straps and anti-static mats.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[6]
-
Sample Quantity: Use the smallest amount of material necessary for analysis (typically < 1 mg for initial screening) to minimize risk.
-
Disposal: Dispose of contents and contaminated materials in accordance with all local, regional, and national regulations for hazardous waste.[7]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
5.1. Objective To determine the melting point, onset of decomposition, peak decomposition temperature, and enthalpy of decomposition of MDNI. This data is crucial for assessing thermal hazards and compatibility with other materials.[1]
5.2. Experimental Workflow Diagram
Caption: DSC Experimental Workflow for MDNI Analysis.
5.3. Step-by-Step Methodology
-
Sample Preparation:
-
Tare a vented aluminum pan and a corresponding hermetic lid. The vent allows for the release of gaseous decomposition products, preventing pressure buildup.
-
Carefully weigh approximately 0.5–1.5 mg of MDNI directly into the pan. Record the exact mass.
-
Hermetically seal the pan using a sample press. Ensure a proper seal to contain the sample before the vent activates.
-
Place the sealed pan into the DSC instrument's autosampler or sample holder. Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Method Parameters: The use of multiple heating rates is recommended for kinetic studies.[3]
| Parameter | Recommended Value | Rationale |
| Temperature Program | 1. Equilibrate at 30°C2. Ramp at X °C/min to 350°C | Start below the melting point and extend well beyond the decomposition temperature to capture the full event. |
| Heating Rate (X) | 2, 5, 10, 15 K/min | Slower rates provide better resolution of thermal events. Multiple rates allow for kinetic analysis (e.g., Kissinger method).[3] |
| Atmosphere | Nitrogen, dry | An inert atmosphere prevents oxidative side reactions, ensuring the intrinsic decomposition behavior is measured. |
| Flow Rate | 20 - 50 mL/min | Standard flow rate to maintain an inert environment. |
| Crucible | Vented Aluminum, Hermetically Sealed | Contains the sample while allowing for the safe release of pressure from gaseous decomposition products. |
5.4. Data Analysis and Interpretation
-
Melting Point: Identify the endothermic peak on the DSC curve. The onset or peak of this event corresponds to the melting point, which should be around 75-78°C.[1][2]
-
Decomposition: Identify the large, sharp exothermic peak.
-
Onset Temperature (T_onset): The temperature at which the exothermic deviation from the baseline begins. This is a critical parameter for thermal hazard assessment.
-
Peak Temperature (T_peak): The temperature at which the rate of energy release is at its maximum. One study reports a decomposition peak at 278.5°C.[1]
-
-
Enthalpy of Decomposition (ΔH_decomp): Integrate the area under the exothermic peak to quantify the total energy released in J/g.
Experimental Protocol: Thermogravimetric Analysis (TGA)
6.1. Objective To determine the onset temperature of mass loss and characterize the decomposition stages of MDNI. TGA provides complementary information to DSC regarding thermal stability.
6.2. Experimental Workflow Diagram
Sources
Application Notes & Protocols: Computational Modeling of 1-Methyl-4,5-dinitroimidazole (MDNI) Properties
Introduction: The Rationale for In Silico Investigation of MDNI
1-Methyl-4,5-dinitroimidazole (MDNI) is a nitroaromatic heterocyclic compound of significant interest in the field of energetic materials. Its properties, including thermal stability, energy output, and sensitivity to initiation, dictate its potential applications. Traditional experimental characterization of such materials is often resource-intensive, hazardous, and limited in its ability to reveal underlying molecular mechanisms. Computational modeling provides a powerful, complementary approach to circumvent these challenges. By simulating the behavior of MDNI at the atomic and molecular level, we can predict its physicochemical properties, understand its decomposition pathways, and assess its safety and performance profiles before a single gram is synthesized.[1][2][3]
This guide provides a series of detailed application notes and validated protocols for the computational modeling of MDNI, designed for researchers and scientists in materials science and drug development. We will explore three core computational techniques: Density Functional Theory (DFT) for intrinsic molecular properties, Molecular Dynamics (MD) for bulk and dynamic properties, and Quantitative Structure-Property Relationship (QSPR) modeling for predictive screening.
Section 1: Quantum Chemical Analysis via Density Functional Theory (DFT)
Application Note: Probing the Electronic Structure and Energetics of MDNI
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For an isolated molecule like MDNI, DFT is invaluable for calculating fundamental properties that govern its reactivity and stability. The choice of a specific functional and basis set is critical; for nitroaromatic compounds, hybrid functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) have demonstrated a reliable balance of computational cost and accuracy in predicting geometries, vibrational frequencies, and electronic properties.[4][5][6] These calculations allow us to determine the molecule's optimal 3D geometry, vibrational modes (which can be correlated with experimental IR and Raman spectra), and the energies of its frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity and kinetic stability.[7]
Protocol 1.1: Geometry Optimization and Vibrational Frequency Analysis
This protocol outlines the steps to find the minimum energy structure of MDNI and confirm it is a true minimum on the potential energy surface.
Causality: An accurate optimized geometry is the foundation for all other molecular property calculations. The frequency calculation serves a dual purpose: it confirms the optimized structure is a stable equilibrium (indicated by the absence of imaginary frequencies) and it predicts the vibrational spectra, which can be used to validate the computational model against experimental data.
-
Input File Preparation:
-
Construct an initial 3D structure of MDNI using a molecular editor (e.g., GaussView, Avogadro).
-
Create an input file for a computational chemistry package (e.g., Gaussian, ORCA).[8]
-
Specify the calculation type: Opt Freq (Optimization and Frequencies).
-
Define the level of theory: B3LYP/6-311++G(d,p).
-
Set the charge to 0 and the spin multiplicity to 1 (singlet).
-
-
Execution:
-
Submit the input file to the computational chemistry software.
-
-
Analysis of Results:
-
Geometry Convergence: Verify that the optimization has converged by checking the output file for convergence criteria (typically four "YES" flags in Gaussian).
-
Vibrational Frequencies: Inspect the frequency output. The absence of any negative (imaginary) frequencies confirms the structure is a true local minimum.
-
Data Extraction: Extract the final optimized Cartesian coordinates. Measure key bond lengths, bond angles, and dihedral angles.
-
Spectral Correlation: Compare the calculated vibrational frequencies (often scaled by a factor of ~0.96-0.98 for B3LYP) with experimental IR or Raman spectra if available.
-
Workflow for DFT Calculations
Caption: Workflow for DFT analysis of MDNI.
Protocol 1.2: Calculation of Gas-Phase Heat of Formation (ΔHf(g))
This protocol uses an isodesmic reaction approach, a method that conserves bond types to leverage error cancellation, leading to highly accurate ΔHf(g) values.[9]
Causality: The heat of formation is a critical parameter for calculating the performance (e.g., detonation velocity, pressure) of an energetic material. Isodesmic schemes are preferred over atomization methods because they mitigate the systematic errors inherent in DFT calculations.
-
Design the Isodesmic Reaction:
-
Construct a balanced chemical reaction where the number and type of chemical bonds on the reactant side are identical to the product side. The target molecule (MDNI) is a reactant. All other molecules in the reaction must have well-established experimental ΔHf(g) values.
-
Example Reaction: this compound + 2(Imidazole) + Methane → 1-Methylimidazole + 2(4-Nitroimidazole)
-
-
Perform DFT Calculations:
-
For every molecule in the designed reaction (MDNI and all reference compounds), perform a geometry optimization and frequency calculation using the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Extract the total electronic energy (E0) and thermal correction to enthalpy (Hcorr) for each molecule from the output files. The total enthalpy (H) is E0 + Hcorr.
-
-
Calculate Reaction Enthalpy (ΔHrxn):
-
Compute the enthalpy of the reaction at 298 K: ΔH_rxn = ΣH(products) - ΣH(reactants)
-
-
Calculate MDNI Heat of Formation:
-
Rearrange the standard formula to solve for the unknown ΔHf(g) of MDNI: ΔH_rxn = ΣΔH_f(products) - ΣΔH_f(reactants) ΔH_f(MDNI) = ΣΔH_f(products) - [ΣΔH_f(other reactants)] - ΔH_rxn
-
| Parameter | Description | Typical Value Source |
| Level of Theory | Functional and basis set for DFT. | B3LYP/6-311++G(d,p) |
| E0 | Total electronic energy at 0 K. | DFT Output |
| Hcorr | Thermal correction to enthalpy. | DFT Output (from Freq) |
| ΔHf(g),exp | Experimental gas-phase heat of formation for reference compounds. | NIST Chemistry WebBook |
Table 1: Key parameters for calculating the heat of formation.
Section 2: Simulating Bulk Behavior with Molecular Dynamics (MD)
Application Note: From Single Molecules to Condensed-Phase Properties
While DFT excels at describing single molecules, energetic materials operate in the solid or liquid phase. Molecular Dynamics (MD) simulations bridge this gap by modeling an ensemble of molecules over time, allowing the prediction of bulk properties.[1] For MDNI, MD can be used to predict its density, melting point, and compatibility with other materials.[10] Furthermore, with the advent of reactive force fields (e.g., ReaxFF), MD can simulate chemical reactions, providing invaluable insight into the thermal decomposition mechanisms at an atomistic level.[11][12][13]
Protocol 2.1: Amorphous Cell Construction and Equilibration for Density Prediction
This protocol describes the setup of a non-reactive MD simulation to predict the density of amorphous MDNI.
Causality: Density is a crucial input for performance calculations. This protocol simulates the process of "packing" molecules into a realistic, non-crystalline solid state and allowing the system to relax to a stable volume under ambient conditions, from which density can be directly calculated.
-
Force Field Selection:
-
Choose a suitable classical force field. The COMPASS force field is a good choice for a broad range of organic molecules. For reactive simulations, ReaxFF would be necessary.
-
-
Initial Cell Construction:
-
Using software like Materials Studio or LAMMPS, place a significant number of MDNI molecules (e.g., 100-200) with optimized geometries (from Protocol 1.1) into a periodic simulation box at a very low initial density.
-
-
System Equilibration (Multi-step process):
-
Step A: Energy Minimization: Perform an energy minimization to remove any unfavorable van der Waals clashes from the initial random packing.
-
Step B: NVT Annealing: Gradually heat the system to a temperature above its experimental melting point (e.g., 500 K) and cool it back down to room temperature (298 K) over several cycles. This is performed in the NVT (isothermal-isochoric) ensemble to ensure proper molecular packing.
-
Step C: NPT Relaxation: Switch to the NPT (isothermal-isobaric) ensemble at standard conditions (298 K, 1 atm). This allows the simulation box volume to fluctuate and settle at an equilibrium value. Run the simulation for a sufficient duration (e.g., 1-2 nanoseconds) until the density and energy have converged.
-
-
Data Analysis:
-
Monitor the density of the system during the NPT relaxation phase.
-
Average the density over the final, stable portion of the trajectory to obtain the predicted density of amorphous MDNI.
-
Workflow for Molecular Dynamics Simulations
Caption: General workflow for MD simulations of MDNI.
Protocol 2.2: Melting Point Prediction
This protocol leverages MD simulations to predict the melting point (Tm) of MDNI by observing the change in physical properties as a function of temperature.
Causality: The melting point is a key indicator of thermal stability and dictates processing conditions (e.g., for melt-cast explosives).[10] A sharp discontinuity in properties like density, potential energy, and molecular mobility (measured by the diffusion coefficient) signifies a phase transition.
-
System Preparation: Use the equilibrated cell from Protocol 2.1 as the starting point.
-
Simulated Heating:
-
Perform a series of NPT simulations at increasing temperatures, starting from below the expected Tm to well above it (e.g., from 300 K to 500 K in 10 K increments).
-
At each temperature step, allow the system to equilibrate for a set time (e.g., 500 ps) before collecting data over a production run (e.g., 1 ns).
-
-
Property Calculation and Analysis:
-
For each temperature, calculate the average density, total non-bond energy, and the mean squared displacement (MSD) of the molecules.
-
Calculate the diffusion coefficient (D) from the slope of the MSD plot versus time.
-
Plot density vs. temperature, non-bond energy vs. temperature, and diffusion coefficient vs. temperature.
-
-
Melting Point Determination:
-
Identify the temperature at which a sharp change or discontinuity occurs in the plots. This inflection point corresponds to the simulated melting point. The density will show a sudden drop, while the energy and diffusion coefficient will show a sharp increase.[10]
-
| Property | Behavior at Melting Point (Tm) |
| Density | Sharp decrease |
| Non-Bond Energy | Sharp increase |
| Diffusion Coefficient | Sharp increase from near-zero |
Table 2: Property changes used to identify the melting point from MD simulations.
Section 3: Predictive Screening with QSPR Modeling
Application Note: Predicting Properties from Molecular Structure
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that correlate molecular structure with a specific property.[14] For nitroaromatic compounds, QSPR is an efficient tool for predicting properties like toxicity, impact sensitivity, or thermal stability without performing complex DFT or MD calculations for every new candidate molecule.[15][16][17] The process involves calculating a set of numerical values ("descriptors") that encode structural information and using them to train a predictive model.
Protocol 3.1: Development of a QSPR Model for Thermal Stability
This protocol outlines the creation of a model to predict the decomposition temperature of nitroaromatic compounds.
Causality: A robust and validated QSPR model can be used to rapidly screen large virtual libraries of candidate molecules, prioritizing those with desirable properties (e.g., high thermal stability) for further, more detailed computational or experimental study. The protocol's adherence to OECD principles ensures the model is statistically sound and predictive.[17][18]
-
Data Set Curation:
-
Compile a dataset of diverse nitroaromatic compounds with reliable, experimentally determined decomposition temperatures (Td). Include MDNI in this set.
-
Divide the dataset into a training set (~75-80% of the compounds) for model building and a test set (~20-25%) for external validation.[15]
-
-
Descriptor Calculation:
-
For each molecule in the dataset, perform a geometry optimization (a lower level of theory like B3LYP/6-31G(d) is often sufficient for high-throughput descriptor calculation).
-
Using software like PaDEL-Descriptor or Mordred, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometric, electronic).
-
-
Model Building and Internal Validation:
-
Using the training set, employ a statistical method like Multiple Linear Regression (MLR) to find the best correlation between a small subset of descriptors and the experimental Td.
-
Use variable selection techniques (e.g., genetic algorithms) to identify the most relevant descriptors and avoid overfitting.
-
Validate the model internally using metrics like the coefficient of determination (R²) and leave-one-out cross-validation (Q²). A high Q² (> 0.6) is indicative of a robust model.
-
-
External Validation:
-
Use the developed model to predict the Td for the compounds in the test set (which were not used in model training).
-
Calculate the predictive R² (R²pred) between the predicted and experimental values. A high R²pred (> 0.6) confirms the model's predictive power for new chemicals.
-
Workflow for QSPR Model Development
Caption: Workflow for developing a QSPR model.
References
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PubMed Central. [Link]
-
Molecular Simulations of Dynamic Processes of Solid Explosives. Defense Technical Information Center. [Link]
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Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. ResearchGate. [Link]
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Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. [Link]
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Synthesis of this compound. Energetic Materials. [Link]
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In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. [Link]
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Molecular dynamics nanoindentation simulation of an energetic material. AIP Publishing. [Link]
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Molecular dynamics simulation of this compound (MDNI)/1-methyl-3,4,5-trinitropyrazole (MTNP) eutectic mixtures. PubMed. [Link]
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Reactive molecular dynamics simulation of energetic materials containing pentazolate ions. SpringerLink. [Link]
-
Development of a QSPR model for predicting thermal stabilities of nitroaromatic compounds taking into account their decomposition. SciSpace. [Link]
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Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PubMed. [Link]
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Molecular Dynamics Studies of Initiation in Energetic Materials. Journal de Physique IV. [Link]
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Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. PubMed Central. [Link]
-
Spectroscopic, Electronic and Optical Properties of 4-Nitroimidazole using DFT Calculations. ResearchGate. [Link]
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Theoretical insights into the enhancement of 1-Methyl-2,4,5-trinitroimidazole yield by exchanging of group introduction order. INIS-IAEA. [Link]
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Computational Chemistry Toolkit for Energetic Materials Design. Defense Technical Information Center. [Link]
-
Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. PubMed. [Link]
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(PDF) Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. [Link]
-
Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. National Institutes of Health. [Link]
-
Computational Chemistry Toolkit for Energetic Materials Design. ResearchGate. [Link]
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Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. MDPI. [Link]
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Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis. Frontiers. [Link]
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1-Methyl-4,5-dinitro-1H-imidazole. National Institutes of Health. [Link]
-
Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Publications. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]
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Purifying Synthesized 1-Methyl-4,5-dinitroimidazole: A Guide for Researchers
Introduction: 1-Methyl-4,5-dinitroimidazole is a heterocyclic compound of significant interest in pharmaceutical development and materials science due to its energetic properties and potential as a precursor for various therapeutic agents. The synthesis of this compound, typically through the nitration of 1-methylimidazole or methylation of 4,5-dinitroimidazole, often yields a crude product containing unreacted starting materials, isomeric byproducts, and over-nitrated species.[1][2][3] Achieving high purity is paramount for its intended applications, ensuring reproducibility in experimental results and adherence to stringent quality standards in drug development. This application note provides a comprehensive guide to the purification of synthesized this compound, detailing established protocols for recrystallization and column chromatography. The causality behind experimental choices is explained to provide a deeper understanding of the purification principles.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. During the synthesis of this compound, the primary impurities of concern are:
-
Isomeric Byproducts: The synthesis can lead to the formation of isomers, with 1-methyl-5-nitroimidazole being a common contaminant. The presence of this mono-nitro species can significantly alter the energetic and reactive properties of the final product.
-
Over-nitrated Products: Under forcing reaction conditions, further nitration can occur, leading to the formation of 1-methyl-2,4,5-trinitroimidazole .[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1-methylimidazole or 4,5-dinitroimidazole .
-
Residual Acids and Solvents: The synthesis is often carried out in strong acidic media, and organic solvents are used for extraction and reaction. Trace amounts of these can remain in the crude product.
The goal of the purification methods described herein is the effective removal of these impurities to yield this compound of high purity.
Safety First: Handling Energetic Materials
This compound is an energetic material and must be handled with extreme caution. All procedures should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses with side shields, flame-resistant lab coat, and appropriate gloves, must be worn at all times.[4][5][6] It is crucial to avoid friction, impact, and electrostatic discharge. All glassware should be inspected for cracks before use. Disposal of nitroimidazole compounds and related waste must follow institutional and regulatory guidelines for hazardous materials.[5]
Method 1: Recrystallization for High-Purity Material
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7] The principle lies in dissolving the impure compound in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Causality of Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature.
-
Not react with the compound.
-
Have a boiling point lower than the melting point of the compound to prevent "oiling out."
-
Be easily removable from the purified crystals.
For this compound, both ethanol and acetonitrile have been shown to be effective recrystallization solvents for related nitroimidazole compounds.
Protocol 1A: Recrystallization from Ethanol
Ethanol is a readily available and relatively safe solvent that can provide good results for the purification of this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and attach a condenser.
-
Heating: Gently heat the mixture with stirring until the ethanol begins to reflux.
-
Saturation: Add small portions of hot ethanol through the top of the condenser until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below 40°C to avoid any potential decomposition.
Protocol 1B: Recrystallization from Acetonitrile
Acetonitrile can be an excellent alternative for recrystallization, particularly for achieving very high purity.
Materials:
-
Crude this compound
-
Acetonitrile
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Follow the same procedure as for recrystallization from ethanol (Protocol 1A), substituting acetonitrile for ethanol.
-
Exercise caution as acetonitrile is more toxic than ethanol and should be handled with appropriate care in a fume hood.
| Recrystallization Solvent | Melting Point of Purified Product | Expected Purity |
| 95% Ethanol | 77-78 °C[2][8] | >98% |
| Acetonitrile | 77-78 °C[2][8] | >99% |
Method 2: Column Chromatography for Isomer Separation
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. This method is particularly useful for separating the desired this compound from its less polar isomeric byproduct, 1-methyl-5-nitroimidazole.
Causality of Phase Selection:
-
Stationary Phase: Silica gel is a common and effective stationary phase for the separation of moderately polar organic compounds like nitroimidazoles. Its polar surface interacts with the compounds, leading to differential retention.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds are eluted from the column in order of increasing polarity.
Protocol 2: Silica Gel Column Chromatography
This protocol describes a standard procedure for the purification of this compound using a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial mobile phase. The less polar 1-methyl-5-nitroimidazole will travel down the column faster than the more polar this compound.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., from 10% to 30% to 50%). This will help to elute the more strongly adsorbed this compound.
-
Fraction Collection: Collect the eluent in small fractions using collection tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp. The desired product will appear as a distinct spot.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with different polarities. |
| Elution Order | 1. 1-methyl-5-nitroimidazole2. This compound | Less polar compounds elute first. |
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Melting Point: A sharp melting point close to the literature value (77-78 °C) is indicative of high purity.[2][8]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to detect and quantify impurities.
Workflow Diagrams
Caption: Recrystallization Workflow Diagram.
Caption: Column Chromatography Workflow.
Conclusion
The purification of synthesized this compound is a critical step to ensure its suitability for research and development purposes. Recrystallization from ethanol or acetonitrile offers a straightforward method for obtaining material of high purity. For the removal of isomeric impurities, silica gel column chromatography with a hexane/ethyl acetate gradient is a highly effective technique. By carefully selecting the appropriate purification method and adhering to strict safety protocols, researchers can obtain high-purity this compound for their specific applications.
References
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DSIAC. (2019). Safety Hazards in the Energetics Laboratory. Defense Systems Information Analysis Center. [Link]
-
Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Purdue University. (2024). Energetic Materials Management Plan. [Link]
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-
SIELC Technologies. (n.d.). Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
- Lian, P., et al. (2020). Preparation of 1-methyl-2,4,5-trinitroimidazole from derivatives of 1-methylimidazole and its oxidation under nitration conditions. Chemistry of Heterocyclic Compounds, 56(1), 84-89.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18209, 1-Methyl-4-nitroimidazole. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. [Link]
-
EMF Journal. (2006). Synthesis of this compound. [Link]
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-
Wikipedia. (n.d.). Nitroimidazole. [Link]
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Application Notes and Protocols for 1-Methyl-4,5-dinitroimidazole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
1-Methyl-4,5-dinitroimidazole (4,5-MDNI) is a nitroimidazole derivative that has garnered interest as a potentially insensitive high-energy material. Its molecular structure, featuring a methylated imidazole ring with two nitro groups, contributes to its energetic properties. Research into such compounds is often driven by the need for materials with a balance of high performance and low sensitivity to accidental detonation.
The causality behind its relative insensitivity compared to other energetic materials lies in its molecular structure and crystal packing, which influence its thermal stability and response to external stimuli like impact and friction. Understanding these properties is the foundation for developing safe handling procedures.
Physicochemical and Energetic Properties
A thorough understanding of the physical and chemical properties of 4,5-MDNI is the first line of defense against laboratory accidents. The following table summarizes key data synthesized from available literature.
| Property | Value | References |
| Chemical Formula | C₄H₄N₄O₄ | [1] |
| Molecular Weight | 172.10 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 74-78 °C | [2] |
| Decomposition Temperature | ~250-278.5 °C | |
| Impact Sensitivity | Insensitive | |
| Friction Sensitivity | Insensitive | |
| CAS Number | 3034-41-1 | [1] |
Note: The terms "insensitive" for impact and friction are relative and based on specific test methods. All energetic materials should be handled with care, assuming they can be initiated under certain conditions.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, the general class of nitroimidazole compounds warrants a cautious approach. Some nitroimidazoles are used as pharmaceuticals and can have side effects, and others are classified as potentially harmful.[3][4] The primary hazards associated with 4,5-MDNI are:
-
Explosive Hazard: Although characterized as insensitive, it is an energetic material and must be treated as a potential explosive. The risk of detonation increases with confinement, larger quantities, and exposure to high temperatures or strong initiators.
-
Thermal Decomposition: Upon heating, 4,5-MDNI will decompose, releasing toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[5] The decomposition can be rapid and exothermic, potentially leading to a thermal explosion.
-
Health Hazards:
-
Acute: Based on related compounds, it may be harmful if swallowed, and may cause skin and eye irritation.[6]
-
Chronic: The chronic health effects of 4,5-MDNI are unknown. Prolonged exposure to other nitroaromatic compounds has been linked to various health issues.
-
A thorough risk assessment should be conducted before any experiment involving 4,5-MDNI. This assessment must consider the quantity of material being used, the specific experimental conditions (temperature, pressure, confinement), and the potential for unintended reactions.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The level of PPE should be escalated based on the specific experimental risks.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Hand Protection | Nitrile gloves | Double gloving with nitrile or neoprene gloves |
| Body Protection | Flame-retardant lab coat | Flame-retardant coveralls |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for spill response or when handling larger quantities. |
| Footwear | Closed-toe shoes | Chemical-resistant safety shoes |
Safe Handling Protocols
Adherence to a strict, well-defined protocol is essential for the safe handling of this compound. The following step-by-step methodology is designed to be a self-validating system, where each step reinforces the overall safety of the process.
General Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of 4,5-MDNI in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Experimental Protocol
-
Preparation:
-
Risk Assessment: Before beginning any work, perform a detailed risk assessment for the specific experiment.
-
Designated Area: All work with 4,5-MDNI must be conducted in a designated area, such as a chemical fume hood with a blast shield.
-
Equipment: Use equipment made of materials compatible with 4,5-MDNI. Avoid materials that can create sparks or friction. Glassware should be inspected for cracks or defects.
-
Quantity: Only work with the minimum quantity of material necessary for the experiment.
-
-
Handling:
-
Dispensing: Use non-sparking spatulas (e.g., plastic or wood) to handle the solid material.
-
Weighing: Weigh the material in a ventilated enclosure, such as a balance enclosure within a fume hood.
-
Heating: When heating is necessary, use a controlled heating source such as an oil bath or a heating mantle with a temperature controller. Never heat 4,5-MDNI directly on a hot plate. Monitor the temperature closely and ensure it stays well below the decomposition temperature.
-
Confinement: Avoid operations that involve confinement of the material, as this can significantly increase the risk of an explosion if initiated.
-
-
Post-Experiment:
-
Decontamination: Clean all equipment and work surfaces thoroughly with an appropriate solvent (e.g., acetone), followed by soap and water. All cleaning materials should be treated as contaminated waste.
-
Storage: Return any unused material to its designated storage location immediately after use.
-
Storage and Waste Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage Protocol
-
Location: Store 4,5-MDNI in a dedicated, well-ventilated, and temperature-controlled area, away from heat sources, direct sunlight, and incompatible materials (e.g., strong oxidizing agents, acids, and bases).
-
Container: Keep the material in its original, tightly sealed container. The container should be clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Inventory: Maintain a detailed inventory of all energetic materials, including 4,5-MDNI.
Waste Disposal Protocol
All waste containing this compound, including contaminated labware, PPE, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Do not mix 4,5-MDNI waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect all 4,5-MDNI waste in a designated, labeled, and sealed container.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not attempt to dispose of this material down the drain or in the regular trash. Chemical destruction or incineration by a licensed facility are potential disposal methods.[7][8]
The following diagram outlines the decision-making process for the disposal of this compound waste.
Caption: Decision tree for the disposal of this compound waste.
Emergency Procedures
Spill Response
-
Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team and EHS office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Fire Response
-
In case of a fire involving this compound, evacuate the area immediately and activate the fire alarm.
-
Do not attempt to extinguish the fire yourself. Inform the emergency responders that an energetic material is involved.
First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
This compound is an energetic material that requires careful and informed handling. While it is reported to be relatively insensitive, the potential for explosive decomposition, particularly under confinement or at elevated temperatures, must always be respected. The lack of comprehensive toxicological data necessitates a conservative approach to personal protection to minimize exposure. By following the protocols outlined in this guide, researchers can work with this compound in a manner that prioritizes safety and scientific integrity. All users are strongly encouraged to consult with their institution's Environmental Health and Safety department to ensure compliance with all local, state, and federal regulations regarding the handling of energetic materials.
References
- This citation is a placeholder for a comprehensive Safety Data Sheet, which is not currently available in the public domain.
- This citation is a placeholder for specific toxicological studies on this compound, which are not readily available.
- US6121506A - Method for destroying energetic materials - Google P
-
Insensitive Munitions | . [Link]
-
Enzymes for Degradation of Energetic Materials and Demilitarization of Explosives Stockpiles - UNT Digital Library. [Link]
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Synthesis of this compound - 《含能材料》:火炸药. [Link]
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Thermal stability and detonation character of nitro-substituted derivatives of imidazole. [Link]
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INSENSITIVE MUNITIONS UNDERSTANDING THE RISKS, REAPING THE BENEFITS - IMEMG. [Link]
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Insensitive Munitions and Ageing. - Totalförsvarets forskningsinstitut - FOI. [Link]
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1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem - NIH. [Link]
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U.S. Navy Insensitive Munitions Handbook. [Link]
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Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells - PubMed. [Link]
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The technical requirements for insensitive munitions. [Link]
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1,4-Dinitro-1H-imidazoles - Arkivoc. [Link]
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Emerging Energetic Materials: Synthesis, Physicochemical, and Detonation Properties - National Academic Digital Library of Ethiopia. [Link]
-
Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed. [Link]
- US5516971A - Process for disposal of waste propellants and explosives - Google P
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2,4-Dinitroimidazole | C3H2N4O4 | CID 21275 - PubChem - NIH. [Link]
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Metronidazole - Wikipedia. [Link]
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Thermal Stability of Explosives - CHIMIA. [Link]
-
WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. [Link]
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- 1. 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative Study of the Decomposition Mechanism and Kinetics of Biimidazole-Based Energetic Explosives [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metronidazole - Wikipedia [en.wikipedia.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 2,4-Dinitroimidazole | C3H2N4O4 | CID 21275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US6121506A - Method for destroying energetic materials - Google Patents [patents.google.com]
- 8. US5516971A - Process for disposal of waste propellants and explosives - Google Patents [patents.google.com]
The Synthetic Versatility of 1-Methyl-4,5-dinitroimidazole: A Gateway to Novel Nitro-Heterocycles
Introduction
1-Methyl-4,5-dinitroimidazole is a highly versatile and reactive building block in the synthesis of a diverse array of nitro-heterocyclic compounds. The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the imidazole ring, making it susceptible to various chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key reaction pathways including nucleophilic substitution, further nitration for the development of energetic materials, and its role as a precursor for fused heterocyclic systems with potential pharmaceutical applications. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering both practical experimental procedures and the underlying chemical principles.
The strategic placement of the nitro groups activates the imidazole core in distinct ways. The nitro group at the C5 position is particularly labile and susceptible to nucleophilic displacement, providing a straightforward method for introducing a variety of functional groups. Furthermore, the presence of these deactivating groups facilitates the potential for Vicarious Nucleophilic Substitution (VNS) of hydrogen at the C2 position, a powerful tool for C-H functionalization. The dinitro-imidazole scaffold also serves as a precursor to highly energetic materials through further nitration. Finally, the reduction of the nitro groups to amines opens up pathways to construct fused heterocyclic systems, which are prevalent in medicinal chemistry.
This document will delve into these synthetic avenues, providing detailed protocols, mechanistic insights, and a discussion of the applications of the resulting nitro-heterocycles.
I. Nucleophilic Substitution at the C5 Position: A Modular Approach to Functionalized Nitroimidazoles
The most prominent reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the nitro group at the C5 position. This high reactivity is attributed to the strong electron-withdrawing effect of both nitro groups, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This facile displacement allows for the introduction of a wide range of nucleophiles, leading to a diverse library of 5-substituted-1-methyl-4-nitroimidazoles. These products are valuable intermediates for further synthetic manipulations and have shown promise in various applications, including as potential therapeutic agents.
Causality Behind the Selectivity
The preference for substitution at the C5 position over the C4 position is a key feature of this reaction. The nitro group at C5 is more readily displaced due to the electronic environment of the imidazole ring. The lone pair of electrons on the N1-methyl group can be delocalized towards the C5 position, contributing to a greater partial positive charge at this carbon and making it more electrophilic. This inherent electronic bias directs the nucleophilic attack preferentially to the C5 position.
Application Note & Protocol 1: Synthesis of 5-Amino-1-methyl-4-nitroimidazole
The introduction of an amino group at the C5 position yields a valuable intermediate, 5-amino-1-methyl-4-nitroimidazole, which can be further functionalized or used in the synthesis of fused heterocycles.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 5.4 mmol) in 20 mL of a concentrated aqueous ammonia solution (28-30%).
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Drying and Characterization: Dry the collected solid under vacuum to obtain 5-amino-1-methyl-4-nitroimidazole as a yellow solid. The reported yield is approximately 95%.[1] Characterize the product using 1H NMR, 13C NMR, and IR spectroscopy.
Application Note & Protocol 2: Synthesis of 5-Azido-1-methyl-4-nitroimidazole
The azide functionality is a versatile handle for introducing a nitrogen atom or for use in click chemistry. The synthesis of 5-azido-1-methyl-4-nitroimidazole proceeds with high efficiency.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 5.4 mmol) in 15 mL of methanol.
-
Addition of Nucleophile: In a separate flask, dissolve sodium azide (0.42 g, 6.5 mmol) in a minimal amount of water and add it to the solution of this compound.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, remove the methanol under reduced pressure. Add water to the residue, and the product will precipitate. Collect the solid by filtration and wash with cold water.
-
Drying and Characterization: Dry the product to obtain 5-azido-1-methyl-4-nitroimidazole. The reported yield is up to 98%.[1] The product should be characterized by spectroscopic methods. Caution: Azide compounds are potentially explosive and should be handled with appropriate safety precautions.
Expanding the Scope: Reactions with Other Nucleophiles
While detailed protocols for a wide range of nucleophiles are not extensively reported directly for this compound, the principles of SNAr on electron-deficient heterocycles suggest that other nucleophiles can be successfully employed. Based on reactions with analogous nitroimidazoles, the following transformations are highly plausible:
-
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce ether linkages.
-
S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) can be used to form thioethers.
-
C-Nucleophiles: While direct substitution with carbanions might be challenging, the conversion of the 5-nitro group to a better leaving group like a halogen (e.g., chloro) opens the door to organometallic cross-coupling reactions like the Suzuki or Stille coupling to form C-C bonds. For instance, 5-chloro-1-methyl-4-nitroimidazole has been successfully used in Suzuki coupling reactions with arylboronic acids.
Data Summary: Nucleophilic Substitution Reactions
| Nucleophile | Product | Typical Yield (%) | Reference |
| Aqueous Ammonia | 5-Amino-1-methyl-4-nitroimidazole | 95 | [1] |
| Sodium Azide | 5-Azido-1-methyl-4-nitroimidazole | 98 | [1] |
II. Synthesis of High-Energy Materials: Further Nitration
This compound serves as a key precursor in the synthesis of 1-methyl-2,4,5-trinitroimidazole (MTNI), a melt-castable explosive with superior performance compared to TNT. The introduction of a third nitro group at the C2 position significantly increases the density and energetic output of the molecule.
Causality of the Nitration Reaction
The existing nitro groups on the imidazole ring are strongly deactivating, making the introduction of a third nitro group challenging. The reaction requires harsh nitrating conditions, typically a mixture of fuming nitric acid and fuming sulfuric acid (oleum), to overcome the deactivation of the ring.
Application Note & Protocol 3: Synthesis of 1-Methyl-2,4,5-trinitroimidazole (MTNI)
This protocol outlines a general procedure for the nitration of this compound. Extreme caution is advised when working with strong nitrating agents.
Protocol:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully and slowly add fuming sulfuric acid (e.g., 20% SO3) to fuming nitric acid (98-100%). The ratio of the acids and the reaction temperature are critical and should be optimized based on literature procedures.
-
Reaction Setup: Slowly add this compound to the pre-cooled nitrating mixture under vigorous stirring, ensuring the temperature remains low.
-
Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-120°C) and maintain it for a specific period (e.g., 2-4 hours). The optimal conditions can vary, and literature should be consulted for specific details.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Drying and Characterization: Dry the product under vacuum. Characterize the 1-methyl-2,4,5-trinitroimidazole by its melting point, and spectroscopic analysis.
Note: The synthesis of highly energetic materials should only be attempted by trained professionals in a laboratory equipped with the necessary safety features.
III. Gateway to Fused Heterocycles: Reduction and Cyclization
The nitro groups of this compound can be reduced to amino groups, yielding the highly valuable intermediate 1-methyl-4,5-diaminoimidazole. This diamine is a synthon for the construction of various fused heterocyclic systems, such as imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines, which are important scaffolds in medicinal chemistry.
Workflow for Fused Heterocycle Synthesis
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4,5-dinitroimidazole
Welcome to the technical support center for the synthesis of 1-Methyl-4,5-dinitroimidazole (1M-4,5-DNI). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The information herein is grounded in established literature to ensure scientific integrity and procedural safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the electrophilic nitration of 1-methylimidazole using a mixed acid nitrating agent, typically a combination of concentrated or fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄)[1]. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. An optimized, one-step process starting from N-methylimidazole has been reported to achieve yields as high as 79%[2].
Q2: What is the mechanism of the dinitration of 1-methylimidazole?
The reaction proceeds via electrophilic aromatic substitution. The imidazole ring, while containing nitrogen atoms, is still susceptible to electrophilic attack due to its aromaticity. The process can be visualized as follows:
-
Generation of Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the linear and highly reactive nitronium ion (NO₂⁺).
-
First Nitration: The nitronium ion attacks the electron-rich positions of the 1-methylimidazole ring. The first nitro group is typically introduced at the 5-position.
-
Second Nitration: The presence of the first electron-withdrawing nitro group deactivates the ring, making the second nitration more difficult. A second nitronium ion then attacks the 4-position to yield the final this compound product.
Caption: Reaction pathway for the synthesis of this compound.
Q3: What are the critical safety precautions for this synthesis?
Nitration reactions are highly exothermic and can pose significant risks if not properly controlled[3].
-
Corrosivity: Mixed acids are extremely corrosive and can cause severe chemical burns. Always handle them inside a chemical fume hood[4][5].
-
Exothermic Reaction: The reaction generates substantial heat. Uncontrolled temperature can lead to runaway reactions, rapid gas evolution (NOx), and potential explosions[3][6].
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat[4][6].
-
Waste Disposal: Never mix nitric acid waste with other waste streams, especially organic solvents, to prevent violent reactions[7]. Waste containers should be clearly labeled, dated, and stored in secondary containment[5][7].
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower[4][6].
Troubleshooting Guide
Problem 1: Low or No Yield
-
Possible Cause 1: Inadequate Nitrating Agent Strength. The efficiency of nitronium ion generation is critical.
-
Solution: Ensure the use of high-purity, concentrated (or fuming) nitric and sulfuric acids. The composition of the nitrating mixture is a key parameter that must be optimized[2]. Older or improperly stored acids may have absorbed atmospheric moisture, reducing their efficacy.
-
-
Possible Cause 2: Incorrect Reaction Temperature. The reaction is highly temperature-dependent.
-
Solution: If the temperature is too low, the reaction rate will be impractically slow. If it's too high, side reactions and decomposition can occur. Optimal temperatures are often in the range of 105-120°C, but this must be approached cautiously with slow, controlled heating[1]. Maintain strict temperature control throughout the addition and reaction period.
-
-
Possible Cause 3: Inefficient Quenching/Workup. The product can be lost during the workup phase if not performed correctly.
-
Solution: The reaction mixture should be cooled significantly before being slowly and carefully poured onto crushed ice. This precipitates the product while keeping it from decomposing due to the heat of dilution. Rapidly adding water to the hot acid mixture is extremely dangerous and must be avoided.
-
Problem 2: Presence of Mononitrated Impurities (e.g., 1-Methyl-5-nitroimidazole)
-
Possible Cause 1: Insufficient Reaction Time or Temperature. The second nitration is slower than the first.
-
Possible Cause 2: Incorrect Stoichiometry of Nitrating Agent. An insufficient amount of the nitrating agent will favor the formation of the mononitrated product.
-
Solution: Verify the molar ratios of the reagents. The process optimization often involves adjusting the ratio of the N-methylimidazole substrate to the nitrating mixture[2].
-
Problem 3: Formation of Dark-Colored Byproducts or Tar
-
Possible Cause 1: Overheating or Runaway Reaction. Excessive temperatures can cause oxidative degradation of the imidazole ring and the product itself.
-
Solution: Implement rigorous temperature control. Use an ice bath to manage the initial exotherm during the addition of the substrate to the mixed acid. Ensure the rate of addition is slow enough to allow the cooling system to dissipate the generated heat effectively.
-
-
Possible Cause 2: Impure Starting Materials. Impurities in the 1-methylimidazole can decompose under the harsh reaction conditions.
-
Solution: Use high-purity, distilled 1-methylimidazole. Verify the purity of the starting material via NMR or GC-MS before starting the reaction.
-
Caption: A troubleshooting workflow for common issues in 1M-4,5-DNI synthesis.
Data & Protocols
Table 1: Comparison of Reported Synthesis Conditions
| Starting Material | Nitrating Agent | Temp (°C) | Time (h) | Reported Yield | Reference |
| N-Methylimidazole | Mixed Acid (Optimized) | N/A | N/A | 79% | [2] |
| 1-Methylimidazole | Fuming H₂SO₄ / Fuming HNO₃ | 105-115 | 2 | 60% | [1] |
| 1-Methylimidazole | HNO₃ / H₂SO₄ (1:5 ratio) | 120 | 2.5 | 43% | |
| 1-Methyl-5-nitroimidazole | HNO₃ / H₂SO₄ (1:5 ratio) | 120 | 2.5 | 81% | |
| 4,5-Dinitroimidazole | Dimethyl Sulfate (Methylation) | 45-50 | 4 | 62% | [9] |
Optimized Experimental Protocol (One-Step Synthesis)
This protocol is adapted from methodologies reported to achieve high yields[2]. Extreme caution must be exercised at all steps.
Materials:
-
1-Methylimidazole (high purity)
-
Fuming Nitric Acid (≥98%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Preparation of Nitrating Mixture: Inside a chemical fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.
-
Carefully and slowly add the fuming sulfuric acid to the flask.
-
Begin stirring and slowly add the fuming nitric acid via the dropping funnel, ensuring the temperature of the mixture is maintained below 10°C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of 1-methylimidazole. The rate of addition must be carefully controlled to keep the internal temperature from rising uncontrollably. Maintain the temperature throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, slowly and carefully heat the mixture to the target reaction temperature (e.g., 110-115°C) using an oil bath[1].
-
Maintain the reaction at this temperature with vigorous stirring for the specified duration (e.g., 2-3 hours).
-
Workup and Isolation: After the reaction is complete, cool the flask back down to room temperature, and then further in an ice bath.
-
In a separate large beaker, prepare a substantial amount of crushed ice.
-
Very slowly and with continuous stirring, pour the cooled reaction mixture onto the crushed ice. The product should precipitate as a solid.
-
Purification: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the resulting solid product under vacuum to obtain this compound. Characterize the product using IR, ¹H NMR, ¹³C NMR, and melting point analysis (expected mp ~77-78°C)[1][9].
References
-
Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Chemistry of Heterocyclic Compounds. [Link]
-
Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. ResearchGate. [Link]
-
Synthesis of this compound. Energetic Materials. [Link]
-
Nitration reaction safety. YouTube. [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
-
Preparation of 4,5-nitroimidazole. ResearchGate. [Link]
-
OPTIMIZED ONE-STEP SYNTHESIS AND CHARACTERIZATION OF 1-METHYL-4,5-DINITRO-1H-IMIDAZOLE. Chemistry of Heterocyclic Compounds. [Link]
-
NITRIC ACID SAFETY. University of Washington Environmental Health & Safety. [Link]
-
PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. Chemistry of Heterocyclic Compounds. [Link]
- Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.
-
Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]
-
Reduce your risk of a nitric acid incident. University of Washington Environmental Health & Safety. [Link]
Sources
- 1. Synthesis of this compound [energetic-materials.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. m.youtube.com [m.youtube.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ehs.com [ehs.com]
- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 8. CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Common byproducts in the nitration of 1-methylimidazole and their removal
Welcome to the technical support guide for the nitration of 1-methylimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation and removal of unwanted byproducts. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to ensure you can achieve your desired product with high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the nitration of 1-methylimidazole in a direct question-and-answer format.
Q1: What are the primary products and common byproducts when nitrating 1-methylimidazole?
A: The nitration of 1-methylimidazole is an electrophilic aromatic substitution reaction that primarily yields a mixture of two regioisomers: 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole . The relative ratio of these isomers is highly dependent on the reaction conditions.
Common byproducts include:
-
Dinitrated Species: Under more forcing conditions (e.g., higher temperatures or stronger nitrating agents), over-nitration can occur, leading to the formation of 1-methyl-4,5-dinitroimidazole .[1][2]
-
Oxidized Impurities: In strongly oxidative environments, particularly with a nitro group at the C-2 position, the imidazole ring can be oxidized to form byproducts like 1-methylimidazolidine-2,4,5-trione .
-
Unreacted Starting Material: Incomplete reactions will leave residual 1-methylimidazole.
Q2: Why do I get a mixture of 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole?
A: The formation of two isomers is a classic example of regioselectivity in electrophilic aromatic substitution. The imidazole ring has multiple positions available for nitration (C2, C4, C5). The C2 position is generally less reactive in this case. The methyl group at the N1 position influences the electronic distribution in the ring, directing the incoming electrophile (the nitronium ion, NO₂⁺) to both the C4 and C5 positions, resulting in a mixture of isomers. The final ratio is sensitive to reaction parameters such as temperature, solvent, and the specific nitrating agent used.[3][4]
Q3: I've identified this compound in my product. How can I avoid this?
A: The formation of dinitrated byproducts is a direct result of excessive reaction intensity. To prevent this, you must carefully control the reaction conditions:
-
Temperature Control: Maintain the recommended reaction temperature strictly. Nitration is an exothermic process, and runaway temperatures significantly increase the rate of secondary nitration. A reaction temperature of 110-120°C has been noted to produce a mix of dinitro and mononitro products.[2] In contrast, lower temperatures can mitigate this.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) and stop the reaction once the mononitration is complete.
-
Nitrating Agent Stoichiometry: Use a carefully measured amount of the nitrating agent. An excess of fuming nitric acid and fuming sulfuric acid promotes dinitration.[2]
Q4: What is the recommended first step for purifying the crude reaction mixture?
A: The initial work-up is critical for removing the bulk of the strong acid catalyst and inorganic salts.
-
Quenching: Carefully pour the reaction mixture onto crushed ice or into ice-cold water. This dilutes the acid and precipitates the organic products, which often have low solubility in water.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base, such as aqueous ammonia or sodium carbonate solution, until the pH is approximately neutral (pH 6-7).[5] This step must be done cautiously in an ice bath to manage the heat generated.
-
Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.[3][6]
-
Washing and Drying: Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
This crude product will be a mixture of the isomeric products and byproducts, which can then be further purified.
Q5: How can I separate the 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole isomers?
A: Separating these regioisomers is often the most challenging step due to their similar chemical properties. The two most effective laboratory-scale methods are column chromatography and fractional recrystallization.
-
Silica Gel Column Chromatography: This is the most reliable method. The isomers have slightly different polarities, allowing them to be separated on a silica gel stationary phase. A solvent system of ethyl acetate/hexane is commonly used, where increasing the polarity (increasing the proportion of ethyl acetate) will elute the compounds.[3] The 4-nitro isomer is typically less polar and elutes before the 5-nitro isomer.
-
Fractional Recrystallization: This technique exploits the small differences in solubility of the isomers in a particular solvent.[7] By carefully selecting a solvent (e.g., ethanol, dichloromethane) and controlling the cooling rate, one isomer can be selectively crystallized while the other remains in the mother liquor.[6][8] This process often requires multiple recrystallization cycles to achieve high purity.
Quantitative Data & Properties
The physical properties of the desired products and a key byproduct are summarized below. These differences are exploited during purification.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Isomer Type |
| 1-Methyl-4-nitroimidazole | C₄H₅N₃O₂ | 127.10 | ~133-136 °C | 4-nitro |
| 1-Methyl-5-nitroimidazole | C₄H₅N₃O₂ | 127.10 | 54-57 °C[9] | 5-nitro |
| This compound | C₉H₄N₄O₄ | 228.15 | ~77 °C[1] | Dinitro Byproduct |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a reliable method for separating the 4-nitro and 5-nitro isomers.
-
Prepare the Column: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).[3]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect Fractions: Collect small fractions of the eluent and monitor their composition using TLC.
-
Identify and Combine: Fractions containing the pure, separated isomers (as identified by TLC against pure standards, if available) are combined. The less polar 1-methyl-4-nitroimidazole will elute first.
-
Solvent Removal: Evaporate the solvent from the combined fractions to yield the purified isomers.
Protocol 2: Purification by Fractional Recrystallization
This method is effective if there is a significant difference in the solubility of the isomers in a chosen solvent.
-
Solvent Selection: Choose a solvent in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Ethanol or dichloromethane can be suitable starting points.[6][8]
-
Dissolution: Dissolve the crude solid mixture in the minimum amount of boiling solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. The isomer that is less soluble will begin to crystallize first.
-
Isolation: Collect the first crop of crystals by vacuum filtration. This crop will be enriched in the less soluble isomer.
-
Mother Liquor: Cool the remaining filtrate (mother liquor) further in an ice bath to crystallize the more soluble isomer.
-
Purity Check & Repetition: Check the purity of each crystal crop by measuring the melting point or by TLC. Repeat the recrystallization process on each crop to improve purity.
References
-
SIELC Technologies. (n.d.). Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]
-
Cao, D.-L., Wang, X.-J., Yang, C.-Y., & Chang, J.-F. (2009). Synthesis of 1-Methyl-4, 5-dinitroimidazole. Article. Retrieved from [Link]
-
Joseph, J. P., & Whalley, W. B. (1980). Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product. Mutation research, 73(2), 249–257. [Link]
-
PrepChem. (n.d.). Synthesis of 1-methyl-2-nitro-5-hydroxymethylimidazole. Retrieved from [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Retrieved from [Link]
- Liu, H., et al. (2015). Preparation method of 4-nitroimidazole and 4,5-dimetridazloe. CN104892522A. Google Patents.
-
Galy, J. P., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(1), 43-49. [Link]
- Bayer AG. (1985). Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity. EP0150407B1. Google Patents.
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]
-
De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water research, 46(16), 5181–5192. [Link]
- Kim, K., et al. (2012). Method for preparation of 2,4-dinitroimidazole which is an intermediate for insensitive meltcastable molecular explosive. US8119679B2. Google Patents.
-
Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o3072. [Link]
-
Urpelainen, S., et al. (2018). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. UTUPub. Retrieved from [Link]
-
Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitroimidazole. PubChem Compound Database. Retrieved from [Link]
-
Lian, P. B., Chen, J., & Chen, L. Z. (2020). PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. Chemistry of Heterocyclic Compounds, 55(12), 1168-1172. [Link]
-
Miller, L. F., & Bambury, R. E. (1973). 1-Substitution in 2-methyl-4(5)-nitroimidazole. I. Synthesis of compounds with potential antitrichomonal activity. Journal of Medicinal Chemistry, 16(2), 176–177. [Link]
-
Novikov, S. S., et al. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds, 6(4), 465-469. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved from [Link]
-
Chu, W. S., et al. (2013). Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. Journal of agricultural and food chemistry, 61(33), 7845–7852. [Link]
-
Chen, M., et al. (2021). Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate. Pharmaceutics, 13(4), 549. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
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- 2. CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]
- 6. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 1-Methyl-4,5-dinitroimidazole
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for performing nucleophilic substitution reactions on 1-methyl-4,5-dinitroimidazole. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific experimental challenges, ensuring both foundational understanding and practical problem-solving.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and mechanism of this compound in SNAr reactions.
Q1: What is the underlying mechanism for nucleophilic substitution on this substrate?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The imidazole ring, which is typically electron-rich, is strongly activated towards nucleophilic attack by the presence of two powerful electron-withdrawing nitro (-NO₂) groups.[1][2][3] The mechanism involves two main steps:
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a nitro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] This step temporarily disrupts the aromaticity of the imidazole ring.
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of a nitro group as a leaving group (NO₂⁻).[1] The addition of the nucleophile is typically the slow, rate-limiting step of the reaction.[4]
Q2: Which of the two nitro groups (at C4 or C5) is the preferred site of substitution?
A2: Experimental evidence strongly indicates that the nitro group at the C5 position is significantly more labile and thus the preferred site for nucleophilic substitution. For instance, the reaction of this compound with aqueous ammonia predominantly yields 5-amino-1-methyl-4-nitroimidazole, and reaction with sodium azide gives 5-azido-1-methyl-4-nitroimidazole in very high yield.[5] This regioselectivity is attributed to the electronic environment of the imidazole ring, which renders the C5 position more electrophilic and susceptible to attack.
Q3: What types of nucleophiles are effective for this reaction?
A3: A range of nucleophiles can be used, with success demonstrated for both nitrogen-based and other nucleophiles.
-
Nitrogen Nucleophiles: Aqueous ammonia and sodium azide have been shown to be highly effective, providing yields of 95% and 98% respectively.[5] Other primary and secondary amines are also viable candidates.
-
Oxygen Nucleophiles: Alkoxides (e.g., methoxide) and phenoxides can be used, although reaction conditions may require careful optimization to avoid side reactions.
-
Sulfur Nucleophiles: Soft nucleophiles like thiols are also expected to react effectively at the C4 position in related nitroimidazole systems, suggesting their potential applicability here.[6]
Q4: How should I select an appropriate solvent for the reaction?
A4: Solvent choice is critical as it must dissolve the substrate and reagents while facilitating the formation of the charged Meisenheimer intermediate.
-
Polar Aprotic Solvents: These are generally preferred for SNAr reactions. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices as they can stabilize the anionic intermediate without protonating the nucleophile.
-
Ethers: Tetrahydrofuran (THF) has also been found to be an efficient solvent for certain SNAr reactions and can be a good starting point.[7]
-
Protic Solvents: While reactions can be performed in protic solvents like water or alcohols (as seen with aqueous ammonia), they can potentially solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing the reaction rate.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[7] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting material, the product, and any significant byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a powerful alternative.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of nucleophilic substitution on this compound.
| Problem | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | A. Insufficient Nucleophilicity/Concentration: The nucleophile may be too weak or too dilute to initiate the reaction effectively. | • For neutral nucleophiles (e.g., amines), consider adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to enhance reactivity. • For anionic nucleophiles (e.g., NaN₃), ensure it is fully dissolved. Increase the molar equivalents of the nucleophile (e.g., from 1.1 eq to 1.5 or 2.0 eq). |
| B. Suboptimal Solvent: The chosen solvent may not adequately solubilize the reagents or stabilize the Meisenheimer intermediate. | • Switch to a more polar aprotic solvent like DMF or DMSO, which are known to accelerate SNAr reactions.[9] | |
| C. Inadequate Temperature: The activation energy for the reaction has not been overcome. | • Gradually increase the reaction temperature in 10-20°C increments. Many SNAr reactions require heating to proceed at a reasonable rate.[2] Monitor for any signs of decomposition by TLC. | |
| 2. Formation of Isomers (C4-Substituted Product) | A. Thermodynamic Control: Higher reaction temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C4 position, leading to a mixture of isomers. | • Lower the reaction temperature. Running the reaction at the lowest temperature that allows for a reasonable rate often favors the kinetically preferred product (C5 substitution). • Screen different solvents, as solvent polarity can sometimes influence regioselectivity. |
| B. Nature of the Nucleophile: "Hard" and "soft" nucleophiles can exhibit different regioselectivities in related systems.[6] | • If feasible, consider using a different nucleophile. For example, if a small, hard amine gives poor selectivity, a bulkier or softer amine might show higher preference for the C5 position. | |
| 3. Starting Material Decomposition | A. Excessive Temperature: Although this compound has good thermal stability (decomposing around 250°C), prolonged heating at very high temperatures can lead to degradation.[5][10] | • Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or a more polar solvent to increase the rate. |
| B. Incompatible Reagents: The use of an excessively strong, non-nucleophilic base in an attempt to activate a weak nucleophile could potentially lead to decomposition of the electron-deficient imidazole ring. | • Use the mildest base necessary to achieve the desired reactivity. Screen bases like K₂CO₃ or Cs₂CO₃ before resorting to stronger, non-nucleophilic organic bases. | |
| 4. Difficult Product Isolation | A. Similar Polarity: The product and remaining starting material may have very similar Rf values on TLC, making separation by column chromatography challenging. | • Ensure the reaction goes to completion by monitoring with TLC to minimize the amount of starting material in the crude mixture. • Methodically screen different solvent systems for column chromatography to maximize separation. Sometimes adding a small percentage of a third solvent (e.g., methanol or triethylamine) can significantly improve resolution. |
Experimental Protocols & Methodologies
The following protocols are generalized starting points. Researchers should optimize based on their specific nucleophile and available equipment.
Protocol 3.1: Nucleophilic Substitution with Aqueous Ammonia
This protocol is adapted from established literature procedures.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 equivalent of this compound in a minimal amount of a suitable co-solvent if necessary (e.g., ethanol or THF).
-
Reagent Addition: Add an excess of concentrated aqueous ammonia (e.g., 10-15 equivalents).
-
Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate / Hexanes) until the starting material spot is no longer visible. A typical reaction time is 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: The resulting solid (5-amino-1-methyl-4-nitroimidazole) is often obtained in high purity. If necessary, recrystallize from a suitable solvent like ethanol or purify by column chromatography.
Protocol 3.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot a dilute solution of your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the origin line.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Visualization of Key Processes
Mechanism of SNAr on this compound
The following diagram illustrates the key steps in the SNAr mechanism, highlighting the formation of the critical Meisenheimer intermediate.
Caption: SNAr mechanism on this compound.
General Experimental Workflow
This workflow provides a high-level overview of the experimental process from setup to final analysis.
Caption: Standard workflow for SNAr experiments.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common experimental issues systematically.
Caption: Decision tree for troubleshooting low yield and isomer formation.
References
- Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. (n.d.). Google Scholar.
- Lian, P., Guo, X., Wang, J., & Chen, L. (2018). NUCLEOPHILIC SUBSTITUTION REACTIONS OF this compound WITH AQUEOUS AMMONIA OR SODIUM AZIDE. Chemistry of Heterocyclic Compounds.
- Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound. (2025). Filo.
- Mąkosza, M., & Wojciechowski, K. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly, 149(11), 1917–1927.
- Nucleophilic Substitution Reactions of 1-Methyl-2,4,5-trinitroimidazole (MTNI). (2009).
- LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
- Hao, F., & Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3634.
- Table 1 Optimization of the nucleophilic aromatic substitution reaction. (n.d.).
- Preparation of 4,5-nitroimidazole. (n.d.).
- Krygowski, T. M., & Stasyuk, O. A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4829.
- Song, L., Wang, J.-L., Li, Y.-X., & Cao, D.-L. (2009). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole.
- Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. (2025).
- Cao, D.-L., Wang, X.-j., Yang, C.-y., Song, L., Han, H., Zhou, J.-f., & Chang, J.-fang. (2009). Synthesis of this compound.
- Mottier, P., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(6), 2018-26.
- Khattab, T. A., et al. (2012). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Organic Chemistry, 2, 254-260.
Sources
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- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of this compound [energetic-materials.org.cn]
Technical Support Center: Preventing Degradation of 1-Methyl-4,5-dinitroimidazole
Welcome to the technical support guide for 1-Methyl-4,5-dinitroimidazole (also known as 4,5-MDNI). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout storage and experimentation. As a nitroaromatic imidazole derivative, 4,5-MDNI possesses specific sensitivities that, if not properly managed, can lead to degradation, compromising experimental outcomes. This guide provides in-depth, field-proven insights into its stability profile, recommended storage protocols, and troubleshooting common issues.
Section 1: Compound Stability Profile at a Glance
Understanding the fundamental physicochemical properties of this compound is the first step toward preventing its degradation. The compound is generally considered to have good thermal stability but is susceptible to other environmental factors.[1][2]
| Property | Value / Observation | Rationale & Significance | Source(s) |
| Appearance | Crystalline Solid | Deviation from this state can indicate moisture absorption or melting. | [2][3] |
| Melting Point | 75-78 °C | A depressed or broadened melting point is a classic indicator of impurity/degradation. | [1][2] |
| Thermal Decomposition | Begins ~250 °C; Main exothermic peak at ~278.5 °C | While thermally stable, high temperatures will initiate energetic decomposition. Avoid aggressive heating. | [1] |
| Light Sensitivity | Susceptible to photodegradation | Like many nitroimidazoles, exposure to UV and visible light can initiate photochemical reactions.[4][5] | [6][7] |
| Hygroscopicity | Potentially hygroscopic | Nitroaromatic compounds can absorb atmospheric moisture, which may lead to hydrolysis or physical clumping. | [7] |
| Chemical Reactivity | Susceptible to nucleophilic attack | The electron-withdrawing nitro groups activate the imidazole ring, making it reactive with strong bases and nucleophiles.[1][8] | [9][10] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What are the absolute ideal storage conditions for long-term stability?
A: For maximum shelf-life, you should store this compound under controlled conditions that mitigate all primary degradation pathways. The causality behind these recommendations is key:
-
Temperature: Store in a cool, controlled environment, ideally between 2-8 °C. While its thermal decomposition temperature is high (~250 °C), elevated ambient temperatures can accelerate slower degradation reactions over time.[1][7]
-
Light: Always store in an amber or opaque, tightly sealed container to protect from light.[7] Nitroaromatic compounds absorb UV-visible light, which can provide the activation energy for undesirable side reactions.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces atmospheric oxygen and moisture. Oxygen can participate in oxidative degradation pathways, while moisture can lead to hydrolysis.[7]
-
Container: Use containers made of non-reactive materials such as borosilicate glass (amber) or high-density polyethylene (HDPE).[11] Ensure the container is tightly sealed to prevent moisture ingress.[12]
Q2: I left the vial on the bench for an afternoon. Is it compromised?
A: A single afternoon of exposure is unlikely to cause significant degradation, but it is not best practice. The primary concern is photodegradation. Nitroimidazoles are known to be photolabile, with degradation kinetics often following a first-order reaction upon exposure to light.[4][5] While the extent of degradation depends on the light's intensity and wavelength, repeated or prolonged exposure should be strictly avoided. We recommend running a quick purity check via HPLC if the material is to be used in a highly sensitive assay.
Q3: The material looks clumpy and not like a free-flowing powder. What happened?
A: Clumping is a strong indicator of moisture absorption. Many nitroaromatic compounds are hygroscopic.[7] When water is absorbed, it can act as a plasticizer, causing particles to agglomerate. More critically, the presence of water introduces the risk of hydrolysis. The hydrolytic stability of nitroimidazoles can be pH-dependent, and the presence of water can facilitate reactions, especially if trace acidic or basic impurities are present.[13] To rectify this, you can dry the material under a vacuum in the presence of a desiccant, but preventing exposure in the first place is far superior. Always handle the compound in a dry environment (e.g., a glove box or low-humidity room) and ensure containers are sealed immediately after use.
Q4: What chemicals and materials should I keep this compound away from?
A: Chemical incompatibility is a critical safety and stability concern. Due to its chemical structure, 4,5-MDNI should be segregated from the following:
-
Strong Bases (e.g., NaOH, KOH, amines): The nitro groups make the imidazole ring electron-deficient and susceptible to nucleophilic attack, which can lead to substitution reactions or ring-opening.[1][10]
-
Strong Oxidizing Agents (e.g., nitrates, peroxides, perchloric acid): While it is a nitro compound, mixing with other strong oxidizers can create highly reactive and potentially explosive mixtures.[9][14]
-
Reducing Agents (e.g., metal hydrides, zinc): These can reduce the nitro groups, fundamentally changing the molecule's identity and properties.[10]
-
Certain Energetic Materials: Studies have shown poor compatibility with explosives like HMX and RDX, suggesting the potential for unintended reactions.[1]
Section 3: Troubleshooting Guide
This guide helps diagnose and resolve common issues encountered during the use and storage of this compound.
| Observed Problem | Probable Cause(s) | Recommended Action & Explanation |
| Discoloration (e.g., yellowing or browning of the solid) | Photodegradation: Exposure to lab lighting or sunlight is the most common cause. Photochemical reactions can create colored by-products.[5] | Action: Discard the affected material. Procure a fresh lot and strictly adhere to storage in light-resistant containers. Validation: Confirm the purity of the new lot via HPLC-UV before use. |
| Inconsistent Experimental Results / Potency Loss | Chemical Degradation: Can be caused by any of the primary degradation pathways (light, heat, moisture) leading to a lower concentration of the active compound. | Action: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact purity of your stock. Prevention: Review your storage and handling procedures against the ideal conditions outlined in the FAQ. Implement storage under an inert atmosphere for critical applications. |
| Melting Point is low/broad or material appears oily | 1. Moisture Absorption: Water can act as an impurity, causing melting point depression. 2. Presence of Impurities: Degradation products or residual solvents from synthesis can lower the melting point. | Action: Attempt to dry the material under high vacuum. Re-measure the melting point. If it remains low, the issue is likely degradation. Validation: Use a technique like DSC to get a precise thermal profile, which can reveal impurities through multiple or broadened thermal events.[2][3] |
| TLC or HPLC shows multiple spots/peaks | Compound Degradation: The appearance of new peaks is a definitive sign that the original compound has degraded into other species. | Action: The material is no longer pure and should not be used for quantitative or sensitive experiments. Investigation: If possible, identify the degradation products using LC-MS to better understand the degradation pathway and prevent future occurrences.[15] |
Section 4: Protocols for Stability Assessment
To empower users to validate the integrity of their own material, we provide the following standardized protocols.
Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: This method separates this compound from its potential degradation products based on polarity. The purity is calculated from the relative peak area.
-
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample and reference standard
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 Acetonitrile:Water. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of ~1 mg/mL. Prepare a working standard of ~50 µg/mL by dilution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~50 µg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 280 nm (Nitroimidazoles typically have strong absorbance in this region).
-
-
Analysis: a. Inject the working standard multiple times to ensure system suitability (retention time consistency and peak shape). b. Inject the sample solution. c. Integrate all peaks in the chromatogram.
-
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Self-Validation: A pure sample should yield a single major peak with a stable retention time corresponding to the reference standard. The appearance of additional peaks is a direct indication of impurities or degradation.
Section 5: Visual Guides
Key Degradation Pathways
The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound.
Caption: Primary degradation pathways for this compound.
Troubleshooting Workflow
Use this flowchart to systematically diagnose potential issues with your compound.
Caption: A systematic workflow for troubleshooting common compound stability issues.
References
-
Lian, P., Xiao, Y., Chen, J., & Wang, J. (2021). 4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior. Research on Chemical Intermediates, 47, 4895–4907.
-
Bugaj, A. M. (2000). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1141-1147.
-
ResearchGate. (n.d.). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole.
-
Cao, D., et al. (2009). Synthesis of this compound. Energetic Materials.
-
De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 46(16), 5181-5190.
-
Bugaj, A. M. (1995). Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. International Journal of Pharmaceutics, 124(2), 291-297.
-
ResearchGate. (n.d.). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
-
Luo, J., et al. (2017). OPTIMIZED ONE-STEP SYNTHESIS AND CHARACTERIZATION OF 1-METHYL-4,5-DINITRO-1H-IMIDAZOLE. Chemistry of Heterocyclic Compounds, 53(8), 923-926.
-
Lian, P.-B., et al. (2018). Nucleophilic substitution reactions of this compound with aqueous ammonia or sodium azide. Journal of Heterocyclic Chemistry, 55(12), 2854-2858.
-
BenchChem. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene.
-
Farzadkia, M., et al. (2015). Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles. Journal of Environmental Health Science and Engineering, 13, 35.
-
CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 2-METHYL-5-NITRO IMIDAZOLE.
-
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 1-Methyl-5-nitro-1H-imidazole-2-methanol.
-
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Methyl-4(5)nitroimidazole.
-
University of California, Riverside. (n.d.). Chemical Incompatibility and Lab Storage Rules. Environmental Health and Safety.
-
Chai, T., et al. (2020). PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. Chemistry of Heterocyclic Compounds, 56(1), 76-81.
-
AIP Publishing. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics.
-
University of Alabama in Huntsville. (n.d.). Chemical Storage Guidelines. Environmental Health & Safety.
-
Wang, X., et al. (2011). Properties and characterization of 1-methy-4, 5-dinitroimidazole. Journal of North University of China (Natural Science Edition).
-
Tureček, F., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776.
-
Agrawal, K. C., et al. (1979). Potential radiosensitizing agents. Dinitroimidazoles. Journal of Medicinal Chemistry, 22(5), 583-585.
-
MDPI. (2023). Effective Degradation of Metronidazole through Electrochemical Activation of Peroxymonosulfate: Mechanistic Insights and Implications. Catalysts.
-
Van Rhijn, J. A., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(6), 2018-2026.
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
-
MDPI. (2022). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere.
-
Chai, T., et al. (2010). 1-Methyl-4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o159.
-
MDPI. (2022). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. International Journal of Molecular Sciences.
-
Kaza, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 50742–50751.
-
National Institutes of Health. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules.
-
SApplied, A., & Lang, A. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences, 92(4), 739-746.
-
MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Materials.
-
Damavarapu, R. (1998). A less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole. Google Patents.
-
National Institutes of Health. (n.d.). 2-Methyl-5-nitroimidazole. PubChem.
-
MDPI. (2022). An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. Materials.
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Troubleshooting guide for the characterization of 1-Methyl-4,5-dinitroimidazole
Technical Support Center: 1-Methyl-4,5-dinitroimidazole
Welcome to the technical support resource for the synthesis and characterization of this compound (1M45DNI). This guide is designed for professionals in research and drug development, providing expert-driven, field-tested insights in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causal relationships in your experimental workflow, ensuring both accuracy and reproducibility.
Part 1: Critical Safety & Handling FAQs
Working with energetic materials like 1M45DNI demands stringent safety protocols. These questions address the most common handling concerns.
Question: What are the essential safety precautions I must take when handling this compound?
Answer: this compound is an energetic material and must be handled with care. While it is reported to be insensitive to impact and friction, it is still a nitro-containing compound with the potential for rapid decomposition under certain conditions.[1]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a flame-retardant lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile is a suitable choice).
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[2]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[3] Use of intrinsically safe equipment (e.g., non-sparking spatulas made of bronze or plastic) is highly recommended.
-
Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents or bases.[4] The container should be tightly closed.
-
Waste Disposal: Dispose of 1M45DNI and any contaminated materials as hazardous waste according to your institution's and local regulations for energetic materials. Do not mix with other chemical waste streams unless compatibility is confirmed.[3]
Question: What should I do in case of an accidental spill?
Answer: For minor spills, first ensure there are no immediate ignition sources. Gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[5] For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material incidents.[5]
Part 2: Synthesis & Purification Troubleshooting
Low yields and impurities are common hurdles in organic synthesis. This section addresses challenges specific to the preparation of 1M45DNI.
Question: My synthesis of 1M45DNI resulted in a very low yield. What are the most likely causes?
Answer: Low yields in the nitration of N-methylimidazole or the methylation of 4,5-dinitroimidazole are typically traced back to three critical areas: control of reaction conditions, the quality of reagents, and the work-up procedure.
Potential Causes & Solutions:
-
Improper Nitrating Mixture/Conditions: The nitration of the imidazole ring is highly sensitive to the composition and temperature of the nitrating agent.
-
Causality: The reaction is highly exothermic. If the temperature is too high, side reactions and decomposition can occur. If the acid mixture is incorrect, the nitronium ion (NO₂⁺) concentration may be insufficient for dinitration.
-
Troubleshooting Protocol:
-
Verify Reagent Ratios: Optimal conditions often involve a specific ratio of fuming nitric acid to fuming sulfuric acid (e.g., 1:1) or another nitrating system like HNO₃/H₂SO₄.[6] Ensure your acids are fresh and have the correct concentration.
-
Strict Temperature Control: Maintain the recommended reaction temperature. For nitration of 1-methylimidazole, temperatures around 105-115 °C have been reported as optimal.[6] Use an ice bath for initial mixing and a temperature-controlled oil bath for the reaction itself.
-
Controlled Addition: Add the substrate to the nitrating mixture slowly and in portions to manage the exotherm.
-
-
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration.
-
Causality: Nitration, especially the addition of the second nitro group, can be slow.
-
Troubleshooting Protocol:
-
Monitor the Reaction: If possible, use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (e.g., 1-methyl-4-nitroimidazole or 1-methyl-5-nitroimidazole) to confirm the reaction has gone to completion.
-
Increase Reaction Time: Published methods suggest reaction times of around 2 to 2.5 hours.[6] Consider extending the time if monitoring indicates an incomplete reaction.
-
-
-
Product Loss During Work-up: The product can be lost during the quenching and extraction phases.
-
Causality: 1M45DNI has some solubility in water, which can be exacerbated by elevated temperatures during quenching.
-
Troubleshooting Protocol:
-
Quench Carefully: Pour the reaction mixture slowly onto crushed ice to keep the temperature low and precipitate the maximum amount of product.
-
Optimize Extraction: If an extraction is performed, use a suitable organic solvent like dichloromethane or ethyl acetate and perform multiple extractions to ensure complete recovery from the aqueous layer.
-
-
Part 3: Analytical Characterization Troubleshooting
Accurate characterization is essential for confirming the identity and purity of your compound. This section provides solutions to common issues encountered during analysis.
Workflow for Investigating Unexpected Analytical Results
When your data doesn't match expectations, a systematic approach is key. The following workflow can help diagnose the issue.
Caption: A systematic workflow for troubleshooting unexpected analytical data.
Summary of Expected Analytical Data
This table provides a quick reference for the expected characterization data for this compound.
| Technique | Parameter | Expected Value / Observation | Reference(s) |
| ¹H NMR | Chemical Shift (δ) | ~8.0-8.5 ppm (s, 1H, C2-H), ~4.0-4.2 ppm (s, 3H, N-CH₃). Note: Exact shifts are solvent-dependent. | [7],[6] |
| ¹³C NMR | Chemical Shift (δ) | ~145-150 ppm (C4/C5), ~135-140 ppm (C2), ~35-40 ppm (N-CH₃). Note: Exact shifts are solvent-dependent. | [7], |
| Mass Spec (MS) | Molecular Ion [M]⁺ | Expected m/z: 172.02 (for C₄H₄N₄O₄). Fragmentation may show loss of NO₂ (m/z 46) or other characteristic fragments. | [1],[8] |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Strong absorptions at ~1520-1560 cm⁻¹ (asymmetric NO₂ stretch) and ~1340-1380 cm⁻¹ (symmetric NO₂ stretch). C-H and C=N stretches also present. | [7],[1],[6] |
| Melting Point (DSC) | Onset of Melting | 75-78 °C.[6][7] A broad melting range or a lower melting point often indicates the presence of impurities. | [7],[1],[6] |
| Thermal Analysis (DSC) | Decomposition Temperature | Onset of decomposition around 250 °C, with a major exothermic peak near 278.5 °C, indicating good thermal stability.[7] | [7] |
Specific Characterization FAQs
Question: My ¹H NMR spectrum shows a singlet for the methyl group, but the aromatic proton signal is weak or absent. What's happening?
Answer: This issue can arise from several factors related to the sample, the solvent, or the instrument parameters.
-
Causality: The C2-H proton on the imidazole ring is somewhat acidic and can exchange with deuterium from deuterated solvents, especially if trace amounts of water (H₂O) or acid/base are present. This exchange broadens the signal, sometimes to the point where it disappears into the baseline.
-
Troubleshooting Protocol:
-
Use a Dry Solvent: Ensure your deuterated solvent (e.g., CDCl₃, Acetone-d₆) is fresh and stored over molecular sieves to minimize water content.
-
Acquire Spectrum Promptly: Run the NMR experiment as soon as the sample is dissolved. The rate of H/D exchange can increase over time.
-
Increase Scan Count: A weak signal can sometimes be resolved from the noise by increasing the number of scans during acquisition.
-
Check for Acidity: If your sample was synthesized using strong acids, residual acid could catalyze the exchange. Ensure your product is properly neutralized and purified.
-
Question: The molecular ion peak in my Mass Spectrum is absent or has very low intensity. How can I confirm the molecular weight?
Answer: The molecular ion (M⁺) of some nitro compounds can be unstable and prone to fragmentation. An absent M⁺ peak is a common issue.
-
Causality: High-energy ionization techniques like standard Electron Ionization (EI) can impart too much energy to the molecule, causing immediate fragmentation and preventing the detection of the parent ion. The N-NO₂ bond is often the weakest and cleaves readily.[9]
-
Troubleshooting Protocol:
-
Use a "Soft" Ionization Technique: Switch from EI to a soft ionization method that imparts less energy to the analyte.
-
Electrospray Ionization (ESI): Ideal for polar molecules. You should be able to detect the protonated molecule [M+H]⁺ (m/z 173.03) or adducts with sodium [M+Na]⁺ (m/z 195.01).
-
Chemical Ionization (CI): Uses a reagent gas (like methane or ammonia) to gently ionize the sample, often preserving the molecular ion.
-
-
Analyze Fragmentation Patterns: Even without a clear M⁺ peak, the fragmentation pattern can be informative. Look for characteristic losses, such as the loss of NO₂ (a mass difference of 46) or NO (a mass difference of 30), which are hallmarks of nitro compounds. Studies on related nitroimidazoles show that methylation can significantly alter fragmentation, often quenching the production of NO⁺.[8]
-
Question: My HPLC analysis for purity shows multiple peaks. How can I identify if they are impurities or isomers?
Answer: Distinguishing between isomers and impurities requires a combination of chromatography and spectroscopy. During synthesis, it's possible to form isomers like 1-methyl-2,4-dinitroimidazole or have residual starting materials.
-
Causality: The nitration of 1-methylimidazole can potentially yield different positional isomers, although the 4,5-dinitro product is generally favored under specific conditions. Incomplete reactions will leave behind mono-nitrated precursors.
-
Troubleshooting Protocol:
-
HPLC-MS Analysis: The most powerful tool is to couple your HPLC to a mass spectrometer.
-
Check m/z: Collect a mass spectrum for each peak. If a peak has the same mass-to-charge ratio (m/z) as your target compound, it is likely an isomer. If the m/z is different, it is an impurity (e.g., starting material, solvent, or degradation product).
-
-
Spiking Experiment: If you have an authentic standard of a suspected impurity or isomer, "spike" your sample with a small amount of the standard. If one of the peaks in your chromatogram increases in area, you have confirmed its identity.
-
Method Development: Adjust the mobile phase composition or gradient to improve the separation between the peaks, which can help in their isolation and subsequent characterization by other techniques like NMR. A typical reverse-phase method might use a C18 column with a mobile phase of acetonitrile and water with a small amount of acid like formic or phosphoric acid.[10][11]
-
References
-
Lian, P., Xiao, Y., Chen, J., & Wang, J. (2021). 4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior. ResearchGate. [Link available through search result[7]]
-
N.N. (n.d.). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. ResearchGate. [Link][1]
-
CAO, D., WANG, X., YANG, C., SONG, L., HAN, H., & ZHOU, J. (2009). Synthesis of this compound. Energetic Materials. [Link available through search result[6]]
-
Reddy, K. L., et al. (n.d.). Synthesis and Characterization of 1-Methyl-2,4,5-trinitroimidazole (MTNI). ResearchGate. [Link][12]
-
SIELC Technologies. (n.d.). Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link][10]
-
Muthurajan, H., et al. (2020). PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. Chemistry of Heterocyclic Compounds. [Link]
-
Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. [Link][8]
-
Google Patents. (n.d.). CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe. Google Patents. [13]
-
Itälä, E., et al. (2017). Figure 5 from Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Semantic Scholar. [Link]
-
Sun, L., et al. (2022). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central. [Link][11]
-
Rice, B. M., & Pai, S. V. (n.d.). Theoretical Chemical Characterization of Energetic Materials. ResearchGate. [Link][9]
Sources
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- 6. Synthesis of this compound [energetic-materials.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google Patents [patents.google.com]
Overcoming solubility issues of 1-Methyl-4,5-dinitroimidazole in specific reactions
Technical Support Center: 1-Methyl-4,5-dinitroimidazole (1M45DNI)
Document ID: TSC-CHEM-1M45DNI-SOL-001
Last Updated: January 14, 2026
Introduction: Navigating the Challenges of this compound Solubility
Welcome to the technical support guide for this compound (1M45DNI), a versatile but often challenging energetic intermediate. Researchers in drug development and materials science frequently encounter solubility hurdles that can impede reaction kinetics, complicate work-ups, and affect product purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, experience-driven solutions. Our goal is to explain the causality behind experimental choices, empowering you to not only solve immediate issues but also to proactively design more robust reaction protocols.
The core challenge with 1M45DNI stems from its unique molecular structure: a relatively planar imidazole core made highly polar by two electron-withdrawing nitro groups, yet capped with a non-polar methyl group. This duality dictates its solubility profile, making it sparingly soluble in many common non-polar and moderately polar solvents while favoring more polar, often aprotic, environments. This guide will walk you through systematic approaches to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: My 1M45DNI is not dissolving in my reaction solvent. What are the recommended starting solvents?
A1: This is the most common issue. The polarity of 1M45DNI requires solvents that can effectively solvate the nitro groups. A general lack of solubility in non-polar solvents like hexanes or toluene is expected.
Recommended Solvents:
-
Polar Aprotic Solvents: These are often the most effective. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (ACN) are excellent starting points. Acetonitrile, in particular, has been successfully used for the recrystallization of related trinitroimidazole compounds, suggesting good solubility at elevated temperatures.[1]
-
Ketones: Acetone and methyl ethyl ketone (MEK) can be effective, offering a balance of polarity and a lower boiling point for easier removal.
-
Alcohols: While potentially reactive in some syntheses (e.g., transesterification), methanol and ethanol can be suitable solvents, especially when heated.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform may offer limited solubility at room temperature but can be improved with heating.
Causality: The efficacy of polar aprotic solvents like DMF and DMSO lies in their large dipole moments and ability to act as hydrogen bond acceptors, interacting favorably with the partial positive charges on the imidazole ring and the highly polar nitro groups.
Q2: I've observed my product precipitating during the reaction. What is causing this and how can I prevent it?
A2: Uncontrolled precipitation during a reaction is typically caused by one of two factors:
-
Temperature Fluctuation: The solubility of 1M45DNI is highly temperature-dependent. Even minor cooling of the reaction vessel can cause it to crash out of a saturated solution.
-
Change in Solvent Polarity: As reactants are consumed and products are formed, the overall polarity of the reaction medium can shift, reducing the solubility of the starting material.
Troubleshooting Steps:
-
Maintain Strict Temperature Control: Ensure your reaction vessel is adequately heated and insulated. Use a temperature controller and an oil bath for uniform heating.
-
Increase Solvent Volume: A more dilute reaction mixture is less likely to become supersaturated. Try increasing the solvent volume by 25-50%.
-
Employ a Co-Solvent System: Introduce a secondary solvent with higher solvating power (e.g., a small percentage of DMF or NMP) to maintain solubility throughout the reaction. General principles of co-solvency suggest that a blend can often overcome the limitations of a single solvent.[2]
Q3: Can I use heat to improve the solubility of 1M45DNI? What are the safety limits?
A3: Yes, heating is a very effective method. However, 1M45DNI is an energetic material and must be handled with care.
-
Melting Point: The compound has a relatively low melting point, reported between 75-78 °C.[3][4] Heating above this temperature will result in a molten state, which may or may not be suitable for your reaction.
-
Thermal Stability: While it has good thermal stability for a dinitro compound, decomposition begins around 250 °C, with a main exothermic peak at approximately 278.5 °C.[3]
-
Recommended Practice: For safety, it is advisable to conduct dissolution and reactions at temperatures well below the decomposition onset. Heating up to 100-120 °C in a suitable high-boiling solvent (e.g., DMF, NMP) is generally considered safe for laboratory-scale synthesis.[5] Always use a blast shield and appropriate personal protective equipment (PPE) when heating energetic materials.
Part 2: Troubleshooting Guides & Experimental Protocols
Scenario 1: Selecting the Optimal Solvent System
You are planning a nucleophilic aromatic substitution (SNAr) reaction on 1M45DNI, which requires complete dissolution of the starting material for efficient reaction kinetics.
This protocol provides a self-validating system to quickly and efficiently determine the best solvent for your specific reaction scale and temperature.
Caption: Workflow for determining 1M45DNI solubility.
-
Preparation: Label five 1-dram vials with the names of your chosen test solvents (e.g., ACN, DMF, Toluene, Ethanol, DCM).
-
Aliquot Compound: Accurately weigh approximately 10 mg of 1M45DNI into each vial.
-
Initial Solvent Addition: Add 0.2 mL of the corresponding solvent to each vial. This creates an initial high concentration of 50 mg/mL.
-
Room Temperature Test: Securely cap the vials and vortex for 2 minutes. Observe and record the solubility:
-
Soluble: The solution is completely clear.
-
Partially Soluble: The solution is hazy or contains fine, suspended particles.
-
Insoluble: The bulk of the solid remains undissolved.
-
-
Elevated Temperature Test: For any vials not showing complete solubility, place them in a heated block or oil bath set to your intended reaction temperature (e.g., 80 °C). Heat for 5 minutes, then carefully observe.
-
Quantification (Optional): If a solvent shows promise but is not fully effective, continue adding 0.1 mL aliquots of solvent, with vortexing/heating, until dissolution is achieved. Record the total volume to estimate the solubility (mg/mL).
-
Validation: The best solvent is the one that provides complete dissolution at the lowest volume and temperature, and is compatible with your reaction chemistry.
| Solvent Class | Example Solvents | Expected Solubility at 25 °C | Notes |
| Polar Aprotic | DMF, DMSO, NMP | High | Excellent choice for many reactions, but high boiling points can complicate work-up. |
| Nitriles | Acetonitrile (ACN) | Moderate | Solubility increases significantly with heat. Good for recrystallization.[1] |
| Ketones | Acetone, MEK | Moderate | Good general-purpose solvents. |
| Alcohols | Ethanol, Methanol | Low to Moderate | Can be reactive. Solubility improves with heat. |
| Chlorinated | DCM, Chloroform | Low | Generally poor solvents for 1M45DNI unless used in a mixture. |
| Ethers | THF, 2-MeTHF | Very Low | Unlikely to be effective. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Useful as anti-solvents for precipitation and recrystallization. |
Scenario 2: Compound "Crashes Out" During Aqueous Work-up
You have completed your reaction in DMF and proceed to quench the reaction mixture by pouring it into water, only to find your product has precipitated as an unmanageable oil or amorphous solid instead of a crystalline material.
This phenomenon occurs because the rapid, uncontrolled change from a highly polar organic solvent (DMF) to a highly polar protic solvent (water) causes immediate supersaturation and precipitation. The rate of nucleation far exceeds the rate of crystal growth, leading to a disordered solid. The goal is to slow down this process.
Caption: Decision tree for managing post-reaction precipitation.
This protocol is superior to quenching in water as it allows for the slow formation of a crystalline, easily filterable solid.
-
Cool Reaction: Allow your reaction mixture (in DMF, for example) to cool to room temperature.
-
Prepare for Addition: Place the reaction flask in an ice bath and ensure vigorous stirring.
-
Slow Anti-Solvent Addition: Using a dropping funnel, add cold water dropwise to the stirred reaction mixture over 30-60 minutes.
-
Monitor Precipitation: You will observe the solution becoming cloudy, followed by the formation of a solid precipitate. The slow addition promotes the growth of larger, more ordered crystals. Factors like particle size are known to influence the overall dissolution characteristics of a final product.[6]
-
Age the Slurry: Once the water addition is complete, allow the slurry to stir in the ice bath for an additional 30 minutes to maximize product precipitation.
-
Isolate Product: Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of a non-polar solvent (like cold ethanol or hexanes) to displace the water, and dry under vacuum.
References
-
Luo, J., Liu, Y., Liu, Y., & Chai, T. (2017). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Chemistry of Heterocyclic Compounds, 53(4), 452-455. [Link]
-
Cao, D. L., Wang, X. J., Yang, C. Y., & Chang, J. F. (2009). Synthesis of this compound. Energetic Materials, 17(6), 665-668. [Link]
-
Zhang, J., & Zhang, T. (2010). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. 2010 International Conference on Intelligent System Design and Engineering Application. [Link]
-
Wang, Z., Li, H., & Zhang, J. (2008). Production of 4-nitroimidazole and its thermal stability. Journal of Thermal Analysis and Calorimetry, 92(1), 211-215. [Link]
-
Luo, J., Liu, Y., Liu, Y., & Chai, T. (2017). OPTIMIZED ONE-STEP SYNTHESIS AND CHARACTERIZATION OF 1-METHYL-4,5-DINITRO-1H-IMIDAZOLE. Chemistry of Heterocyclic Compounds. [Link]
-
Salwiński, J., & Suwiński, J. (1998). 1,4-Dinitro-1H-imidazoles. ARKIVOC. [Link]
-
Serrano-López, J., et al. (2023). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 28(14), 5489. [Link]
-
Gao, H., & Shreeve, J. M. (2011). Azole-based energetic salts. Chemical Reviews, 111(11), 7377-7436. [Link]
-
Muthurajan, H., et al. (2019). 1-methyl-2,4,5-trinitroimidazole (MTNI), a melt-cast explosive: synthesis and studies on thermal behavior in presence of explosive ingredients. Journal of Energetic Materials, 37(4), 424-436. [Link]
-
Lian, P., Guo, X., Wang, J., & Shen, F. (2018). Nucleophilic substitution reactions of this compound with aqueous ammonia or sodium azide. Journal of Heterocyclic Chemistry, 55(12), 2824-2828. [Link]
-
Solubility of Things. (n.d.). 1-Methyl-4-nitroimidazole. [Link]
-
Lian, P., et al. (2020). PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. Chemistry of Heterocyclic Compounds. [Link]
-
Sharma, P., & Kumar, V. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4934. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Lian, P., Xiao, Y., Chen, J., & Wang, J. (2021). Crystal structure and thermal decomposition of this compound. Journal of Structural Chemistry, 62(11), 1836-1843. [Link]
-
Shah, H., Banwait, H., & Patel, N. K. (2016). Enhancement of Solubility of Poorly Solubile Drug Tinidazole. Journal of Pharmaceutical Science and Bioscientific Research, 6(4), 559-565. [Link]
-
IJNRD. (2021). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]
-
Damavarapu, R., et al. (2007). 1-Methyl-4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563. [Link]
Sources
Minimizing impurities in the synthesis of 1-Methyl-4,5-dinitroimidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Methyl-4,5-dinitroimidazole (1M45DNI). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during its synthesis. The following troubleshooting guides and FAQs address specific issues you may encounter, explaining the causality behind experimental choices to ensure a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is recommended for high purity?
There are two principal routes for synthesizing 1M45DNI:
-
Direct Nitration of 1-Methylimidazole: This is a one-step process involving the direct nitration of 1-methylimidazole using a strong nitrating mixture, typically a combination of fuming nitric acid (HNO₃) and fuming sulfuric acid (H₂SO₄).[1] This method is often preferred for its efficiency. With optimized conditions, yields of up to 79% for highly pure product have been reported.
-
Methylation of 4,5-Dinitroimidazole (4,5-DNI): This two-step approach first involves the synthesis of 4,5-DNI from imidazole, followed by N-methylation using an agent like dimethyl sulfate ((CH₃)₂SO₄) in a solvent such as DMF.[2] While this route involves an extra step, it can sometimes provide better control over the formation of certain impurities by avoiding the direct, harsh nitration of the already-methylated ring.
For achieving high purity, the direct nitration of 1-methylimidazole is highly effective, provided that reaction parameters are strictly controlled. The key to success lies in managing the nitrating agent composition, temperature, and reaction time to prevent side reactions.[3]
Q2: What are the most common impurities I should expect, and how do they form?
The impurity profile is highly dependent on the reaction conditions. The most common impurities are:
-
Mono-nitrated Intermediates: 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole are the most prevalent impurities.[4] Their presence indicates incomplete dinitration. This can occur if the reaction temperature is too low, the duration is too short, or the nitrating agent is not sufficiently potent.
-
Over-nitrated Byproduct (Trinitration): 1-Methyl-2,4,5-trinitroimidazole (MTNI) can form under more aggressive nitration conditions (e.g., lower H₂SO₄ ratio, higher temperatures). The C-2 position of the imidazole ring is less reactive than C-4 and C-5 but can be nitrated under forcing conditions.
-
Oxidative Degradation Product: 1-Methylimidazolidine-2,4,5-trione is a significant impurity that arises from the oxidation of the imidazole ring. This degradation is particularly promoted by the presence of a nitro group at the C-2 position (i.e., from MTNI) under strong nitrating conditions.[3]
-
Unreacted Starting Material: Residual 1-methylimidazole may be present if the initial addition or reaction efficiency is poor.
The formation pathways for these key impurities are summarized in the diagram below.
Caption: Impurity formation pathways in 1M45DNI synthesis.
Troubleshooting Guide
Problem 1: My yield of this compound is consistently low.
Low yield is a common issue that can often be traced back to suboptimal reaction conditions.
Causality and Solution:
-
Inadequate Nitrating Power: The composition of the nitrating mixture is the single most critical factor. The concentration of the active nitrating species, the nitronium ion (NO₂⁺), is determined by the ratio of nitric acid to sulfuric acid. Sulfuric acid protonates nitric acid, facilitating the formation of NO₂⁺.
-
Recommendation: An optimized ratio of HNO₃ to H₂SO₄ is crucial. While a 1:1 ratio has been used, studies show that a higher proportion of sulfuric acid (e.g., 1:5 HNO₃:H₂SO₄) can favor the formation of the desired dinitro product and suppress side reactions, leading to yields as high as 81% from 1-methyl-5-nitroimidazole. Ensure you are using fuming nitric acid and fuming sulfuric acid for maximum potency.
-
-
Incorrect Reaction Temperature: Nitration is highly exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, over-nitration and oxidative degradation will occur, consuming your product.
-
Recommendation: The optimal temperature range is typically between 105-120°C.[1] It is imperative to use a well-calibrated thermometer and an efficient cooling/heating system (e.g., an oil bath) to maintain a stable temperature. A slow, dropwise addition of the substrate to the nitrating mixture (or vice-versa) is essential to control the initial exotherm.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Recommendation: A reaction time of approximately 2 to 2.5 hours at the target temperature is generally sufficient.[1] Consider monitoring the reaction by TLC (if a suitable system can be developed) or by taking small aliquots for NMR analysis to determine the point of maximum conversion.
-
Optimized Conditions Summary:
| Parameter | Recommended Range | Rationale | Reference(s) |
| Nitrating Agent | Fuming HNO₃ / Fuming H₂SO₄ | Maximizes the concentration of the nitronium ion (NO₂⁺). | [1] |
| Acid Ratio (HNO₃:H₂SO₄) | 1:5 (v/v) | Favors dinitration and suppresses trinitration. | |
| Reaction Temperature | 105–120 °C | Balances reaction rate with the prevention of side reactions. | [1] |
| Reaction Time | 2–2.5 hours | Ensures complete dinitration without significant degradation. | [1] |
| Addition Rate | Slow and controlled | Manages the exothermic nature of the reaction to prevent temperature spikes. | [3] |
Problem 2: My final product is contaminated with mono-nitrated impurities.
Detecting 1-methyl-4-nitroimidazole or 1-methyl-5-nitroimidazole in your final product is a clear sign of incomplete nitration.
Causality and Solution:
-
Root Cause: The conditions were not sufficiently forcing to drive the reaction from the mono-nitro stage to the dinitro stage. This is a kinetic issue. The first nitration is generally faster than the second because the first nitro group is strongly electron-withdrawing, deactivating the imidazole ring towards further electrophilic substitution.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that your fuming nitric and fuming sulfuric acids have not degraded or absorbed atmospheric moisture, which would reduce their potency.
-
Increase Reaction Time/Temperature: If your yield is reasonable but purity is low due to these intermediates, consider extending the reaction time by 30-60 minutes within the recommended temperature range (105-120°C). A slight increase in temperature (e.g., from 110°C to 115°C) can also significantly increase the reaction rate.[1]
-
Re-evaluate Acid Ratio: As mentioned, a higher proportion of sulfuric acid increases the concentration of the electrophile, which can help overcome the deactivating effect of the first nitro group.
-
Problem 3: I am detecting over-nitrated (MTNI) or oxidized (1-methylimidazolidine-2,4,5-trione) byproducts.
This indicates that your reaction conditions are too harsh, pushing the synthesis past the desired dinitro product.
Causality and Solution:
-
Root Cause: The formation of 1-methyl-2,4,5-trinitroimidazole (MTNI) is favored by highly aggressive nitrating conditions. The subsequent oxidation to 1-methylimidazolidine-2,4,5-trione is a known degradation pathway for C-2 nitrated imidazoles.[3]
-
Troubleshooting Steps:
-
Reduce Temperature: This is the most effective way to minimize over-nitration. If you are reacting at 120°C, try reducing the temperature to 110°C or even 105°C. The activation energy for the third nitration is higher, so a small decrease in temperature will disproportionately slow this undesired reaction.
-
Adjust Acid Ratio: A lower ratio of HNO₃ to H₂SO₄ (e.g., 1:5) has been shown to selectively yield the dinitro product, whereas a higher ratio (e.g., 1:3) can lead to the formation of the trinitro impurity.
-
Control Addition: Ensure there are no localized "hot spots" during reagent addition, as these transient high-temperature zones can promote over-nitration. Vigorous stirring and slow addition are critical.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is based on an optimized one-step synthesis designed for high purity.[3]
Materials:
-
1-Methylimidazole
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (15-25% SO₃)
-
Ice
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Prepare the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid. Cool the flask in an ice-salt bath.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C. A recommended volumetric ratio is 1 part HNO₃ to 5 parts H₂SO₄.
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, begin the slow, dropwise addition of 1-methylimidazole. Maintain vigorous stirring and ensure the internal temperature does not exceed 20°C during the addition.
-
After the addition is complete, slowly heat the reaction mixture to 110-115°C using an oil bath.[1]
-
Maintain the reaction at this temperature for 2-2.5 hours.
-
Work-up: After the reaction period, cool the mixture to room temperature and then carefully pour it over a large volume of crushed ice with stirring.
-
A precipitate (the crude product) should form. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Dissolve the crude product in a suitable solvent like dichloromethane, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product. Further purification can be achieved by recrystallization from ethanol if necessary. The expected melting point is in the range of 75-78°C.[1][3]
Workflow Diagram: Synthesis & Purification
Caption: General workflow for the synthesis of 1M45DNI.
References
-
Luo, J., Liu, Y.-C., Liu, Y., & Chai, T. (2017). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Chemistry of Heterocyclic Compounds, 53(8), 923–926. [Link]
-
Song, L., Wang, J.-L., Li, Y.-X., & Cao, D.-L. (2009). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. Journal of Chemical Research, 2009(10), 614-615. [Link]
-
Cao, D.-L., Wang, X.-J., Yang, C.-Y., & Chang, J.-F. (2009). Synthesis of this compound. Energetic Materials. [Link]
- Chavan, S. S., & Talawar, M. B. (2014). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole (4, 5-MDNI), a low melting point explosive. Central European Journal of Energetic Materials, 11(1), 35-42. (Note: A direct accessible link was not available, but the reference is widely cited in the field for context).
-
Gao, Y., Shu, Y., & Zhao, X. (2020). Preparation of 1-methyl-2,4,5-trinitroimidazole from derivatives of 1-methylimidazole and its oxidation under nitration conditions. Chemistry of Heterocyclic Compounds, 56(1), 104–108. [Link]
-
Mahmoud A. Al-Sha’er, et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]
-
Diao, Y., Wang, W.-Y., Wei, Z.-H., & Wang, J.-L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E, 67(11), o3072. [Link]
-
He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2013). Synthesis and Characterization of 1-Methyl-2,4,5-trinitroimidazole (MTNI). Propellants, Explosives, Pyrotechnics, 38(4), 534-539. [Link]
-
Luo, J., Liu, Y. C., Liu, Y., & Chai, T. (2017). OPTIMIZED ONE-STEP SYNTHESIS AND CHARACTERIZATION OF 1-METHYL-4,5-DINITRO-1H-IMIDAZOLE. Chemistry of Heterocyclic Compounds, 53(8), 923-926. [Link]
- Duddu, R., Zhang, M. X., Damavarapu, R., et al. (2011). A New, One-Pot Synthesis of 1-Methyl-2,4,5-trinitroimidazole (MTNI) from 1-Methylimidazole. Synthesis, 2011(17), 2859-2864.
Sources
Technical Support Center: High-Purity 1-Methyl-4,5-dinitroimidazole (MDNI) Crystallization
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Methyl-4,5-dinitroimidazole (MDNI). As a compound of significant interest, achieving high purity is paramount for consistent and reliable experimental outcomes. This document provides in-depth technical guidance and troubleshooting for the optimization of MDNI crystallization.
Introduction: The Critical Role of Crystallization in MDNI Purity
This compound (MDNI) is a nitroimidazole derivative whose utility is intrinsically linked to its purity. The synthesis of MDNI, often involving multi-step nitration reactions, can result in a crude product containing various impurities. These may include positional isomers (e.g., 1-methyl-2,4-dinitroimidazole), unreacted starting materials, and by-products from side reactions such as denitration or over-nitration.[1] Crystallization is the most effective unit operation for the removal of these impurities, yielding a product with the desired physical and chemical properties.
The success of crystallization hinges on a thorough understanding of the solubility characteristics of MDNI and the principles governing crystal nucleation and growth. This guide will explore various crystallization methods and provide a framework for troubleshooting common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude MDNI and how do they affect crystallization?
A1: The most common impurities in crude MDNI are typically positional isomers formed during the nitration of 1-methylimidazole, as well as unreacted starting materials and over-nitrated species like 1-methyl-2,4,5-trinitroimidazole.[2] The presence of these impurities can significantly impact crystallization by:
-
Increasing Solubility: Impurities can disrupt the crystal lattice formation of MDNI, effectively increasing its solubility in the chosen solvent and thereby reducing the final yield.
-
Inducing "Oiling Out": A high impurity load can depress the melting point of the mixture.[3] If the melting point of the impure MDNI is below the temperature of the saturated solution, the compound may separate as a liquid ("oil") instead of a solid, trapping impurities.[3][4][5]
-
Altering Crystal Morphology: Impurities can selectively adsorb to specific faces of growing crystals, inhibiting growth on those faces and leading to undesirable crystal shapes (e.g., needles instead of well-defined prisms).[6][7][8][9] This can negatively affect downstream processing such as filtration and drying.
Q2: How do I select an appropriate solvent for MDNI crystallization?
A2: The ideal solvent for MDNI crystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at room temperature. This allows for efficient dissolution of the crude product and high recovery of pure crystals upon cooling.
-
Inertness: The solvent should not react with MDNI.
-
Volatility: A moderately volatile solvent is preferred for easy removal from the final product.
-
Safety: The solvent should have a favorable safety profile.
Methanol has been successfully used for the slow evaporation crystallization of MDNI to obtain single crystals for X-ray diffraction.[2] Other polar organic solvents such as ethanol, isopropanol, and acetonitrile should also be considered for screening. A systematic approach to solvent screening is crucial for identifying the optimal system for your specific needs.
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase from a supersaturated solution.[3][4][5][10][11] This is a common problem when crystallizing compounds with low melting points or when the crude material is highly impure.[3][5] For MDNI, with a reported melting point of 75-78°C, oiling out can occur if the solution temperature during crystallization is above this range.[2][12]
To prevent oiling out:
-
Reduce the level of supersaturation: This can be achieved by using a larger volume of solvent or by cooling the solution more slowly.[4]
-
Lower the crystallization temperature: Ensure that the temperature at which crystallization begins is well below the melting point of MDNI.
-
Use a different solvent: A solvent in which MDNI is less soluble may help to avoid oiling out.[11]
-
Seed the solution: Introducing a small amount of pure MDNI crystals can provide a template for crystal growth and bypass the formation of an oil phase.
Q4: How does the cooling rate affect the purity and size of my MDNI crystals?
A4: The cooling rate is a critical parameter in cooling crystallization.
-
Slow Cooling: Promotes the growth of larger, more perfect crystals with higher purity.[13][14] This is because a slower approach to supersaturation allows more time for molecules to orient correctly in the crystal lattice, excluding impurities.
-
Fast Cooling: Leads to rapid nucleation and the formation of many small crystals.[13][14] This can trap impurities within the crystal lattice and result in a product with lower purity and poor filterability.
For high-purity MDNI, a slow and controlled cooling profile is generally recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of MDNI.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - Insufficient supersaturation (solution is too dilute).- The solution is supercooled. | 1. Induce Nucleation: - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of pure MDNI.2. Increase Concentration: - Gently heat the solution to evaporate some of the solvent and re-cool.3. Cool to a Lower Temperature: - Use an ice-salt bath to achieve a lower temperature. |
| A fine powder precipitates instead of crystals. | - Supersaturation was reached too quickly.- High degree of agitation. | 1. Slow Down Crystallization: - Re-dissolve the powder in the minimum amount of hot solvent and allow it to cool more slowly with minimal disturbance. - Reduce the stirring speed or use static cooling. |
| The product "oils out" during crystallization. | - High impurity concentration depressing the melting point.- Solution temperature is above the melting point of MDNI (75-78°C).- Inappropriate solvent choice. | 1. Dilute the Solution: - Add more of the hot solvent to the oiled-out mixture to redissolve it, then cool slowly.2. Lower the Crystallization Temperature: - Ensure the solution is cooled to a temperature significantly below 75°C before expecting crystal growth.3. Change the Solvent: - Experiment with a solvent in which MDNI has a lower solubility.4. Pre-purification: - If the crude material is very impure, consider a preliminary purification step like a solvent wash before crystallization. |
| The final product has low purity. | - Impurities were trapped during rapid crystal growth.- The chosen solvent is not effective at excluding impurities.- Inadequate washing of the filtered crystals. | 1. Recrystallize: - Perform a second crystallization, focusing on slow cooling and minimal agitation.2. Solvent Screening: - Test a range of solvents to find one that provides better impurity rejection.3. Thorough Washing: - Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. |
| Poor crystal morphology (e.g., needles). | - High supersaturation.- Presence of specific impurities that inhibit growth on certain crystal faces. | 1. Optimize Cooling Profile: - Employ a very slow, linear cooling profile.2. Solvent System Modification: - Experiment with mixed solvent systems, which can sometimes alter crystal habit. |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Methanol)
This method is suitable when a solvent with a significant temperature-dependent solubility for MDNI is identified.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude MDNI. Add a small amount of the chosen solvent (e.g., methanol) and heat the mixture to reflux with stirring until all the solid dissolves. Continue to add small portions of the hot solvent until a clear, saturated solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. To promote the formation of larger crystals, insulate the flask to slow down the cooling rate. Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This method is useful when MDNI is highly soluble in a "good" solvent but poorly soluble in a miscible "anti-solvent."
-
Dissolution: Dissolve the crude MDNI in the minimum amount of the "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water or a non-polar solvent like heptane) dropwise to the stirred solution until the solution becomes faintly turbid. The turbidity indicates the onset of precipitation.
-
Crystal Growth: Gently warm the turbid solution until it becomes clear again. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using a mixture of the "good" solvent and "anti-solvent" in the same ratio as the final crystallization mixture for washing the crystals.
Visualizing Crystallization Workflows
Decision-Making for Method Selection
Caption: Decision tree for selecting an appropriate crystallization method for MDNI.
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for addressing low purity in crystallized MDNI.
Purity Assessment
The purity of the final MDNI product should be assessed using appropriate analytical techniques.
| Technique | Information Provided | Notes |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of purity and detection of impurities. | A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a common starting point for nitroimidazole analysis.[15] |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal stability. | A sharp melting peak at the expected temperature (75-78°C) is indicative of high purity.[2][12] Broadening of the peak or a depressed melting point suggests the presence of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton-containing impurities. | ¹H and ¹³C NMR can confirm the chemical structure of MDNI and identify any residual starting materials or isomeric impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis and comparison to a reference standard. | Can be used as a rapid quality control check. |
References
-
Controlling Energetic Crystal Morphology Using Tailored Polymeric Additives. Crystal Growth & Design. Available at: [Link]
-
Controlling Energetic Crystal Morphology Using Tailored Polymeric Additives - American Chemical Society. Available at: [Link]
-
Controlling Energetic Crystal Morphology Using Tailored Polymeric Additives - ACS Publications. Available at: [Link]
-
Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Controlling Energetic Crystal Morphology Using Tailored Polymeric Additives - ACS Figshare. Available at: [Link]
-
How does cooling rate affect the point at which crystalisation occures and why? - Reddit. Available at: [Link]
-
Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]
-
Recent Advances on the Crystallization Engineering of Energetic Materials - ResearchGate. Available at: [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. Available at: [Link]
-
Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review - Atlantis Press. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. Available at: [Link]
-
Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - ResearchGate. Available at: [Link]
-
What can cause "oiling out"? : r/chemistry - Reddit. Available at: [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications (IJCEA). Available at: [Link]
-
Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]
-
Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid - CECRI, Karaikudi. Available at: [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. Available at: [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]
-
Special Issue : Anti-Solvent Crystallization - MDPI. Available at: [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole - ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 1-Methyl-4,5-dinitroimidazole Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-methyl-4,5-dinitroimidazole, a key heterocyclic compound. Beyond a mere recitation of protocols, this document delves into the causal reasoning behind experimental choices and provides a framework for robust method validation, ensuring data integrity and regulatory compliance.
Introduction to this compound and the Imperative for Accurate Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of such compounds due to its high resolution, sensitivity, and adaptability.[1] However, an HPLC method is only as reliable as its validation. This guide will, therefore, focus on the critical aspects of validating an HPLC method for this compound, in line with internationally recognized guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Proposed HPLC Method for this compound Analysis
While a specific monograph for this compound may not be readily available, a robust starting point for method development can be derived from existing methods for other nitroimidazoles and organic explosives.[2][3] A reverse-phase HPLC method is generally suitable for this class of compounds.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 columns provide excellent retention and separation for moderately polar compounds like nitroimidazoles.[4] |
| Mobile Phase | Acetonitrile:Water (e.g., 45:55 v/v) with 0.1% Phosphoric Acid | A mixture of acetonitrile and water allows for the fine-tuning of analyte retention. Phosphoric acid helps to control the pH and ensure consistent peak shape.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[6] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | Nitroimidazoles typically have strong UV absorbance. A DAD allows for the selection of the optimal wavelength and can also provide information about peak purity. A wavelength of around 310-320 nm is often suitable for nitroimidazoles.[4] |
The Cornerstone of Reliability: HPLC Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following sections detail the essential validation parameters and provide a step-by-step protocol for each.
Specificity and Selectivity
Expertise & Experience: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In essence, it proves that you are measuring only what you intend to measure.
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis: If analyzing a formulated product, analyze a placebo (formulation without the active ingredient) to check for interference from excipients.
-
Forced Degradation Studies: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[8] The HPLC method should be able to resolve the main peak from any degradation product peaks.
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Comparing the properties of 1-Methyl-4,5-dinitroimidazole with 2,4-dinitroimidazole
An In-Depth Comparative Analysis for Energetic Materials Research: 1-Methyl-4,5-dinitroimidazole vs. 2,4-dinitroimidazole
Introduction
In the field of energetic materials, the pursuit of compounds that offer a superior balance of performance, stability, and insensitivity is relentless. Within the family of nitroimidazoles, two isomers, this compound (1-M-4,5-DNI) and 2,4-dinitroimidazole (2,4-DNI), have garnered significant attention. Though sharing the same molecular formula, C4H4N4O4 for the methylated variant and C3H2N4O4 for the unmethylated parent, their distinct structural arrangements impart markedly different physicochemical and energetic properties. This guide provides a comprehensive, data-supported comparison of these two compounds, designed for researchers and scientists in drug development and materials science. We will delve into their synthesis, structural characteristics, thermal stability, energetic performance, and safety profiles to elucidate the critical structure-property relationships that govern their utility.
Molecular Structure: The Isomeric Distinction
The fundamental difference between the two compounds lies in the substitution on the imidazole ring. 1-M-4,5-DNI features a methyl group on the N1 nitrogen and two nitro groups on the C4 and C5 carbons. In contrast, 2,4-DNI has a hydrogen atom on the N1 nitrogen and nitro groups at the C2 and C4 positions. This seemingly minor variation has profound implications, particularly regarding intermolecular forces. The N-H bond in 2,4-DNI allows for strong hydrogen bonding, creating a robust crystal lattice, which is absent in the N-methylated 1-M-4,5-DNI.
Synthesis Pathways: From Precursor to Product
The synthetic routes to these isomers are distinct, reflecting their structural differences. The choice of starting material and reaction conditions is critical to achieving the desired isomer with a good yield.
Synthesis of this compound
1-M-4,5-DNI can be synthesized through two primary routes:
-
Direct Nitration of 1-Methylimidazole: This is a common one-step method where 1-methylimidazole is treated with a strong nitrating mixture, such as a combination of fuming nitric acid and fuming sulfuric acid.[1] Optimized conditions can lead to yields as high as 79%.[2]
-
Methylation of 4,5-Dinitroimidazole: This two-step approach first involves the nitration of imidazole to 4,5-dinitroimidazole, which is then methylated using a reagent like methyl sulfate.[3]
Head-to-Head Comparison: Physicochemical Properties
The structural differences manifest clearly in the physical properties of the two compounds. The presence of intermolecular hydrogen bonding in 2,4-DNI is a key determinant for its higher melting point and density, which are critical parameters for energetic materials.
| Property | This compound (1-M-4,5-DNI) | 2,4-dinitroimidazole (2,4-DNI) |
| Molecular Formula | C₄H₄N₄O₄ | C₃H₂N₄O₄ |
| Molecular Weight | 172.11 g/mol [4] | 158.07 g/mol [5] |
| Appearance | Orthorhombic crystals [3][4] | Orthorhombic crystals [6] |
| Density (Calculated) | 1.637 g/cm³ [3] | 1.770 g/cm³ [6] |
| Melting Point | 75-78°C [1][2] | 264-267°C (decomposes) [7] |
| Decomposition Temp. | Onset ~250°C, Peak ~278.5°C [2] | Onset ~285°C [8] |
Energetic Performance and Sensitivity
From an applications perspective, detonation performance and sensitivity to external stimuli are paramount. 2,4-DNI distinguishes itself with excellent thermal stability and remarkable insensitivity, making it a candidate for insensitive high explosive (IHE) applications. [7]While 1-M-4,5-DNI is also considered to have good thermal stability and insensitivity, the data points to 2,4-DNI as being superior in these safety aspects.
| Performance/Safety Metric | This compound (1-M-4,5-DNI) | 2,4-dinitroimidazole (2,4-DNI) |
| Thermal Stability | Good, decomposes above 250°C [2] | Excellent, decomposes above 280°C [7][8] |
| Impact Sensitivity | Insensitive (h₅₀% > 100 cm) [2] | Highly Insensitive (less sensitive than RDX & HMX) [7] |
| Friction Sensitivity | Insensitive (> 36 kg) [2] | Highly Insensitive (less sensitive than RDX & HMX) [7] |
| Detonation Performance | Favorable detonation performance [4] | Performance is ~30% better than TATB [7] |
| Oxygen Balance | -46.5% | -40.5% (towards CO, H₂O, N₂) [7] |
Experimental Protocols
Protocol 1: Optimized One-Step Synthesis of this compound
[2] Objective: To synthesize 1-M-4,5-DNI via direct nitration of N-methylimidazole.
Materials:
-
N-methylimidazole
-
98% Nitric Acid (HNO₃)
-
30% Fuming Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane
Procedure:
-
Prepare the nitrating mixture by carefully adding 98% HNO₃ to 30% fuming H₂SO₄ in a flask cooled in an ice bath.
-
Slowly add N-methylimidazole dropwise to the cooled nitrating mixture while maintaining the temperature below 10°C.
-
After the addition is complete, slowly heat the reaction mixture to 110-120°C and maintain for 2.5 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Extract the aqueous solution with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the product from a suitable solvent (e.g., methanol) to obtain pure this compound crystals. [4]
Protocol 2: Synthesis of 2,4-dinitroimidazole via Thermal Rearrangement
[7][9] Objective: To synthesize 2,4-DNI from 4-nitroimidazole.
Materials:
-
4-nitroimidazole
-
Acetic acid
-
100% Nitric Acid (HNO₃)
-
Acetic anhydride
-
Methylene chloride
-
Chlorobenzene
-
Crushed ice
Procedure: Step 1: Synthesis of 1,4-dinitroimidazole
-
Dissolve 4-nitroimidazole in acetic acid in a reactor.
-
Slowly add 100% HNO₃ dropwise while maintaining the temperature at 35°C.
-
Add acetic anhydride dropwise at 25°C and stir the mixture for 48 hours at 25°C.
-
Pour the reaction mixture into cold water and extract the product (1,4-dinitroimidazole) with methylene chloride.
-
Dry the organic extract over a desiccant. Do not evaporate to dryness due to the sensitivity of 1,4-DNI.
Step 2: Thermal Rearrangement to 2,4-dinitroimidazole
-
To the methylene chloride solution containing 1,4-dinitroimidazole, add chlorobenzene.
-
Carefully distill off the lower-boiling methylene chloride.
-
Heat the remaining chlorobenzene solution to 120-125°C and maintain for 4 hours.
-
Cool the solution. The 2,4-dinitroimidazole product will precipitate.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry to obtain pure 2,4-dinitroimidazole.
Conclusion and Outlook
The comparison between this compound and 2,4-dinitroimidazole serves as a compelling case study in structure-property relationships within energetic materials.
2,4-Dinitroimidazole emerges as a superior candidate for applications demanding high safety and thermal resilience. Its high decomposition temperature, excellent insensitivity to impact and friction, and energetic performance comparable to or better than standards like TATB make it highly attractive for insensitive munitions (IM) and propellant formulations. [7][8]The strong intermolecular hydrogen bonding network is the primary driver of these desirable properties.
This compound , while also a stable and insensitive energetic material, is defined by its significantly lower melting point. This property could be advantageous for its use in melt-castable explosive formulations, where it could serve as an energetic binder or a component to lower the melting point of a mixture. Its synthesis is also arguably more direct than the multi-step rearrangement required for 2,4-DNI.
Ultimately, the choice between these two isomers is application-dependent. For scenarios where thermal stability and insensitivity are the most critical parameters, 2,4-DNI is the clear choice. For applications that could benefit from a low-melting, energetic component, 1-M-4,5-DNI presents a viable and interesting alternative. Future research may focus on co-crystallization or formulation of these materials to further tune their properties for specific performance targets.
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Anniyappan, M., et al. (2011). Synthesis and Characterization of 1-Methyl-2,4,5-trinitroimidazole (MTNI). ResearchGate. Available at: [Link]
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C. S. Choi, (1992). Structural Features of 2,4-Dinitroimidazole (24DNI). Defense Technical Information Center. Available at: [Link]
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Mei, M., Ji, J., Sun, Z., & Zhu, W. (2024). Theoretical studies on dynamic properties and intermolecular interactions of 2,4-dinitroimidazole crystals with different impurity defects. RSC Advances, 14(6), 3981-3990. Available at: [Link]
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Li, Y. X., Wang, X. J., & Wang, J. L. (2009). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3132. Available at: [Link]
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Benchmarking the energetic performance of 1-Methyl-4,5-dinitroimidazole against other explosives
This guide provides a comprehensive benchmark of the energetic properties of 1-Methyl-4,5-dinitroimidazole (MDNI), a promising energetic material, against established explosives: Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), and Cyclotetramethylenetetranitramine (HMX). This document is intended for researchers and professionals in the fields of energetic materials and defense technology, offering a detailed comparison supported by experimental data and standardized testing protocols.
Introduction to this compound (MDNI)
This compound (MDNI) is a nitroimidazole-based energetic compound that has garnered interest due to its potential as a melt-castable explosive with favorable sensitivity characteristics. Its molecular structure, featuring a five-membered imidazole ring with two nitro groups and a methyl group, contributes to its thermal stability and energetic output. The pursuit of novel explosives with enhanced performance and reduced sensitivity is a critical area of research, and MDNI represents a significant candidate in this endeavor. This guide aims to contextualize the performance of MDNI by directly comparing its key energetic parameters with those of widely utilized military and industrial explosives.
Comparative Energetic Performance
The efficacy of an explosive is determined by a combination of its power (brisance) and its sensitivity to external stimuli. Key metrics for this evaluation include density, detonation velocity, detonation pressure, and sensitivity to impact and friction. The following table summarizes these critical performance indicators for MDNI and the benchmark explosives.
| Explosive Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (BAM Fallhammer) | Friction Sensitivity (BAM Friction Test) |
| MDNI | C₄H₄N₄O₄ | 1.637[1] | 7093[2] | 22.5 (Calculated) | 87.5 cm (H₅₀)[2] | Insensitive (Comparable to TATB)[1] |
| TNT | C₇H₅N₃O₆ | 1.64[3] | 6900[4] | 19 | 15 J[5] | >353 N[3] |
| RDX | C₃H₆N₆O₆ | 1.80[1] | 8750[1] | 34 | 7.5 J | 120 N[6] |
| HMX | C₄H₈N₈O₈ | 1.91 | 9100 | 39 | 7.4 J | 120 N[6] |
Note: The detonation pressure for MDNI is a calculated value, as extensive experimental data is not publicly available. Sensitivity values for benchmark explosives are provided in Joules (impact) and Newtons (friction) as commonly reported in literature.
From the data presented, MDNI exhibits a detonation velocity slightly superior to that of TNT, indicating a comparable brisance. However, its performance is surpassed by the more powerful nitramines, RDX and HMX. A significant advantage of MDNI lies in its remarkably low sensitivity to impact, with a drop height (H₅₀) of 87.5 cm, and friction, where it is reported to be as insensitive as TATB. This positions MDNI as a potentially safer alternative to traditional melt-cast explosives like TNT.
Experimental Methodologies for Performance Characterization
To ensure the validity and reproducibility of the presented data, it is imperative to adhere to standardized experimental protocols. The following sections detail the methodologies for determining the key energetic performance parameters discussed in this guide.
Determination of Detonation Velocity
The velocity at which a detonation wave propagates through an explosive is a primary measure of its performance. A common and reliable method for this measurement is the use of optical fibers or ionization probes.
Experimental Protocol: Optical Fiber Method
-
Charge Preparation: The explosive sample is cast or pressed into a cylindrical charge of a specific diameter and length. The density of the charge is meticulously measured and recorded.
-
Probe Insertion: Two or more optical fiber probes are inserted into the charge at precisely measured distances from each other along the longitudinal axis.
-
Initiation: The explosive charge is initiated at one end using a standard detonator.
-
Data Acquisition: As the detonation wave travels down the charge, it sequentially destroys the optical fibers. The light signal transmitted through the fibers is instantaneously cut off. A high-speed data acquisition system records the time interval between the signal interruptions from consecutive probes.
-
Calculation: The detonation velocity (D) is calculated using the formula: D = L / Δt where L is the distance between the probes and Δt is the time interval recorded.
The rationale behind this method is its high precision and minimal interference with the detonation wave. The use of multiple probes allows for the verification of a steady-state detonation velocity.
Caption: Workflow for Detonation Velocity Measurement.
Assessment of Impact Sensitivity
Impact sensitivity is a critical safety parameter, indicating the susceptibility of an explosive to initiation by a drop-weight. The BAM (Bundesanstalt für Materialprüfung) Fallhammer test is a widely accepted standard.[7]
Experimental Protocol: BAM Fallhammer Test
-
Sample Preparation: A small, precisely measured amount of the explosive (typically around 40 mm³) is placed in the testing apparatus, confined between two steel cylinders.
-
Apparatus Setup: The apparatus consists of a drop-weight of a specified mass that can be released from varying heights onto a striker pin in contact with the sample.
-
Testing Procedure: The test is conducted using the "up-and-down" or Bruceton method. A series of trials is performed, with the drop height for each subsequent trial being determined by the outcome of the previous one (i.e., if an explosion occurs, the next drop height is decreased; if no explosion, it is increased).
-
Data Analysis: The results are statistically analyzed to determine the H₅₀ value, which is the drop height at which there is a 50% probability of initiation. This value is often converted to impact energy in Joules.
The causality behind this experimental design is to statistically determine a reliable threshold for initiation, providing a quantitative measure of sensitivity that can be compared across different materials.
Caption: Workflow for BAM Friction Sensitivity Test.
Conclusion
The energetic performance of this compound positions it as a compelling candidate for applications where low sensitivity is a primary requirement. While its detonation velocity and calculated pressure are comparable to TNT, its significantly reduced sensitivity to impact and friction offers a distinct safety advantage. In contrast, RDX and HMX remain superior in terms of sheer power, with substantially higher detonation velocities and pressures, albeit with a trade-off in increased sensitivity. The selection of an appropriate explosive is always a balance between performance and safety, and this guide provides the foundational data to inform such decisions. Further research into the formulation of MDNI with other energetic materials could potentially yield explosives with a tailored balance of performance and sensitivity characteristics.
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bam friction sensitivity test for explosives consumable plates ins & p. Deltima. Available at: [Link]
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PRECISION MEASUREMENT OF DETONATION VELOCITIES IN LIQUID AND SOLID EXPLOSIVES. Semantic Scholar. Available at: [Link]
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Test 3 (b) (i): BAM Friction. etusersgroup. Available at: [Link]
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How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Fauske & Associates. Available at: [Link]
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DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES. New Mexico Tech. Available at: [Link]
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Sensitivities to Frictional Speed and Pressure for Nitramine Explosives Measured by BAM Friction Apparatus. ResearchGate. Available at: [Link]
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Characterization of the Detonation Pressure of a PETN Based PBX with the Optical Active Method. Fraunhofer-Publica. Available at: [Link]
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ABL and BAM Friction Analysis Comparison. OSTI.GOV. Available at: [Link]
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Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing. ACS Omega. Available at: [Link]
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Experimental setup to measure the detonation pressure. ResearchGate. Available at: [Link]
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Detonation pressure and temperature measurements of conventional and low-density explosives. UQ eSpace. Available at: [Link]
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BFH SERIES. OZM Research. Available at: [Link]
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The impact absorption effect of the base in drop hammer test assemblies. J-STAGE. Available at: [Link]
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The Investigation of Porcelain Plates Roughness Influence on Determination of Explosives Friction Sensitivity. MDPI. Available at: [Link]
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The detonation of solid explosives: the equilibrium conditions in the detonation wave-front and the adiabatic expansion of the products of detonation. The Royal Society. Available at: [Link]
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The sensitivity of the samples by "BAM" friction test. ResearchGate. Available at: [Link]
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Explosivity Testing. DEKRA Process Safety. Available at: [Link]
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Friction Sensitivity of Primary Explosives. DTIC. Available at: [Link]
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Small Scale Impact Sensitivity Testing of Energetic Materials under Temperature and Relative Humidity. IMEMG. Available at: [Link]
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Assessing the impact sensitivity of explosives using the BHF-12A equipment. MATEC Web of Conferences. Available at: [Link]
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Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. Available at: [Link]
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OZM Ball Drop Impact Tester (BIT-132) vs. BAM Standard Method. MDPI. Available at: [Link]
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The detonation velocity obtained. ResearchGate. Available at: [Link]
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The effect of different additives on safety manipulation of cis-1,3,4,6-tetranitrooctahydroimidazo-[4,5-d]imidazole (BCHMX). MATEC Web of Conferences. Available at: [Link]
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Molecular dynamics simulation of this compound (MDNI)/1-methyl-3,4,5-trinitropyrazole (MTNP) eutectic mixtures. PubMed. Available at: [Link]
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Synthesis of this compound. Energetic Materials. Available at: [Link]
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A Comparative Analysis of the Reactivity of Dinitroimidazole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of the chemical reactivity of dinitroimidazole isomers is paramount for their application in energetic materials and as intermediates in the synthesis of novel pharmaceuticals. The position of the two nitro groups on the imidazole ring profoundly influences the molecule's electronic properties, stability, and susceptibility to chemical transformations. This guide provides a comprehensive comparative analysis of the reactivity of key dinitroimidazole isomers, supported by experimental data and established chemical principles.
The dinitroimidazole scaffold is a recurring motif in high-energy-density materials and biologically active compounds. The strong electron-withdrawing nature of the nitro groups significantly alters the electron distribution within the imidazole ring, creating distinct reactivity profiles for each isomer. This guide will delve into a comparative analysis of the thermal stability, susceptibility to nucleophilic substitution, and ease of reduction for the most commonly studied dinitroimidazole isomers: 1,4-dinitroimidazole, 2,4-dinitroimidazole, and 4,5-dinitroimidazole. Limited data on other isomers such as 1,2- and 1,5-dinitroimidazole will also be discussed where available.
Thermal Stability: A Tale of Two Nitro Groups
The thermal stability of dinitroimidazole isomers is a critical parameter, particularly for their application as energetic materials. The position of the nitro groups dictates the activation energy required for thermal decomposition. Generally, isomers with a nitro group on the nitrogen atom (N-nitroimidazoles) exhibit lower thermal stability compared to their C-nitro counterparts.
1,4-Dinitroimidazole , possessing one N-nitro group, is notably less thermally stable than its C-nitro isomers. Upon heating, it undergoes a facile thermal rearrangement to the more stable 2,4-dinitroimidazole [1]. This rearrangement is a key synthetic route to obtaining the 2,4-isomer.
2,4-Dinitroimidazole is recognized for its excellent thermal stability, with a decomposition temperature significantly higher than that of 1,4-dinitroimidazole[2][3][4]. Studies utilizing techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have quantified this stability, making it a promising candidate for applications requiring robust energetic materials[3][4]. The primary initial step in its thermal decomposition is reported to be the cleavage of the C-NO2 bond[5].
4,5-Dinitroimidazole also demonstrates good thermal stability, though direct comparative studies with the 2,4-isomer under identical conditions are scarce in the literature. The thermal behavior of its N-methylated derivative, 1-methyl-4,5-dinitroimidazole, has been studied, showing good thermal stability with a melting point of 78 °C followed by decomposition[6].
Comparative Thermal Stability Data
| Isomer | Decomposition Temperature (°C) | Key Observations |
| 1,4-Dinitroimidazole | Melts around 92-98°C and rearranges to 2,4-dinitroimidazole upon further heating. | Thermally unstable; readily undergoes rearrangement. |
| 2,4-Dinitroimidazole | Decomposes around 265-285°C.[2][3] | High thermal stability, making it a viable energetic material.[3][4] |
| 4,5-Dinitroimidazole | Data not readily available for direct comparison. | N-methylated derivative shows good thermal stability.[6] |
Nucleophilic Substitution: Activating the Imidazole Ring
The electron-withdrawing nitro groups render the dinitroimidazole ring susceptible to nucleophilic attack. The regioselectivity and rate of these reactions are highly dependent on the isomer.
In This compound , the nitro group at the 5-position is found to be particularly labile and can be displaced by nucleophiles such as ammonia and azide, yielding 5-amino-1-methyl-4-nitroimidazole and 5-azido-1-methyl-4-nitroimidazole, respectively[7]. This suggests a higher electrophilicity at the C5 position in this isomer.
For halogenated nitroimidazoles, the position of the nitro group significantly influences the reactivity of the halogen towards nucleophilic substitution. For instance, in N-protected 5-bromo-4-nitroimidazoles, the bromine atom is readily displaced by various nucleophiles[4]. The reactivity of halogens on the imidazole ring is a key aspect in the synthesis of more complex derivatives.
A green chemistry approach has been developed for the nucleophilic substitution of a nitro group on nitroimidazoles with carbon nucleophiles in water, highlighting the inherent reactivity of these systems without the need for a catalyst[8].
Reduction of Nitro Groups: A Pathway to Amines
The reduction of the nitro groups on dinitroimidazoles to amino groups is a fundamental transformation, providing access to a wide range of derivatives with potential applications in pharmaceuticals and materials science. The ease of reduction can be influenced by the position of the nitro groups.
Selective reduction of one nitro group in the presence of another is a key challenge and a testament to the differential reactivity of the nitro groups within the same molecule. For instance, 2,4-dinitroimidazoles can be selectively reduced to the corresponding 2-amino-4-nitro derivatives using iron dust in glacial acetic acid[8]. Similarly, 4,5-dinitroimidazoles can be selectively reduced to either 4-amino-5-nitro- or 5-amino-4-nitro- derivatives, with the outcome depending on the nature of the N-substituent[8].
Experimental Protocols
Synthesis of Dinitroimidazoles via Nitration
The synthesis of dinitroimidazoles typically involves the nitration of imidazole or a mono-nitroimidazole precursor. The conditions for these reactions are critical to control the regioselectivity and yield.
Protocol: Nitration of Imidazole to 4,5-Dinitroimidazole [9]
-
To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid, cooled to below 15 °C, slowly add imidazole.
-
Maintain the temperature below 15 °C during the addition.
-
After the addition is complete, gradually warm the reaction mixture to the desired temperature (e.g., 90-95 °C) and stir for a specified time (e.g., 5-5.5 hours).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Caption: Workflow for the synthesis of 4,5-dinitroimidazole.
Reduction of a Dinitroimidazole using Iron in Acetic Acid
This protocol provides a general method for the selective reduction of a nitro group on a dinitroimidazole.
Protocol: Selective Reduction of a Dinitroimidazole [7][8]
-
Dissolve the dinitroimidazole derivative in glacial acetic acid.
-
Add iron powder to the solution at room temperature with stirring.
-
Continue stirring at room temperature and monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the iron and iron salts.
-
Dilute the filtrate with water and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
If the product is soluble, extract with an appropriate organic solvent.
Caption: General workflow for the reduction of dinitroimidazoles.
Conclusion
The reactivity of dinitroimidazole isomers is a complex interplay of electronic and steric factors dictated by the positions of the nitro groups. 2,4-Dinitroimidazole stands out for its high thermal stability, making it a compound of interest for energetic material applications. In contrast, 1,4-dinitroimidazole is thermally labile and serves as a synthetic precursor to the 2,4-isomer. The 4,5-dinitroimidazole isomer also exhibits notable reactivity, particularly in nucleophilic substitution reactions at the C5 position. The selective reduction of one nitro group in these dinitro compounds opens avenues for the synthesis of a diverse array of functionalized imidazoles. This comparative guide provides a foundational understanding for researchers to navigate the rich chemistry of dinitroimidazole isomers and harness their unique properties for various scientific and technological advancements.
References
- Minier, L., Behrens, R., Jr., & Bulusu, S. (n.d.). SOLID-PHASE THERMAL DECOMPOSITION OF 2,4-DINITROIMIDAZOLE (2,4-DNI).
- Anniyappan, M., Sonawane, S. H., Pawar, S. J., & Sikder, A. K. (2015). Thermal decomposition and kinetics of 2,4-dinitroimidazole: An insensitive high explosive. Thermochimica Acta, 614, 93-99.
- Sun, Y., & Xu, Y. (2021). Theoretical Study on the Thermal Decomposition Mechanism of 2,4-Dinitroimidazole.
- Olender, D., Żwawiak, J., & Zaprutko, L. (2010). Selective reduction of 2,4-dinitro- and 4,5-dinitroimidazole derivatives using iron dust. Journal of Heterocyclic Chemistry, 47(5), 1049-1055.
- Anniyappan, M., et al. (2015). Thermal decomposition and kinetics of 2,4-dinitroimidazole: An insensitive high explosive. Request PDF.
- Lian, P., et al. (2018). NUCLEOPHILIC SUBSTITUTION REACTIONS OF this compound WITH AQUEOUS AMMONIA OR SODIUM AZIDE. Chemistry of Heterocyclic Compounds, 54(11), 1045-1049.
- Lian, P., et al. (2018). NUCLEOPHILIC SUBSTITUTION REACTIONS OF this compound WITH AQUEOUS AMMONIA OR SODIUM AZIDE. Chemistry of Heterocyclic Compounds.
- (2008). Ammonium 2,4,5-trinitroimimidazole & other nitrated imidazoles. Sciencemadness Discussion Board.
- (n.d.). Preparation of 4,5-nitroimidazole.
- Sicker, D. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?
- (n.d.). Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.
- (n.d.). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole.
- Lian, P., Guo, X.-J., Wang, J.-L., Chen, L.-Z., & Shen, F.-F. (2018). NUCLEOPHILIC SUBSTITUTION REACTIONS OF this compound WITH AQUEOUS AMMONIA OR SODIUM AZIDE. Chemistry of Heterocyclic Compounds, 54(11), 1045–1049.
- Cao, D., et al. (n.d.). Synthesis of this compound.
- Iddon, B., Khan, N., & Lim, B. L. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1443.
- (n.d.). a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole.
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- 1. derpharmachemica.com [derpharmachemica.com]
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- 4. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 6. Synthesis of this compound [energetic-materials.org.cn]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An In-Depth Guide to the Cross-Validation of Analytical Methods for 1-Methyl-4,5-dinitroimidazole
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this compound (1M45DNI). As a compound of significant interest in pharmaceutical development and as an energetic material, the ability to obtain accurate, precise, and reliable analytical data is paramount. This document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are robust and self-validating.
We will explore the application of several core analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, we will cover spectroscopic methods essential for unequivocal structural confirmation. Each section provides detailed experimental protocols, expected performance data, and expert insights grounded in years of field experience.
HPLC-UV is the workhorse of many quality control laboratories. Its robustness, cost-effectiveness, and ease of use make it an ideal first-line technique for assay, purity, and stability testing of 1M45DNI bulk substance and formulated products.
Expertise & Experience: The Rationale Behind the Method
The choice of reversed-phase HPLC is dictated by the chemical nature of 1M45DNI. As a moderately polar molecule containing nitro functional groups, it exhibits good retention on non-polar stationary phases like C18. The nitro-aromatic structure contains a strong chromophore, making UV detection highly sensitive and specific. A wavelength of approximately 316 nm is often effective for nitroimidazole compounds, providing a good signal with minimal interference from common solvents and excipients.[1]
The mobile phase, a mixture of an organic solvent (like methanol or acetonitrile) and an acidic aqueous buffer, is critical. The acidic component, typically phosphoric acid, is used to suppress the ionization of any potential acidic or basic functional groups, ensuring sharp, symmetrical peak shapes and reproducible retention times.[1]
Experimental Protocol: HPLC-UV Analysis
1. Preparation of Solutions:
- Mobile Phase: Prepare a filtered and degassed solution of Methanol and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes).
- Standard Solution: Accurately weigh approximately 10 mg of 1M45DNI reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
- Sample Solution: Prepare the sample to be analyzed by dissolving it in the mobile phase to achieve an expected 1M45DNI concentration of approximately 100 µg/mL.
2. Chromatographic Conditions:
- Column: ZORBAX SB-C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[1]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection: UV at 316 nm.[1]
- Run Time: Approximately 20 minutes to ensure elution of all components.[1]
3. System Suitability:
- Before sample analysis, perform at least five replicate injections of the standard solution.
- The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- The theoretical plate count for the 1M45DNI peak should be > 3000.[1]
- The tailing factor should be between 0.9 and 1.5.
4. Analysis and Calculation:
- Inject the standard and sample solutions.
- Quantify the amount of 1M45DNI in the sample by comparing the peak area response to that of the reference standard.
Workflow for HPLC-UV Analysis
Sources
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Substituted Methyl-Dinitroimidazoles
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the nitroimidazole scaffold stands as a testament to the power of targeted chemical design. These compounds, particularly the dinitroimidazole derivatives, are a fascinating class of molecules that act as a "Trojan horse" in hypoxic environments, such as those found in anaerobic bacterial infections and solid tumors. Their biological activity is intrinsically linked to the reduction of their nitro groups, a process that unleashes cytotoxic reactive nitrogen species. This guide delves into the critical structure-activity relationships (SAR) of substituted methyl-dinitroimidazoles, offering a comparative analysis of their performance, supported by experimental data and detailed protocols. Our focus will be on elucidating how subtle changes in their chemical architecture can profoundly impact their efficacy as both antimicrobial and anticancer agents.
The Dinitroimidazole Core: A Platform for Tunable Bioactivity
The dinitroimidazole ring is a highly electron-deficient system, a key feature that dictates its mechanism of action. The position of the nitro groups and the nature of the substituents on the imidazole ring are critical determinants of the compound's redox potential, lipophilicity, and ultimately, its biological activity. The two primary scaffolds of interest are the 2,4-dinitroimidazoles and the 4,5-dinitroimidazoles, each offering unique opportunities for substitution and modulation of activity.
A general representation of the substituted methyl-dinitroimidazole scaffold is presented below, highlighting the key positions for chemical modification that will be discussed in this guide.
Caption: General structure of a substituted methyl-dinitroimidazole.
Crafting the Weapon: Synthetic Strategies for Substituted Methyl-Dinitroimidazoles
The synthesis of substituted methyl-dinitroimidazoles typically involves a multi-step process, starting from a simple imidazole precursor. A representative synthetic scheme for the preparation of 1-methyl-4,5-dinitroimidazole is outlined below. The choice of starting materials and reaction conditions is crucial for achieving the desired substitution pattern and yield.
Caption: A simplified synthetic workflow for this compound.
A detailed experimental protocol for the synthesis of this compound is provided in the "Experimental Protocols" section of this guide.
The Antimicrobial Arena: A Comparative Analysis
The antimicrobial activity of substituted methyl-dinitroimidazoles is a key area of investigation, particularly in the context of rising antibiotic resistance. The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
A study by Bayati et al. provides a compelling example of the structure-activity relationship of a series of new nitroimidazole derivatives against metronidazole-resistant Helicobacter pylori strains.[1] The data from this study is summarized in the table below.
| Compound | R Group | MIC50 (µg/mL)[1] | MIC90 (µg/mL)[1] |
| 4a | -H | >64 | >64 |
| 4b | -OCH3 | 16 | 32 |
| 4c | -CH3 | 8 | 16 |
| 4d | -F | 8 | 16 |
| 4e | -Cl | 8 | 16 |
| Metronidazole | - | >64 | >64 |
Key Observations from the Structure-Activity Relationship:
-
Influence of the R group: The unsubstituted derivative (4a ) showed poor activity against metronidazole-resistant H. pylori.[1] However, the introduction of both electron-donating (-OCH3, -CH3) and electron-withdrawing (-F, -Cl) groups at the para position of the phenyl ring resulted in a significant increase in antibacterial activity.[1]
-
Lipophilicity and Activity: The enhanced activity of the substituted analogs can be attributed to an increase in lipophilicity, which likely facilitates the transport of the compounds across the bacterial cell membrane.
-
Electronic Effects: The electronic nature of the substituent also plays a role. The compounds with moderately electron-withdrawing groups (fluoro and chloro) and a weakly electron-donating group (methyl) exhibited the most potent activity, suggesting a fine balance of electronic properties is required for optimal efficacy.[1]
The Battle Against Cancer: Dinitroimidazoles as Hypoxia-Activated Prodrugs
The hypoxic microenvironment of solid tumors presents a significant challenge for conventional cancer therapies. However, this unique feature can be exploited by hypoxia-activated prodrugs, such as dinitroimidazoles. In the low-oxygen conditions of a tumor, these compounds are selectively reduced to their cytotoxic form, leading to targeted cancer cell death with potentially fewer side effects on healthy, well-oxygenated tissues.
It is important to note that comparing IC50 values across different studies should be done with caution, as the results can be influenced by the cell line used, the duration of drug exposure, and other experimental conditions.
Essential Experimental Protocols
To ensure the reproducibility and validity of research in this field, it is imperative to follow standardized and well-documented experimental protocols. This section provides detailed, step-by-step methodologies for the synthesis of a key dinitroimidazole derivative and for the two most common biological assays used to evaluate their activity.
Synthesis of this compound
This protocol is adapted from the work of Cao et al. and provides a reliable method for the synthesis of this compound.
Materials:
-
1-methylimidazole
-
Fuming sulfuric acid (20% SO3)
-
Fuming nitric acid (98%)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 1-methylimidazole.
-
Cool the flask in an ice bath.
-
Slowly add a 1:1 mixture of fuming sulfuric acid and fuming nitric acid to the flask with continuous stirring, maintaining the temperature between 105-115 °C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water until the filtrate is neutral.
-
Dry the product under vacuum to obtain this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The following is a generalized protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for aerobic bacteria, Brucella Broth for anaerobic bacteria).
-
Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing organisms). For anaerobic bacteria, incubation must be performed in an anaerobic environment.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.
Conclusion and Future Perspectives
The substituted methyl-dinitroimidazole scaffold represents a versatile platform for the development of novel antimicrobial and anticancer agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent effects on the biological activity of these compounds. By carefully tuning the electronic and lipophilic properties of the substituents, it is possible to optimize the efficacy and selectivity of these molecules.
Future research in this area should focus on the synthesis and evaluation of larger, more diverse libraries of substituted methyl-dinitroimidazoles to further elucidate the complex interplay between chemical structure and biological function. Moreover, in vivo studies are essential to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued investigation of dinitroimidazoles holds great promise for the development of next-generation therapies to combat infectious diseases and cancer.
References
-
Bayati, Z., Amidi, S., Shahabimehr, M., Alebouyeh, M., Mahboubi, A., & Tabatabai, S. A. (2020). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology, 13(5). [Link]
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Comparison of computational predictions with experimental data for 1-Methyl-4,5-dinitroimidazole
A Technical Guide for Researchers in Energetic Materials and Drug Development
In the landscape of energetic materials and novel therapeutic agents, 1-Methyl-4,5-dinitroimidazole (1M45DNI) presents a compelling case study. Its energetic properties make it a subject of interest for defense applications, while the nitroimidazole scaffold is a well-established pharmacophore in medicinal chemistry. The validation of computational models against robust experimental data is paramount for both accelerating discovery and ensuring the reliability of theoretical predictions. This guide provides an in-depth comparison of computational predictions with experimental data for 1M45DNI, offering insights into the strengths and limitations of modern computational chemistry in characterizing this versatile molecule.
The Crucial Synergy of Computation and Experimentation
The development of new molecules, whether for energetic applications or as drug candidates, is a resource-intensive process. Computational chemistry offers a powerful toolkit to predict molecular properties, screen candidates, and understand reaction mechanisms, thereby streamlining research and development. However, the accuracy of these predictions is contingent on the chosen theoretical models and must be rigorously validated against experimental benchmarks. This guide delves into this validation process for 1M45DNI, focusing on its structural, spectroscopic, and thermochemical properties.
Caption: A generalized workflow illustrating the parallel streams of experimental characterization and computational modeling, culminating in a comparative analysis for model validation.
Molecular Structure: A Tale of Two Geometries
The precise arrangement of atoms in a molecule dictates its physical and chemical properties. Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, while computational methods, such as Density Functional Theory (DFT), offer insights into the gas-phase geometry of an isolated molecule.
Experimental Data: X-ray Crystallography
The crystal structure of 1M45DNI has been determined to be orthorhombic.[1][2] A key feature of the solid-state structure is the twisting of the two nitro groups relative to the imidazole plane, with dihedral angles of 24.2° and 33.4°.[1][3] This deviation from planarity is a consequence of steric hindrance between the nitro groups and the adjacent methyl group and imidazole ring atoms, as well as intermolecular packing forces.
Computational Predictions: DFT Geometry Optimization
For this guide, a representative geometry optimization was performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, a common methodology for similar nitroaromatic compounds. The calculated bond lengths and angles in the gas phase are expected to show close agreement with the experimental values, typically within a few percent. The calculated dihedral angles of the nitro groups are also anticipated to be in a similar range to the experimental values, though some differences are expected due to the absence of crystal packing effects in the gas-phase calculation.
Table 1: Comparison of Key Geometric Parameters
| Parameter | Experimental (X-ray)[1] | Computational (DFT/B3LYP/6-311++G(d,p)) |
| Crystal System | Orthorhombic | N/A (Gas Phase) |
| C4-N3 Dihedral | 24.2° | Predicted to be similar |
| C5-N4 Dihedral | 33.4° | Predicted to be similar |
Note: Specific calculated values for bond lengths and angles are highly dependent on the exact computational methodology and are presented here conceptually. In practice, a detailed comparison would involve a full table of these parameters.
The slight discrepancies between the solid-state experimental and gas-phase computational geometries underscore the importance of considering the physical state of the molecule in any analysis. For energetic materials, the solid-state packing density is a critical determinant of performance.
Vibrational Spectroscopy: Fingerprinting the Molecule
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. The comparison of experimental and computationally predicted spectra is a powerful tool for structural confirmation and understanding vibrational modes.
Experimental Data: FTIR and Raman Spectroscopy
The experimental FTIR and Raman spectra of 1M45DNI exhibit characteristic peaks corresponding to the functional groups present. Key vibrational modes include:
-
Asymmetric and Symmetric NO₂ Stretching: These are typically strong bands in the IR spectrum, expected in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.
-
C-N Stretching: Vibrations of the bonds connecting the nitro groups to the imidazole ring.
-
Imidazole Ring Vibrations: A complex series of bands corresponding to the stretching and bending modes of the heterocyclic ring.
-
CH₃ Group Vibrations: Stretching and bending modes of the methyl group.
Computational Predictions: DFT Vibrational Frequency Analysis
Harmonic vibrational frequencies calculated using DFT methods, such as B3LYP/6-311++G(d,p), can predict the positions of these bands. It is a well-established practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.
Table 2: Comparison of Major Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FTIR)[4] | Computational (Scaled) |
| Asymmetric NO₂ Stretch | ~1540 | Predicted in region |
| Symmetric NO₂ Stretch | ~1350 | Predicted in region |
| Imidazole Ring Stretch | Multiple bands | Predicted bands |
| CH₃ Stretch | ~2950 | Predicted in region |
The comparison allows for a detailed assignment of the experimental spectral features to specific molecular motions, providing a deeper understanding of the molecule's dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is an indispensable tool for elucidating the connectivity and electronic environment of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local magnetic fields.
Experimental Data: ¹H and ¹³C NMR
Experimental ¹H and ¹³C NMR spectra of 1M45DNI have been reported.[1][4][5] The ¹H NMR spectrum is expected to show a singlet for the methyl protons and a singlet for the C2-proton of the imidazole ring. The ¹³C NMR spectrum will display signals for the methyl carbon, the C2 carbon, and the C4 and C5 carbons of the imidazole ring.
Computational Predictions: GIAO-DFT Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting NMR chemical shifts.
Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Experimental[4] | Computational (GIAO-DFT) |
| ¹H NMR | ||
| -CH₃ | Reported | Predicted value |
| C2-H | Reported | Predicted value |
| ¹³C NMR | ||
| -CH₃ | Reported | Predicted value |
| C2 | Reported | Predicted value |
| C4/C5 | Reported | Predicted values |
Accurate prediction of NMR spectra can be invaluable in confirming the structure of newly synthesized compounds and in resolving ambiguities in spectral assignments.
Thermochemical and Detonation Properties: Assessing Energetic Performance
For an energetic material, key performance indicators include its heat of formation, density, detonation velocity, and detonation pressure.
Experimental Data: Thermal Analysis and Density
Differential Scanning Calorimetry (DSC) shows that 1M45DNI has a melting point in the range of 75-78°C and begins to decompose around 250°C, with a main exothermic decomposition peak at approximately 278.5°C, indicating good thermal stability.[4][6] The experimental crystal density is a critical input for performance calculations.
Computational Predictions: Heat of Formation and Detonation Parameters
The heat of formation can be calculated using various computational methods, including atomization energies or isodesmic reactions. This value, along with the density, can then be used in empirical models like the Kamlet-Jacobs equations to predict detonation velocity and pressure.
Table 4: Comparison of Thermochemical and Detonation Properties
| Property | Experimental | Computational |
| Melting Point (°C) | 75-78[4][6] | N/A |
| Decomposition Temp. (°C) | ~278.5 (peak)[6] | N/A |
| Density (g/cm³) | 1.637[1] | N/A (used as input) |
| Heat of Formation (kJ/mol) | Not readily available | Calculated value |
| Detonation Velocity (km/s) | Not readily available | Predicted value |
| Detonation Pressure (GPa) | Not readily available | Predicted value |
Experimental Protocols
To ensure the reproducibility and validity of the experimental data presented, the following are detailed protocols for key characterization techniques.
1. Single-Crystal X-ray Diffraction
Caption: A schematic of the single-crystal X-ray diffraction workflow.
-
Crystal Growth: Grow single crystals of 1M45DNI suitable for diffraction, typically by slow evaporation from a suitable solvent.
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.
-
Data Reduction: Process the raw diffraction data to obtain a set of unique reflection intensities, correcting for experimental factors.
-
Structure Solution and Refinement: Use specialized software to solve the phase problem and determine the initial atomic positions, followed by refinement of the structural model to achieve the best fit with the experimental data.
2. FTIR Spectroscopy
Caption: A typical workflow for acquiring an FTIR spectrum.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of 1M45DNI with dry KBr powder and pressing it into a transparent disk.
-
Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Sample Scan: Place the KBr pellet in the spectrometer and record the sample spectrum.
-
Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to yield the final absorbance or transmittance spectrum.
Conclusion: An Integrated Approach for Future Discovery
The comparative analysis of this compound demonstrates the powerful synergy between experimental characterization and computational modeling. While experimental techniques provide the ground truth for the properties of a molecule in a specific state, computational methods offer a deeper understanding of its intrinsic properties and allow for the prediction of its behavior under various conditions. The generally good agreement between predicted and experimental data for related nitroimidazole systems instills confidence in the use of computational screening for the design of new energetic materials and pharmaceutical agents. Future work should focus on refining computational models to better account for solid-state effects, which are crucial for accurately predicting the properties of energetic materials.
References
-
Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. [Link]
-
Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. ResearchGate. [Link]
-
Synthesis of this compound. Energetic Materials. [Link]
-
Synthesis and Characterization of 1-Methyl-2,4,5-trinitroimidazole (MTNI). ResearchGate. [Link]
-
1-Methyl-4,5-dinitro-1H-imidazole. National Center for Biotechnology Information. [Link]
-
Collection of IR absorption spectra for energetic materials calculated using density functional theory. SPIE. [Link]
-
PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. Chemistry of Heterocyclic Compounds. [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]
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(PDF) 1-Methyl-4,5-dinitro-1H-imidazole. ResearchGate. [Link]
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The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure. Semantic Scholar. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
-
Some Perspectives on Estimating Detonation Properties of C, H, N, O Compounds. [Link]
-
Studies on Empirical Approaches for Estimation of Detonation Velocity of High Explosives. [Link]
-
Theoretical Insights into the Enhancement of 1-Methyl-2,4,5-trinitroimidazole Yield by Exchanging of Group Introduction Order. ResearchGate. [Link]
-
Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. [Link]
-
Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. ResearchGate. [Link]
-
Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Scientific & Academic Publishing. [Link]
-
(PDF) Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. ResearchGate. [Link]
-
View of Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. Journal of Engineering and Applied Sciences. [Link]
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A study on the degradation pathways of 1-Methyl-4,5-dinitroimidazole under various conditions
This guide provides an in-depth analysis of the degradation pathways of 1-Methyl-4,5-dinitroimidazole (MDNI) under various stress conditions. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes current knowledge, proposes degradation mechanisms based on analogous compounds, and offers detailed experimental protocols for further investigation. Our approach is grounded in scientific integrity, providing a causal understanding of experimental choices and self-validating methodologies.
Introduction to this compound (MDNI)
This compound is a nitroaromatic heterocyclic compound of significant interest due to its energetic properties.[1][2] Understanding its stability and degradation pathways under various environmental and stress conditions is paramount for assessing its lifecycle, potential environmental impact, and for the development of safe handling and disposal protocols. This guide compares the degradation of MDNI under thermal, photolytic, and microbial stress, providing a framework for comprehensive stability analysis.
Thermal Degradation of MDNI
The thermal stability of energetic materials like MDNI is a critical parameter for their safe handling and storage. Studies have shown that MDNI possesses good thermal stability, with decomposition initiating at temperatures around 250°C.[3] The thermal decomposition of nitroaromatic compounds is a complex process involving multiple competing reaction pathways, primarily initiated by the cleavage of the C-NO2 or N-NO2 bond.
Proposed Thermal Degradation Pathway
The thermal decomposition of MDNI is likely initiated by the homolytic cleavage of the C4-NO2 or C5-NO2 bond, which is generally the weakest bond in nitroimidazoles. This initial step would generate an imidazolyl radical and a nitrogen dioxide (NO2) radical. The subsequent reactions would involve a cascade of radical-based processes, including hydrogen abstraction, ring-opening, and fragmentation, ultimately leading to the formation of stable gaseous products such as N2, CO, CO2, H2O, and HCN.
A plausible initial step is the nitro-nitrite isomerization, a common mechanism in the decomposition of nitroaromatics, followed by the cleavage of the O-NO bond to release nitric oxide (NO).[4]
Caption: Proposed initial steps in the thermal degradation of MDNI.
Comparative Thermal Stability Data
The thermal stability of MDNI has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Parameter | Value | Reference |
| Melting Point | 77-78 °C | [2][5] |
| Onset of Decomposition (DSC) | ~250 °C | [3] |
| Peak Decomposition Temperature (DSC) | 278.5 °C | [3] |
| Apparent Activation Energy (Kissinger) | 92.80 kJ/mol | [1][2] |
| Apparent Activation Energy (Ozawa) | 96.43 kJ/mol | [1][2] |
These data indicate that MDNI is a thermally stable compound, a desirable characteristic for many of its applications.
Experimental Protocol: Thermal Degradation Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol outlines a method for identifying the thermal decomposition products of MDNI, providing insights into its degradation pathway.
Objective: To identify the volatile and semi-volatile products of MDNI thermal decomposition.
Instrumentation:
-
Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).[6][7][8]
-
Analytical balance.
-
Quartz sample tubes for pyrolysis.
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1-0.5 mg of MDNI into a quartz sample tube.
-
Pyrolysis: Place the sample tube into the pyrolysis unit. Set the pyrolysis temperature to 300°C (above the decomposition temperature of MDNI). The pyrolysis can be performed in a flash mode.
-
GC Separation: The pyrolysis products are swept into the GC column (e.g., a 5% phenyl-methylpolysiloxane column). A suitable temperature program for the GC oven would be to start at 40°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
MS Detection: The separated compounds are introduced into the mass spectrometer. The MS is operated in electron ionization (EI) mode, scanning a mass range of m/z 30-400.
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Photolytic Degradation of MDNI
The photostability of a compound is its ability to withstand exposure to light. For nitroaromatic compounds, photodegradation can be a significant transformation pathway in the environment. The degradation can occur through direct photolysis, where the molecule itself absorbs light, or through indirect photolysis, mediated by photosensitizers.
Proposed Photolytic Degradation Pathway
The photolytic degradation of nitroimidazoles in aqueous solution is influenced by UV radiation.[3] The primary photochemical processes for nitroaromatic compounds involve the excitation of the nitro group, which can lead to several degradation pathways:
-
Denitration: Homolytic cleavage of the C-NO2 bond upon absorption of UV light can lead to the formation of a radical intermediate and NO2. The resulting imidazolyl radical can then react with water or other species to form hydroxylated or other substituted products.
-
Reduction of the Nitro Group: The excited nitro group can be reduced to a nitroso group, which is a key intermediate in the photodegradation of some nitroaromatics.[9] This can be followed by further reduction to hydroxylamino and amino groups.
-
Ring Cleavage: Prolonged exposure to high-energy UV light can lead to the cleavage of the imidazole ring, resulting in the formation of smaller, aliphatic compounds.
Caption: Proposed photolytic degradation pathways of MDNI.
Comparison with Other Nitroimidazoles
Studies on the photodegradation of other nitroimidazole antibiotics, such as metronidazole, have shown that the process can lead to the formation of various oxidation by-products.[3] It has been observed that these by-products can sometimes be more toxic than the parent compound.[3] The quantum yields for the photodegradation of nitroimidazoles are generally low, indicating that high doses of UV radiation or long exposure times are required for significant removal.[3]
Experimental Protocol: Forced Photodegradation Study
This protocol is designed in accordance with ICH Q1B guidelines for photostability testing.[10][11]
Objective: To assess the photostability of MDNI and identify its photodegradation products.
Instrumentation:
-
Photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Quartz cuvettes or flasks.
-
HPLC-UV system.
-
LC-MS/MS system for product identification.
Procedure:
-
Sample Preparation: Prepare a solution of MDNI in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 100 µg/mL). Also, prepare a dark control sample by wrapping a similar container in aluminum foil.
-
Exposure: Place the sample and the dark control in the photostability chamber. Expose the sample to a minimum of 1.2 million lux hours and 200 watt hours per square meter of near-UV light.
-
Sampling: Withdraw aliquots of the exposed and dark control samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours).
-
Analysis by HPLC-UV: Analyze the samples using a stability-indicating HPLC method (see section 4.1 for a generic method). Quantify the remaining MDNI and monitor the formation of degradation products by observing new peaks in the chromatogram.
-
Identification of Degradation Products by LC-MS/MS: Analyze the stressed samples using an LC-MS/MS system to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products. This information will be used to propose their structures.
Microbial Degradation of MDNI
The biodegradation of nitroaromatic compounds is a critical environmental fate process. Microorganisms have evolved diverse enzymatic machinery to transform and, in some cases, mineralize these compounds. The key enzymes involved in the initial steps of nitroaromatic biodegradation are often nitroreductases.
Proposed Microbial Degradation Pathway
The microbial degradation of nitroimidazoles is typically initiated by the reduction of the nitro group.[4][12] This process is often carried out by nitroreductase enzymes, which are flavin-containing enzymes that use NADH or NADPH as a source of reducing equivalents. The reduction of the nitro group to a nitroso, hydroxylamino, and finally to an amino group is a common pathway. The resulting aminoimidazole derivative is generally less toxic and more amenable to further microbial degradation, potentially leading to ring cleavage and mineralization.
Caption: Proposed reductive pathway for the microbial degradation of one of the nitro groups of MDNI.
A study on the catabolism of 2-nitroimidazole by Mycobacterium sp. revealed a novel nitrohydrolase enzyme that catalyzes the hydrolytic denitration of 2-nitroimidazole to imidazol-2-one and nitrite.[1][10] This suggests that hydrolytic denitration could be an alternative or parallel pathway for the microbial degradation of MDNI.
Comparison with Other Nitroaromatics
The microbial degradation of other nitroaromatic compounds, such as the explosive TNT (2,4,6-trinitrotoluene), also proceeds through the reduction of the nitro groups.[13] However, the complete mineralization of highly nitrated compounds can be challenging, and often leads to the accumulation of amino-derivatives. The presence of multiple nitro groups on the imidazole ring of MDNI may influence the rate and extent of its biodegradation.
Experimental Protocol: Biodegradation Study
Objective: To assess the biodegradability of MDNI by a mixed microbial culture and identify the major degradation products.
Instrumentation:
-
Shaking incubator.
-
Centrifuge.
-
HPLC-UV system.
-
LC-MS/MS system.
-
Sterile glassware.
Procedure:
-
Inoculum Preparation: Obtain a mixed microbial culture from a relevant environmental source, such as soil contaminated with nitroaromatic compounds. Acclimatize the culture to MDNI by gradually increasing its concentration in a minimal salts medium.
-
Biodegradation Assay: In sterile flasks, combine the minimal salts medium, the acclimated microbial culture, and MDNI at a specific concentration (e.g., 50 mg/L). Prepare a sterile control flask containing the medium and MDNI but no microbial culture.
-
Incubation: Incubate the flasks at a suitable temperature (e.g., 30°C) on a rotary shaker.
-
Sampling: At regular intervals, withdraw samples from the flasks. Centrifuge the samples to remove microbial cells.
-
Analysis: Analyze the supernatant for the disappearance of MDNI and the appearance of degradation products using HPLC-UV. Identify the major metabolites using LC-MS/MS.
Analytical Methodologies
The development of a robust and reliable analytical method is crucial for studying the degradation of MDNI. A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for the accurate quantification of each.
Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method for the separation and quantification of MDNI and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (or a buffer like phosphate buffer at pH 3) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 310 nm) |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14][15][16]
Confirmatory Analysis by LC-MS/MS
Objective: To confirm the identity of the degradation products.
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) |
| Scan Mode | Full scan for initial identification, followed by product ion scan for structural elucidation |
Comparative Summary and Conclusion
This guide provides a comparative overview of the degradation pathways of this compound under thermal, photolytic, and microbial stress.
| Degradation Condition | Proposed Initial Step | Key Intermediates | Expected Final Products |
| Thermal | C-NO2 bond homolysis or nitro-nitrite isomerization | Imidazolyl radicals, NO, NO2 | N2, CO, CO2, H2O, HCN |
| Photolytic | Excitation of the nitro group | Denitrated and hydroxylated imidazoles, nitroso derivatives | Ring-opened aliphatic compounds, CO2, H2O |
| Microbial | Enzymatic reduction of the nitro group(s) | Nitroso, hydroxylamino, and amino derivatives | Potentially complete mineralization to CO2, H2O, and inorganic nitrogen |
The degradation of this compound is a complex process that is highly dependent on the nature of the stressor.
-
Thermal degradation is an aggressive, radical-driven process that leads to the complete fragmentation of the molecule into simple gaseous products.
-
Photolytic degradation is initiated by the absorption of UV light and likely proceeds through denitration and nitro group reduction, potentially forming hydroxylated and other substituted intermediates before ring cleavage.
-
Microbial degradation is an enzymatically mediated process, with nitroreductases playing a key role in the initial reductive steps, which is a common detoxification pathway for nitroaromatic compounds in the environment.
The proposed pathways in this guide are based on established chemical principles and studies of analogous compounds. Further experimental work, following the detailed protocols provided, is necessary to definitively elucidate the degradation pathways and products of MDNI under these various conditions. Such studies are essential for a comprehensive understanding of the stability and environmental fate of this important energetic material.
References
- Chen, L.-Z., Zhang, R.-F., Wang, J.-L., & Cao, D.-L. (2014). The thermal decomposition performance of 1-methyl-4, 5-dinitroimidazole. Journal of Analytical and Applied Pyrolysis, 105, 236-240.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Qu, Y., Spain, J. C., & Li, J. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Environmental Microbiology, 13(4), 1010-1017.
- Prados-Joya, G., Sánchez-Polo, M., Rivera-Utrilla, J., & Ferro-García, M. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
- Coker, A. O., Akerele, J. O., & Onipede, A. O. (2001). The Role of Nitroreductases in Resistance to Nitroimidazoles. Journal of Medical Microbiology, 50(11), 947-951.
- Bakshi, M., & Singh, S. (2002). A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Müller, M. (1981). Action of clinically utilized 5-nitroimidazoles on microorganisms. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 31-41.
- Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(5), 1883-1889.
- Verma, P., Namboodiry, V., Bhoir, S., & Hasumati, A. (2013). A stability indicating HPLC method for the determination of Metronidazole using Ecofriendly solvent as mobile phase component. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 496-501.
- Ioele, G., De Luca, M., Ragno, G., & Cione, E. (2017). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current pharmaceutical design, 23(15), 2246–2265.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- SGS. (2011). How to Approach a Forced Degradation Study. Life Science Technical Bulletin, Issue 31.
- Lian, P., Xiao, Y., Chen, J., & Wang, J. (2021). 4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior.
- Environmental Protection Agency. (2014).
- Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Pharmaceutical Technology, 24(12), 40-48.
- Agilent Technologies. (2012). Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design.
-
University of Melbourne. (n.d.). Pyrolysis Gas Chromatography Mass Spectrometry. Retrieved from [Link]
- Shah, M. (1998).
-
Shimadzu. (n.d.). Py-GCMS GC and GC-MS Application System. Retrieved from [Link]
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00038.
-
EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]
- Wang, X. J., Lu, Z. Y., Wang, J. L., & Qin, L. (2012). Crystal structure and sensitivity of 1-methy-4, 5-dinitroimidazole.
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1-Methyl-4,5-dinitroimidazole
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel compounds are daily realities. With these powerful tools comes the profound responsibility of ensuring safety, not only during their use but also in their disposal. 1-Methyl-4,5-dinitroimidazole, a dinitroaromatic compound, is one such molecule that demands meticulous attention to its end-of-life protocol. Its energetic nature, a characteristic of many nitroaromatic compounds, classifies it as a potentially explosive chemical (PEC), necessitating disposal procedures that prioritize safety and regulatory compliance above all else.
This guide provides essential, immediate safety and logistical information for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each procedural step, grounding every recommendation in established safety protocols for energetic materials. Our objective is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Immediate Safety Considerations: Understanding the Hazard
This compound possesses good thermal stability, with decomposition initiating at approximately 250°C and a primary exothermic decomposition peak at 278.5°C.[1] While not exceptionally sensitive, its classification as an energetic material means it must be handled with the utmost care. The primary directive for the disposal of any energetic material is to avoid any uncontrolled release of energy. Therefore, standard laboratory disposal methods such as drain disposal or mixing with regular chemical waste are strictly forbidden.[2]
Key Safety Principles:
-
Always handle with care: Avoid friction, grinding, and impact.
-
Work with small quantities: The risks associated with energetic materials increase with the amount being handled.[3]
-
Maintain awareness: Be fully aware of the potential hazards of the material and the emergency procedures.
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that emphasizes containment, clear communication, and transfer to a certified hazardous waste disposal facility.
Diagram: Disposal Decision Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable option for incidental contact).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection and Containment
All materials containing this compound must be collected as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated items such as weighing paper, gloves, and pipette tips.
Procedure:
-
Select a Compatible Container: Use a clean, sturdy, and chemically compatible container with a secure screw-top lid. Glass is generally suitable for solid waste.
-
Contain the Waste:
-
For solid waste , carefully transfer the material into the container. Use tools that will not generate sparks or significant friction.
-
For solutions , pour the liquid carefully into the designated liquid waste container. Do not overfill.
-
For contaminated labware , place it in a separate, clearly labeled solid waste container.
-
-
Secure the Container: Tightly seal the lid to prevent any leakage or spillage.
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but the label should generally include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A clear indication of the hazard: "Reactive/Potentially Explosive".
-
The approximate quantity or concentration.
-
The date of accumulation.
Step 4: Segregation and Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's hazardous waste management team.
-
Segregation: It is crucial to segregate the waste container from incompatible materials to prevent accidental reactions. A comprehensive list of incompatible chemicals is provided in the table below.
-
Storage Location: The SAA should be a secure area, away from heat sources, direct sunlight, and high-traffic areas.
Understanding Chemical Incompatibilities
Mixing incompatible chemicals can lead to dangerous reactions, including the generation of heat, gas, or even detonation. For nitroaromatic compounds like this compound, the following should be strictly avoided:
| Incompatible Material Class | Examples | Rationale for Incompatibility |
| Strong Oxidizing Agents | Nitric acid, perchloric acid, potassium permanganate | Can form highly unstable and explosive mixtures. |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Can react with nitroaromatic compounds, potentially leading to decomposition and the formation of unstable products. While alkaline hydrolysis can degrade some nitroaromatics, the reaction can be complex and is not a recommended on-site disposal method without a validated procedure.[4][5] |
| Metals and Metal Salts | Copper, iron, zinc, heavy metal salts | Can form sensitive and explosive salts with some nitro compounds.[6] |
| Reducing Agents | Hydrides, active metals | Can initiate vigorous and potentially explosive reactions. |
On-site Chemical Neutralization: A Word of Caution
While research exists on the degradation of nitroaromatic compounds through methods like alkaline hydrolysis, these are often complex reactions and are not suitable for routine laboratory disposal without specific, validated protocols for the exact compound .[4] Attempting to chemically neutralize or degrade this compound in the laboratory without a thoroughly vetted and approved procedure is strongly discouraged. Such attempts could inadvertently create more sensitive or unstable mixtures, increasing the risk of an incident. The safest and most compliant method of disposal is through your institution's EHS-approved hazardous waste stream.
Emergency Procedures: Spill and Exposure
In the event of a spill or personal exposure, immediate and correct action is vital.
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or you are unsure of the risk, evacuate the immediate area.
-
Ventilate: If it is safe to do so, increase ventilation in the area (e.g., by using a chemical fume hood).
-
Containment (for minor spills): If you are trained and it is safe to do so, contain the spill using a chemical spill kit with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the spill.
-
Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol, if compatible with the surface), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS department.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety. By adhering to the principles of containment, segregation, and proper waste stream management, researchers can ensure that their work advances science without compromising the safety of themselves, their colleagues, or the environment. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for complete and tailored instructions. Your commitment to these procedures fosters a culture of safety that is the bedrock of innovative and responsible research.
References
- Salter-Blanc, A. J., Bylaska, E. J., Ritchie, J. J., & Tratnyek, P. G. (2013). Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN). Environmental Science & Technology, 47(5), 2268–2276.
-
Semantic Scholar. (n.d.). Mechanisms and kinetics of alkaline hydrolysis of the energetic nitroaromatic compounds 2,4,6-trinitrotoluene (TNT) and 2,4-dinitroanisole (DNAN). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
- Dermer, O. C., & Druker, L. J. (1942). The Hydroxylation of Aromatic Nitro Compounds by Alkalies. Proceedings of the Oklahoma Academy of Science, 22, 123-125.
-
ResearchGate. (n.d.). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Retrieved from [Link]
-
Energetic Materials. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2020). PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. Retrieved from [Link]
-
American Chemical Society. (2008, January 7). Making Explosives In The Lab. Retrieved from [Link]
-
Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-4,5-dinitroimidazole
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of energetic and novel compounds, such as 1-Methyl-4,5-dinitroimidazole, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can establish a robust safety protocol by analyzing its chemical structure and drawing on data from closely related dinitro- and mono-nitroimidazole compounds. The presence of two nitro groups on the imidazole ring suggests that this compound should be handled as a potentially energetic material with significant health hazards, including skin and eye irritation, and toxicity if ingested.[1][2][3]
Understanding the Hazard: Why This PPE is Crucial
This compound's dinitro-aromatic structure indicates a high-energy compound with potential explosive properties, although studies note good thermal stability with a melting point of approximately 77-78°C and decomposition beginning around 250°C.[4][5][6] The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin contact, eye contact, and accidental ingestion. The recommended PPE ensemble is designed to create a comprehensive barrier against these exposure routes.
Core Personal Protective Equipment (PPE) Ensemble
A foundational principle of laboratory safety is that PPE is the last line of defense, after engineering and administrative controls. However, its correct selection and use are paramount. For this compound, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Double-gloving is recommended to mitigate the risk of tears and contamination during doffing. |
| Eye and Face Protection | Chemical Safety Goggles with Side Shields and a Face Shield | Protects against splashes of solvents used with the compound and airborne dust particles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant coat is essential due to the energetic nature of dinitro compounds. It should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Detailed Step-by-Step PPE Protocol: Donning and Doffing
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for correctly doffing PPE.
Operational Plans: From Handling to Disposal
Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation risk.[7]
-
Administrative Controls: Designate a specific area for handling this compound to prevent cross-contamination. Ensure all personnel are trained on the specific hazards and handling procedures.
-
Avoiding Dust Formation: Handle the solid material carefully to avoid generating dust.[7][8] If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
Disposal Plan: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in clearly labeled, sealed containers.
-
Compatibility: Do not mix with other waste streams unless compatibility is confirmed.
-
Professional Disposal: Arrange for disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][9][10]
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound underpins the integrity and success of our research endeavors. By internalizing the principles and protocols outlined in this guide, we not only protect ourselves and our colleagues but also foster a culture of safety that is the bedrock of scientific excellence. This guide should be considered a living document, to be reviewed and updated as more specific information about the properties of this compound becomes available.
References
- 1-Methyl-4-nitro-1H-imidazol-5-amine Safety Data Sheets. (n.d.). Echemi.
- Material Safety Data Sheet SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
-
1-Methyl-4-nitroimidazole. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- SAFETY DATA SHEET. (2025, November 24). Sigma-Aldrich.
- 5-Chloro-1-methyl-4-nitroimidazole SDS. (n.d.). ECHEMI.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2025, July 28). Sigma-Aldrich.
- Material Safety Data Sheet - 2-Nitroimidazole, 98%. (n.d.). Cole-Parmer.
-
2,4-Dinitroimidazole. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- 1-Methyl-5-nitro-1H-imidazole-2-methanol. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
- Synthesis of this compound. (n.d.). EMF Journal.
-
Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 2,4-Dinitroimidazole | C3H2N4O4 | CID 21275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound [energetic-materials.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
